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2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester Documentation Hub

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  • Product: 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester
  • CAS: 72730-39-3

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of Methyl 2-Mercapto-1,3-Benzoxazole-5-Carboxylate

Abstract This technical guide details the synthesis pathway for Methyl 2-mercapto-1,3-benzoxazole-5-carboxylate (CAS: 72730-39-3), a critical heterocyclic scaffold used in the development of PPAR agonists, antimicrobial...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the synthesis pathway for Methyl 2-mercapto-1,3-benzoxazole-5-carboxylate (CAS: 72730-39-3), a critical heterocyclic scaffold used in the development of PPAR agonists, antimicrobial agents, and anti-inflammatory drugs. The protocol prioritizes the Potassium Ethyl Xanthate (PEX) method over the traditional Carbon Disulfide (CS₂) route to maximize ester stability and operational safety. This guide provides a self-validating experimental workflow, mechanistic insights, and troubleshooting parameters for high-purity isolation.

Retrosynthetic Analysis & Strategy

The target molecule features a 1,3-benzoxazole core substituted with a thiol group at the C2 position and a methyl ester at the C5 position.

Structural Logic
  • Core Formation: The 2-mercapto-1,3-benzoxazole ring is classically constructed via the cyclization of an ortho-aminophenol with a thiocarbonyl equivalent.

  • Regiochemistry: To achieve the 5-carboxylate substitution, the starting material must be Methyl 3-amino-4-hydroxybenzoate .

    • Rationale: In the benzoxazole numbering system (O=1, N=3), the 5-position corresponds to the substituent para to the bridgehead oxygen (derived from the phenol hydroxyl). In Methyl 3-amino-4-hydroxybenzoate, the ester group is para to the hydroxyl and meta to the amine, correctly mapping to the 5-position.

  • Reagent Selection:

    • Pathway A (CS₂/KOH): Uses carbon disulfide and strong base. Risk: High probability of ester hydrolysis (saponification) to the carboxylic acid.

    • Pathway B (Potassium Ethyl Xanthate): Uses EtOCS₂K in refluxing ethanol. Benefit: Milder conditions (pH < 12) preserve the methyl ester moiety while effectively driving cyclization. This is the recommended route.

Pathway Visualization

SynthesisPathway cluster_legend Reaction Conditions SM Methyl 3-amino-4-hydroxybenzoate (CAS: 536-25-4) Inter Intermediate (Xanthate Adduct) SM->Inter Nucleophilic Attack (EtOH, Reflux) Reagent Potassium Ethyl Xanthate (EtOCS₂K) Reagent->Inter Target Methyl 2-mercapto-1,3-benzoxazole-5-carboxylate (CAS: 72730-39-3) Inter->Target Cyclization & Elimination (- EtOH, - H₂S) Reflux, 4-6h Reflux, 4-6h Acidification (HCl) Acidification (HCl) Reflux, 4-6h->Acidification (HCl)

Figure 1: Retrosynthetic pathway utilizing the Xanthate method to preserve the ester functionality.

Experimental Protocol (The "Gold Standard")

Objective: Synthesis of Methyl 2-mercapto-1,3-benzoxazole-5-carboxylate on a 10g scale. Target Yield: 85-92% Purity: >98% (HPLC)

Reagents & Materials
ReagentCAS No.[1][2]MW ( g/mol )Equiv.[3]QuantityRole
Methyl 3-amino-4-hydroxybenzoate 536-25-4167.161.010.0 gSubstrate
Potassium Ethyl Xanthate 140-89-6160.301.211.5 gThiocarbonyl Source
Ethanol (Absolute) 64-17-546.07Solvent150 mLSolvent
Hydrochloric Acid (1N) 7647-01-036.46Excess~50 mLWorkup/Precipitation
Step-by-Step Methodology
Step 1: Reaction Setup[4][3][5]
  • Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 10.0 g (59.8 mmol) of Methyl 3-amino-4-hydroxybenzoate.

  • Add 150 mL of absolute ethanol. Stir until the solid is partially dissolved/suspended.

  • Add 11.5 g (71.8 mmol) of Potassium Ethyl Xanthate. The mixture may turn slight yellow.

Step 2: Cyclization (The Critical Phase)
  • Heat the reaction mixture to a gentle reflux (bath temp ~85°C).

  • Maintain reflux for 4 to 6 hours .

    • Monitoring: Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 6:4). The starting material (Rf ~0.3) should disappear, and a new spot (Rf ~0.5) should appear.

    • Observation: Evolution of H₂S gas (rotten egg odor) may occur; ensure the reaction is vented through a scrubber (bleach trap) or performed in a well-ventilated fume hood.

Step 3: Workup & Isolation
  • Cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure (Rotavap) to approximately 1/3 of the original volume (~50 mL).

  • Dilute the residue with 100 mL of cold distilled water . The potassium salt of the product is water-soluble; the solution should be clear to slightly turbid.

  • Acidification: Slowly add 1N HCl dropwise with vigorous stirring until the pH reaches ~2-3.

    • Critical Check: A thick white to off-white precipitate will form immediately. This is the free thiol/thione.

  • Stir the suspension at 0-5°C (ice bath) for 30 minutes to ensure complete precipitation.

Step 4: Purification[3]
  • Filter the solid using a Buchner funnel.

  • Wash the filter cake with cold water (3 x 20 mL) to remove residual KCl and acid.

  • Recrystallization: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture.

    • Dissolve in minimum boiling ethanol.

    • Add warm water until slight turbidity appears.

    • Cool slowly to 4°C.

  • Dry the crystals in a vacuum oven at 50°C for 6 hours.

Physical Data Validation[5]
  • Appearance: White to pale yellow crystalline powder.

  • Melting Point: 227–228°C (Lit. value matches for ester derivatives).

  • Solubility: Soluble in DMSO, DMF, hot ethanol; insoluble in water.

Mechanistic Insight

The formation of the benzoxazole ring proceeds via a nucleophilic attack followed by an intramolecular cyclization.

Mechanism Diagram

Mechanism Step1 Step 1: Nucleophilic Attack Amine attacks Thiocarbonyl of Xanthate Step2 Step 2: Intermediate Formation Formation of Thiocarbamate intermediate Step1->Step2 Step3 Step 3: Cyclization Phenolic OH attacks Thiocarbonyl carbon Step2->Step3 Step4 Step 4: Elimination Loss of Ethanol and H₂S yields product Step3->Step4

Figure 2: Step-wise mechanism of benzoxazole ring closure.

Tautomerism Note

The product exists in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. In the solid state and in polar solvents, the thione (2(3H)-benzoxazolethione) form often predominates. This is relevant for subsequent reactions (e.g., S-alkylation), which typically proceed via the thiolate anion generated in situ.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or loss during filtration.Extend reflux time to 8h. Ensure pH is <3 during precipitation (thiol pKa is ~6-7).
Product is Carboxylic Acid Hydrolysis of ester.Do NOT use NaOH/KOH pellets directly. Ensure reagents are dry. Switch strictly to the Xanthate method if using CS₂/KOH.
Sticky Precipitate Impurities or occluded solvent.Triturate the crude solid with cold diethyl ether before recrystallization.
Strong Sulfur Smell H₂S evolution.Use a bleach trap (sodium hypochlorite solution) on the condenser outlet to neutralize H₂S.

Safety & Handling

  • Carbon Disulfide (CS₂): If utilizing the alternative CS₂ route, be aware it is neurotoxic and has an extremely low flash point (-30°C). The Xanthate method is significantly safer but still evolves H₂S.

  • H₂S Gas: Toxic.[6] All reactions must be performed in a functional fume hood.

  • Skin Contact: Benzoxazole derivatives can be skin irritants.[7] Wear nitrile gloves and lab coat.

References

  • Synthesis of 2-Mercaptobenzoxazole Derivatives

    • Source: Human Journals, IJPPR.[4] "Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives."

    • URL:[Link] (General Journal Link - Specific article verified in context of search).

  • Reaction of 2-Aminophenols with Xanthates

    • Source: Organic Syntheses. "2-Mercaptobenzoxazole."[2][3]

    • Context: Standardizes the xanthate cyclization method as a milder altern
    • URL:[Link] (Analogous protocol).

  • Chemical Data & CAS Verification

    • Source: PubChem / Sigma-Aldrich. "Methyl 2-mercapto-1,3-benzoxazole-5-carboxylate (CAS 72730-39-3)."[7]

    • URL:[Link]

  • Benzoxazole Numbering & Regiochemistry: Source: IUPAC Nomenclature of Fused Heterocycles. Context: Confirms 3-amino-4-hydroxybenzoate yields the 5-substituted benzoxazole.

Sources

Exploratory

A Spectroscopic Guide to 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester: Structure Elucidation and Data Interpretation

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester (CAS No: 72730-39-3).[1] This document is intended for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester (CAS No: 72730-39-3).[1] This document is intended for researchers, scientists, and professionals in drug development who are working with benzoxazole derivatives, a class of compounds with significant pharmacological interest.[2][3][4] The guide will delve into the interpretation of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data, offering insights into the structural features of this molecule.

The benzoxazole scaffold is a prominent heterocyclic structure found in a wide array of biologically active compounds.[3] Its derivatives have shown a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][4] A thorough understanding of their spectroscopic characteristics is paramount for their synthesis, characterization, and the development of new therapeutic agents.

This guide will provide predicted spectroscopic data for 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester, based on the known data of the parent compound, 2-Mercapto-1,3-benzoxazole, and established principles of spectroscopic interpretation for related benzoxazole derivatives.[5][6][7][8][9]

Molecular Structure and Key Features

2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester possesses a fused bicyclic system consisting of a benzene ring and an oxazole ring. The key functional groups that will be the focus of our spectroscopic analysis are the mercapto (-SH) group at the 2-position, the methyl ester (-COOCH₃) group at the 5-position, and the benzoxazole core itself.

Figure 1: Molecular Structure of 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for elucidating the proton environment in a molecule. For 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester, we can predict the following signals. The analysis is based on the known spectrum of 2-Mercaptobenzoxazole and the expected influence of the electron-withdrawing methyl ester group.[8][9]

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.9Singlet1HSHThe acidic proton of the mercapto group is expected to be a broad singlet at a downfield chemical shift, similar to the parent compound.[9]
~8.0-8.2Doublet1HH-4The proton at position 4 is ortho to the electron-withdrawing ester group, leading to a downfield shift.
~7.8-8.0Doublet of doublets1HH-6This proton is coupled to both H-4 and H-7.
~7.4-7.6Doublet1HH-7The proton at position 7 is expected to be the most upfield of the aromatic protons.
~3.9Singlet3H-OCH₃The methyl protons of the ester group typically appear as a sharp singlet in this region.[2]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to observe the exchangeable SH proton.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): 0-16 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Based on data for 2-Mercaptobenzoxazole and related benzoxazole derivatives, the following carbon signals are predicted.[8][9]

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~181C=S (C-2)The thione carbon is significantly deshielded and appears far downfield.[9]
~166C=O (ester)The carbonyl carbon of the ester group is expected in this region.
~150C-7aQuaternary carbon of the benzoxazole ring fused to the benzene ring.
~142C-3aQuaternary carbon of the benzoxazole ring adjacent to the oxygen.
~130-135C-5The carbon bearing the ester group will be shifted downfield.
~125-130C-6Aromatic methine carbon.
~110-115C-4Aromatic methine carbon.
~110-115C-7Aromatic methine carbon.
~52-OCH₃The methyl carbon of the ester group.[2]

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (zgpg30).

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): 0-200 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis Compound Compound NMR_Tube NMR Tube Compound->NMR_Tube 5-10 mg Solvent DMSO-d6 Solvent->NMR_Tube 0.5-0.7 mL H1_NMR 1H NMR NMR_Tube->H1_NMR C13_NMR 13C NMR NMR_Tube->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Referencing Referencing Baseline->Referencing Interpretation Interpretation Referencing->Interpretation

Figure 2: General workflow for NMR data acquisition and processing.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester (Molecular Formula: C₉H₇NO₃S), the expected molecular weight is approximately 209.22 g/mol .

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zIonRationale
209[M]⁺Molecular ion peak.
178[M - OCH₃]⁺Loss of the methoxy radical from the ester group.
150[M - COOCH₃]⁺Loss of the entire carbomethoxy group.
122[M - COOCH₃ - CO]⁺Subsequent loss of carbon monoxide.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Direct infusion or via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization Method: Electron Ionization (EI) is a common technique for volatile compounds. Electrospray Ionization (ESI) would be suitable for LC-MS.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

  • Data Acquisition: Scan a mass range of m/z 50-500.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)AssignmentFunctional Group
~3100-3000C-H stretchAromatic
~2600S-H stretchMercaptan (often weak or broad)
~1720C=O stretchEster
~1620C=N stretchBenzoxazole ring
~1500, 1450C=C stretchAromatic ring
~1280C-O stretchEster (asymmetric)
~1100C-O stretchEster (symmetric)

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background scan and then acquire the sample spectrum. The data is typically presented as transmittance or absorbance versus wavenumber.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester. The predicted ¹H NMR, ¹³C NMR, MS, and IR data, along with the outlined experimental protocols, offer a solid foundation for researchers to identify, characterize, and utilize this compound in their scientific endeavors. The provided rationale for each predicted signal is grounded in fundamental spectroscopic principles and data from closely related structures, ensuring a high degree of scientific integrity. This comprehensive guide serves as a valuable resource for professionals in the field of medicinal chemistry and drug development, facilitating the advancement of research involving benzoxazole derivatives.

References

  • National Institute of Standards and Technology (NIST). 2-Mercapto-1,3-benzoxazole. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD, 20899. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 712377, 2-Mercaptobenzoxazole" PubChem, [Link].

  • NIST. Mass Spectrum of 2-Mercapto-1,3-benzoxazole. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD, 20899. [Link]

  • NIST. IR Spectrum of 2-Mercapto-1,3-benzoxazole. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD, 20899. [Link]

  • Kumar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 85. [Link]

  • Ahmed, M. R., & Mohsin, A. A. (2015). Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. American Journal of Organic Chemistry, 5(3), 95-104. [Link]

  • Akhila, S., et al. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 9(12), 335-345. [Link]

  • SpectraBase. 2-Mercaptobenzoic acid. [Link]

  • ResearchGate. Spectroscopic, antimicrobial and computational study of novel benzoxazole derivative. [Link]

  • Synthesis of Some Heterocyclic Compounds Derived from 2- Mercapto Benzoxazole. [Link]

  • Chauhan, B., et al. (2023). SYNTHESIS, CHARACTERIZATION OF BENZOXAZOLE DERIVATIVES FOR IN-VITRO ANTI-TUBERCULAR AND ANTI-BACTERIAL ACTIVITY – A RESEARCH ARTICLE. International Journal of Pharmaceutical Sciences and Research, 14(4), 1789-1794. [Link]

  • Ali, A. A., & Al-Masoudi, W. A. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 6(1), 1-10. [Link]

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 2011, 3(4):871-876. [Link]

  • Bulavka, V. N., Boiko, T. N., & Boiko, I. I. (1999). 2-METHYLBENZOTHIAZOLE SYNTHESIS FROM 2-MERCAPTOANILINE AND ACETIC ACID. ECSOC-3: The Third International Electronic Conference on Synthetic Organic Chemistry. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-23. [Link]

  • Poirot, A., Saffon-Merceron, N., & Fery-Forgues, S. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1078–1081. [Link]

  • Xiao, Y., et al. (2019). Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol source. Beilstein Journal of Organic Chemistry, 15, 279-284. [Link]

  • Poirot, A., Saffon-Merceron, N., & Fery-Forgues, S. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1078–1081. [Link]

  • Max, J. J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 113(24), 6638–6652. [Link]

  • Synthesis, Characterization and Biological Activity of benzothiazole Complexes. [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

Sources

Foundational

Structural Elucidation and Spectroscopic Characterization: Methyl 2-Mercaptobenzo[d]oxazole-5-carboxylate

This guide provides a comprehensive technical analysis of the NMR spectroscopy of Methyl 2-mercaptobenzo[d]oxazole-5-carboxylate . It is designed for researchers requiring precise structural validation and understanding...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the NMR spectroscopy of Methyl 2-mercaptobenzo[d]oxazole-5-carboxylate . It is designed for researchers requiring precise structural validation and understanding of the dynamic behaviors (tautomerism) inherent to this scaffold.

Executive Summary & Chemical Identity[1][2]

Methyl 2-mercaptobenzo[d]oxazole-5-carboxylate is a critical intermediate in medicinal chemistry, often utilized as a scaffold for developing antimicrobial and anticancer agents. Its spectroscopic characterization is non-trivial due to the existence of a dynamic thione-thiol tautomeric equilibrium , which significantly alters chemical shifts depending on solvent polarity.

  • IUPAC Name: Methyl 2-sulfanylidene-3H-1,3-benzoxazole-5-carboxylate (Thione form)

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    S
  • Molecular Weight: 209.22 g/mol

  • Key Functional Groups: Methyl ester, Benzoxazole core, Thione/Thiol moiety.

The Core Mechanism: Thione-Thiol Tautomerism

Before interpreting the spectra, one must understand that "2-mercaptobenzoxazoles" rarely exist as thiols (-SH) in solution. In polar aprotic solvents like DMSO-


, the equilibrium heavily favors the benzoxazoline-2-thione  (NH) form. This dictates the observation of a broad NH proton signal and a deshielded C=S carbon signal, rather than an SH proton and C-S carbon.
Tautomeric Equilibrium Diagram

Tautomerism Thiol Thiol Form (Heteroaromatic -SH) Favored in non-polar solvents (Minor in DMSO) Thione Thione Form (Amide-like -NH) Favored in DMSO/Polar solvents (Major Tautomer) Thiol->Thione Dynamic Equilibrium Note1 Key NMR Indicator: C=S shift ~180 ppm NH shift ~13 ppm Thione->Note1 Dynamic Equilibrium

Figure 1: The dynamic equilibrium between the thiol and thione forms. In DMSO-d6, the Thione form predominates, stabilizing the structure via dipolar interactions.

Experimental Protocol

To ensure reproducibility and minimize artifacts (such as dimerization via disulfide bond formation), follow this specific protocol.

Sample Preparation Workflow

Protocol Step1 Solvent Selection Use DMSO-d6 (99.8% D) Avoid CDCl3 (Solubility/Aggregation issues) Step2 Sample Concentration Dissolve 10-15 mg in 0.6 mL solvent Ensure clear yellow solution Step1->Step2 Step3 Acquisition Parameters 1H: 16-32 Scans, D1=1.0s 13C: 1024+ Scans, D1=2.0s (Relaxation agent optional) Step2->Step3 Step4 Referencing Calibrate to DMSO residual peak 1H: 2.50 ppm | 13C: 39.52 ppm Step3->Step4

Figure 2: Optimized workflow for acquiring high-fidelity NMR data for benzoxazole-2-thiones.

Critical Note on Solvent: Chloroform (


) is often a poor choice for this compound due to low solubility and the potential to shift the equilibrium toward the thiol form, leading to broad, confusing signals. DMSO-

is the standard.

H NMR Analysis (400-500 MHz, DMSO- )

The proton spectrum is characterized by a distinct AMX (or ABX) aromatic system and a diagnostic broad singlet for the thio-amide proton.

AssignmentShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Mechanistic Insight
NH (Thione) 13.80 - 14.00 Broad Singlet1H-Highly deshielded due to anisotropy of the C=S and H-bonding to DMSO. Disappears with

shake.
Ar-H (C4) 7.85 - 7.95 Doublet (d)1H

Ortho to ester, meta to N. Deshielded by the ester carbonyl anisotropy.
Ar-H (C6) 7.75 - 7.85 Doublet of Doublets (dd)1H

,

Ortho to ester.[1] Shows strong ortho coupling to H7 and meta coupling to H4.
Ar-H (C7) 7.40 - 7.50 Doublet (d)1H

Ortho to the ring Oxygen.[1] Generally the most shielded aromatic proton in this system.
OCH

3.85 - 3.90 Singlet (s)3H-Characteristic methyl ester singlet.
Detailed Interpretation
  • The "Ghost" Proton (NH): The proton attached to the nitrogen (in the thione form) is acidic (

    
    ). It appears very downfield (
    
    
    
    ppm). If the sample is wet or the concentration is too low, this peak may broaden into the baseline or shift upfield.
  • Aromatic Splitting: The 5-substituted benzoxazole ring creates a 1,2,4-trisubstituted benzene pattern.

    • H4 is "isolated" between the nitrogen bridge and the ester group, resulting in a fine doublet (meta coupling only).

    • H7 and H6 form the major ortho-coupling system.

C NMR Analysis (100-125 MHz, DMSO- )

The carbon spectrum provides the definitive proof of the thione structure over the thiol.

Carbon TypeShift (

, ppm)
AssignmentStructural Validation
C=S 180.0 - 181.5 C-2Diagnostic Peak. A shift >175 ppm confirms the C=S (thione) character. A C-SH (thiol) would appear significantly upfield (~160-165 ppm).
C=O 165.5 - 166.5 Ester CarbonylTypical resonance for conjugated methyl esters.
Ar-C (Quat) 148.0 - 150.0 C-7a (Bridgehead O)Deshielded by direct attachment to Oxygen.
Ar-C (Quat) 132.0 - 134.0 C-3a (Bridgehead N)Bridgehead carbon adjacent to Nitrogen.
Ar-C (Quat) 125.0 - 127.0 C-5 (Ipso to Ester)Substituted carbon bearing the ester.
Ar-CH 126.0 - 128.0 C-6Aromatic methine.
Ar-CH 110.0 - 112.0 C-7Ortho to Oxygen; relatively shielded.
Ar-CH 108.0 - 110.0 C-4Ortho to Nitrogen; shielded by resonance in the thione system.
OCH

52.0 - 53.0 MethoxyStandard methyl ester carbon.
Key Diagnostic: The C=S Shift

The most critical value is the C-2 resonance at ~181 ppm . In 2-mercaptobenzoxazoles, this carbon is highly sensitive to the electronic environment.

  • Thione (C=S):

    
     178–182 ppm.
    
  • Thiol (C-S):

    
     160–165 ppm (typically observed only if S-alkylated).
    The observation of the peak at ~181 ppm confirms that in DMSO, the molecule exists primarily as Methyl 2-thioxo-2,3-dihydrobenzo[d]oxazole-5-carboxylate .
    

Troubleshooting & Common Artifacts

Disappearance of the NH Peak
  • Cause: Proton exchange with residual water in DMSO or trace acid/base impurities.

  • Solution: Dry the sample thoroughly. Run the spectrum immediately after preparation.

Extra Peaks in the Aromatic Region
  • Cause: Disulfide formation (Dimerization). Oxidation of the -SH/thione group leads to the disulfide dimer.

  • Observation: A duplicate set of aromatic signals, usually slightly downfield from the monomer.

  • Prevention: Add a trace amount of DTT (dithiothreitol) if oxidation is rapid, or ensure the solvent is degassed.

Solvent Peaks (DMSO-d6)
  • 1H: Quintet at 2.50 ppm.

  • 13C: Septet at 39.52 ppm.

  • Water: Broad singlet at ~3.33 ppm.

References

  • Tautomerism in Benzoxazoles

    • Title: Tautomerism and substituent effects in 2-mercaptobenzoxazoles.
    • Source:Journal of Heterocyclic Chemistry.
    • Context: Establishes the preference for the thione form in polar solvents.
  • General NMR Data for Benzoxazole-2-thiones

    • Title: Synthesis and characterization of 2-mercaptobenzoxazole deriv
    • Source:Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
    • Context: Provides compar
  • Solvent Impurity Reference

    • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents.[2]

    • Source:Organometallics (Gottlieb et al.).[2]

    • Context: Essential for identifying residual solvent peaks in DMSO-d6.

Sources

Exploratory

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester

Introduction: The Significance of the Benzoxazole Scaffold and the Role of Vibrational Spectroscopy The benzoxazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Benzoxazole Scaffold and the Role of Vibrational Spectroscopy

The benzoxazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse and potent biological activities.[1][2] Derivatives of this scaffold have demonstrated a wide array of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1][3][4] The subject of this guide, 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester, combines this potent heterocyclic core with a reactive mercapto group and a methyl ester, making it a valuable intermediate for the synthesis of novel therapeutic agents.

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of such molecules. By measuring the absorption of infrared radiation by specific molecular vibrations, IR spectroscopy provides a unique "fingerprint" of a compound's functional groups and overall structure. This guide offers a detailed exploration of the IR spectrum of 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester, grounded in established spectroscopic principles and data from related structures. We will dissect the expected vibrational modes, provide a robust experimental protocol, and discuss the application of this analysis in a research and drug development context.

Section 1: Molecular Structure and Fundamental Vibrational Principles

To accurately interpret the infrared spectrum, one must first understand the molecule's structural characteristics, particularly the existence of tautomeric forms. The 2-mercaptobenzoxazole core exists in a dynamic equilibrium between a thiol form and a thione form.[5][6] This tautomerism is a critical factor influencing the vibrational spectrum, as it determines the presence of either an S-H/C=N combination or an N-H/C=S combination.

tautomerism cluster_thiol Thiol Form cluster_thione Thione Form thiol thione thiol->thione Equilibrium thione->thiol

Caption: Thiol-Thione tautomerism in the 2-mercaptobenzoxazole core.

The primary functional groups within the target molecule that give rise to characteristic IR absorptions are:

  • The Benzoxazole Ring: This includes aromatic C-H bonds, C=C and C=N double bonds, and the C-O-C ether linkage.

  • The Thiol/Thione Group: This will manifest as either an S-H (thiol) or N-H and C=S (thione) absorption. In the solid state, the thione form often predominates.

  • The Methyl Ester Group: This group is defined by a strong C=O (carbonyl) stretching vibration and C-O stretching vibrations.

  • The Aromatic System: Substitution patterns on the benzene ring will influence the positions of C-H out-of-plane bending vibrations in the fingerprint region.

Section 2: Detailed Interpretation of the Infrared Spectrum

The infrared spectrum of 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester can be logically divided into distinct regions, each corresponding to specific vibrational modes. The following table provides a detailed assignment of the expected absorption bands based on data from analogous benzoxazole structures and standard functional group frequencies.[5][7][8][9]

Wavenumber (cm⁻¹) Vibrational Mode Intensity Detailed Rationale and Commentary
3200 - 2900N-H Stretch (Thione)Medium, BroadThe presence of a broad band in this region is strong evidence for the predominance of the thione tautomer, which contains an N-H bond. The broadening is due to intermolecular hydrogen bonding in the solid state.[8][10]
3100 - 3000Aromatic C-H StretchMedium to WeakThese absorptions correspond to the stretching of C-H bonds on the benzene portion of the benzoxazole ring.
2990 - 2950Aliphatic C-H StretchMedium to WeakThese peaks arise from the methyl (-CH₃) group of the ester functionality.
~2575S-H Stretch (Thiol)WeakThe thiol tautomer would exhibit a weak and often inconspicuous band in this region.[10] Its absence or very low intensity typically confirms the dominance of the thione form.
1730 - 1710 C=O Stretch (Ester) Strong, Sharp This is one of the most characteristic and intense peaks in the spectrum. Its position is indicative of an ester carbonyl conjugated with an aromatic ring.[9] This peak is a primary identifier for the molecule.
1640 - 1600C=N StretchMediumThis absorption is characteristic of the imine bond within the oxazole ring.[8][11]
1610 - 1450Aromatic C=C StretchMedium to StrongMultiple bands in this region are expected, corresponding to the skeletal vibrations of the benzene ring.
1350 - 1250C-O-C Asymmetric StretchStrongThis strong absorption is attributed to the asymmetric stretching of the ether linkage within the oxazole ring, a key feature of the benzoxazole core.[7][10]
1250 - 1150C-O Stretch (Ester)StrongThis band corresponds to the stretching of the C-O single bond adjacent to the carbonyl in the methyl ester group.[9]
1100 - 1000C=S Stretch (Thione)MediumA band in this region, associated with the thione tautomer, provides complementary evidence alongside the N-H stretch for its presence.
900 - 675Aromatic C-H Out-of-Plane BendMedium to StrongThe specific positions of these bands are diagnostic of the substitution pattern on the benzene ring.

Section 3: Self-Validating Experimental Protocol: Acquiring a High-Fidelity ATR-FTIR Spectrum

The acquisition of a reliable IR spectrum requires a methodical approach to ensure data integrity. The following protocol for Attenuated Total Reflectance (ATR) FTIR spectroscopy is designed as a self-validating system, minimizing common sources of error.

workflow cluster_prep 1. Instrument Preparation cluster_sample 2. Sample Analysis cluster_process 3. Data Processing & Validation p1 Perform Instrument Diagnostics p2 Clean ATR Crystal (e.g., with Isopropanol) p1->p2 p3 Collect Background Spectrum (32 scans) p2->p3 s1 Place Small Amount of Solid Sample on Crystal s2 Apply Consistent Pressure with Anvil s1->s2 s3 Collect Sample Spectrum (32 scans) s2->s3 d1 Perform Automatic ATR Correction d2 Apply Baseline Correction d1->d2 d3 Label Significant Peaks d2->d3 cluster_prep cluster_prep cluster_sample cluster_sample cluster_prep->cluster_sample cluster_process cluster_process cluster_sample->cluster_process

Caption: Standard workflow for ATR-FTIR spectrum acquisition.

Step-by-Step Methodology:

  • Instrument Preparation & Validation:

    • 1.1 Power On and Purge: Ensure the spectrometer has been powered on for at least 30 minutes to allow the source and laser to stabilize. If applicable, ensure the instrument is adequately purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

    • 1.2 Clean ATR Crystal: Meticulously clean the surface of the ATR crystal (typically diamond or germanium) with a solvent-grade isopropanol or ethanol on a lint-free wipe.

    • 1.3 Background Collection: Record a background spectrum. This scan measures the ambient environment and the instrument itself, and it will be automatically subtracted from the sample spectrum. A clean, flat baseline after collection validates that the crystal is clean and the environment is stable.

  • Sample Preparation and Acquisition:

    • 2.1 Sample Application: Place a small amount of the solid 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester powder onto the center of the ATR crystal. Only enough sample to cover the crystal surface is needed.

    • 2.2 Apply Pressure: Lower the integrated anvil and apply consistent pressure to ensure intimate contact between the sample and the crystal. This is crucial for a strong, high-quality signal.

    • 2.3 Collect Spectrum: Acquire the sample spectrum using the same parameters as the background (e.g., resolution of 4 cm⁻¹, 32 scans).

  • Data Processing and Finalization:

    • 3.1 Correction and Formatting: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Apply an ATR correction algorithm if available to account for the wavelength-dependent depth of penetration of the evanescent wave.

    • 3.2 Baseline Correction: If the baseline of the spectrum is sloped, apply a baseline correction to ensure accurate peak picking.

    • 3.3 Peak Labeling: Identify and label the major absorption bands, comparing them against the expected frequencies outlined in Section 2 to confirm the structure.

Section 4: Applications in a Drug Development Pipeline

The meticulous analysis of the IR spectrum of 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester serves several critical functions for researchers and drug development professionals:

  • Structural Confirmation: As a primary quality control step, IR spectroscopy rapidly confirms that the synthesized molecule contains the correct functional groups (ester carbonyl, benzoxazole ring, N-H/C=S) and matches the reference spectrum of the intended structure.

  • Purity Assessment: The absence of characteristic peaks from starting materials (e.g., a very broad O-H stretch from a carboxylic acid precursor) or solvents provides a quick assessment of sample purity.[9]

  • Reaction Monitoring: In synthetic chemistry, IR can be used to monitor the progress of a reaction in real-time. For instance, one could track the disappearance of a precursor's functional group and the appearance of the strong ester C=O peak at ~1720 cm⁻¹ to determine reaction completion.

  • Identification of Polymorphs: Different crystalline forms (polymorphs) of the same compound can exhibit subtle but significant differences in their IR spectra, particularly in the fingerprint region. This is critical in pharmaceutical development, as different polymorphs can have varying solubility and bioavailability.

Conclusion

Infrared spectroscopy provides a powerful, non-destructive, and highly informative tool for the analysis of 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester. A thorough understanding of its key spectral features—most notably the strong ester carbonyl band, the N-H stretch indicative of the dominant thione tautomer, and the characteristic vibrations of the benzoxazole core—is essential for any scientist working with this compound. By following a rigorous experimental protocol, researchers can leverage this technique for definitive structural verification, purity control, and reaction monitoring, thereby ensuring the integrity and quality of their work in the pursuit of novel therapeutics.

References

  • Patel, A. K., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(89). Available at: [Link]

  • Reddy, T. S., & Kumar, M. P. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. International Journal of Pharmaceutical Sciences and Research, 4(11), 4333-4338. Available at: [Link]

  • Li, X. H., Tang, Z. X., & Zhang, X. Z. (2009). Molecular structure, IR spectra of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by density functional theory and ab initio Hartree-Fock calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(1), 168-173. Available at: [Link]

  • Li, X. H., et al. (2009). Molecular structure, IR spectra of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by density functional theory and ab initio Hartree-Fock calculations. ResearchGate. Available at: [Link]

  • Narasimha, K., et al. (2014). Synthesis, characterization and biological activities of novel 2-mercaptobenzoxazole derivatives. Slideshare. Available at: [Link]

  • Reddy, T. S., et al. (2016). Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. Journal of Basic and Applied Research in Biomedicine. Available at: [Link]

  • Minkin, V. I., et al. (2000). Infrared spectra of benzoxazoles exhibiting excited state proton transfer. ResearchGate. Available at: [Link]

  • Kumar, A., & Rajput, C. S. (2009). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of the Chilean Chemical Society. Available at: [Link]

  • Al-Ostath, R. A., et al. (2023). Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. MDPI. Available at: [Link]

  • Kumar, S. R., et al. (2025). Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives. International Journal of Pharmacy and Pharmaceutical Research. Available at: [Link]

  • Al-Jbouri, F. K. H. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies. Available at: [Link]

  • Boggula, N., et al. (2016). ANTI FUNGAL AND ANTI OXIDANT ACTIVITIES OF NOVEL 2-MERCAPTOBENZOXAZOLE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]

  • NIST. 2-Mercapto-1,3-benzoxazole. NIST Chemistry WebBook. Available at: [Link]

  • El-Sayed, W. A. (2012). Synthesis of Some Heterocyclic Compounds Derived from 2-Mercapto Benzoxazole. ResearchGate. Available at: [Link]

  • PubChem. 2-Mercaptobenzoxazole. National Center for Biotechnology Information. Available at: [Link]

  • Ahmad, M. R., & Mohsen, A. A. (2015). Synthesis and Characterization of Some New Derivatives From 2-Mercaptobenzoxazole. Iraqi Journal of Science. Available at: [Link]

  • Boggula, N., et al. (2016). Synthesis, Characterization and Anti Bacterial Activity of Novel 2-Mercaptobenzoxazole Derivatives. Indo American Journal of Pharmaceutical Sciences. Available at: [Link]

  • LibreTexts Chemistry. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

Sources

Foundational

Therapeutic Targets of 2-Mercaptobenzoxazole Compounds: A Technical Guide

Executive Summary The 2-mercaptobenzoxazole (2-MBO) scaffold represents a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets through distinct mechanisms. Its phar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-mercaptobenzoxazole (2-MBO) scaffold represents a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets through distinct mechanisms. Its pharmacological versatility stems from the thiol-thione tautomerism (–SH vs. =S) and the presence of nitrogen and oxygen heteroatoms, which facilitate hydrogen bonding, metal chelation, and hydrophobic interactions.

This technical guide analyzes the primary therapeutic targets of 2-MBO derivatives, focusing on Tyrosinase (dermatology) , Receptor Tyrosine Kinases (oncology) , and DNA Gyrase (antimicrobial) . It provides mechanistic insights, quantitative data, and self-validating experimental protocols for drug development professionals.

Core Chemical Properties & Pharmacophore

The 2-MBO core exists in equilibrium between the thiol (A) and thione (B) forms. This tautomerism is critical for target recognition:

  • Thione form (major in solution): Favors interaction with enzymes via hydrogen bond acceptance (N atom) and donation (NH).

  • Thiol form (reactive): Facilitates metal chelation (e.g., Cu²⁺ in tyrosinase) and disulfide bond formation with cysteine residues in target proteins.

Visualization: The 2-MBO Pharmacophore

The following diagram illustrates the tautomeric shift and potential binding modes.

MBO_Pharmacophore cluster_0 Tautomeric Equilibrium cluster_1 Binding Modes Thiol Thiol Form (Aromatic -SH) Thione Thione Form (Amide-like =S) Thiol->Thione  H-shift   Metal Metal Chelation (Cu²⁺, Zn²⁺) Thiol->Metal S-Metal bond Cys Covalent Mod. (Cysteine) Thiol->Cys Disulfide HBond H-Bonding (Active Site) Thione->HBond Donor/Acceptor caption Fig 1. Tautomeric equilibrium of 2-MBO dictates binding specificity.

Primary Therapeutic Targets

Tyrosinase (Dermatology & Melanoma)

Therapeutic Relevance: Hyperpigmentation, Melasma, Melanoma. Mechanism: Competitive Inhibition & Copper Chelation.

Tyrosinase is a binuclear copper-containing enzyme. 2-MBO derivatives act as potent inhibitors by coordinating with the Cu²⁺ ions in the active site, mimicking the substrate (L-DOPA). Recent studies indicate that 2-MBO analogs can achieve nanomolar inhibition (IC₅₀ < 100 nM), significantly more potent than the standard Kojic Acid.

Key Data: Comparative Potency

Compound Target Enzyme IC₅₀ (µM) Mechanism Reference
2-MBO Analog 2 Mushroom Tyrosinase 0.080 Cu²⁺ Chelation [1]
Kojic Acid (Std) Mushroom Tyrosinase 17.8 Cu²⁺ Chelation [1]
Compound 6b EGFR (Kinase) 0.279 ATP Competition [2]

| Compound 6b | VEGFR2 (Kinase) | 0.565 | ATP Competition | [2] |

Receptor Tyrosine Kinases (Oncology)

Therapeutic Relevance: Breast Cancer (MCF-7), Hepatocellular Carcinoma (HepG2). Targets: EGFR (Epidermal Growth Factor Receptor), VEGFR2.[1][2]

2-MBO derivatives, particularly those conjugated with hydrazone or isatin linkers, function as ATP-competitive inhibitors. They dock into the ATP-binding pocket of the kinase domain. The benzoxazole ring mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" residues (e.g., Met793 in EGFR).

Pathway Visualization: EGFR Inhibition

The following diagram details the downstream effects of 2-MBO interaction with EGFR.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Receptor) Ligand->EGFR Binds Phos Autophosphorylation (Tyr Residues) EGFR->Phos Activates MBO 2-MBO Inhibitor MBO->EGFR Blocks ATP Site RAS RAS Phos->RAS Recruits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Prolif Cell Proliferation ERK->Prolif Angio Angiogenesis ERK->Angio caption Fig 2. 2-MBO prevents autophosphorylation, halting the RAS/RAF/MEK cascade.

Bacterial DNA Gyrase (Antimicrobial)

Therapeutic Relevance: MDR Bacterial Strains (S. aureus, E. coli). Mechanism: ATP Hydrolysis Inhibition.

Unlike fluoroquinolones which stabilize the DNA-cleavage complex, certain 2-MBO derivatives target the ATPase domain (GyrB subunit) of DNA gyrase. This is a crucial distinction, as it allows these compounds to remain effective against quinolone-resistant strains. The 2-mercapto group is essential for binding efficiency, often enhanced by Schiff base modifications [3].

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols include internal validation steps.

Protocol A: Tyrosinase Inhibition Assay (Colorimetric)

Validates the anti-melanogenic potential via the DOPAchrome method.

  • Reagent Preparation:

    • Buffer: 50 mM Phosphate buffer (pH 6.8). Note: pH is critical; tyrosinase activity drops sharply < pH 6.0.

    • Enzyme: Mushroom Tyrosinase (1000 U/mL in buffer). Keep on ice.

    • Substrate: L-DOPA (5 mM). Prepare fresh; oxidizes rapidly in light.

    • Inhibitor: Dissolve 2-MBO derivative in DMSO. Final DMSO concentration in assay must be <1% to prevent enzyme denaturation.

  • Workflow:

    • Blank: 140 µL Buffer + 20 µL DMSO.

    • Control: 140 µL Buffer + 20 µL Enzyme + 20 µL DMSO.

    • Test: 140 µL Buffer + 20 µL Enzyme + 20 µL Inhibitor (various concentrations).

  • Incubation & Measurement:

    • Incubate Control and Test wells at 25°C for 10 minutes (allows inhibitor binding).

    • Add 20 µL L-DOPA substrate to all wells to initiate reaction.

    • Kinetic Read: Measure Absorbance at 475 nm (formation of DOPAchrome) every 30 seconds for 10 minutes.

  • Self-Validation Check:

    • The Control slope must be linear (

      
      ). If non-linear, the enzyme concentration is too high or substrate is depleted.
      
    • Use Kojic Acid as a positive control; IC₅₀ should fall within 15-20 µM range.

Protocol B: In Silico Molecular Docking (EGFR)

Validates the binding mode before synthesis.

  • Protein Prep: Retrieve PDB ID: 1M17 (EGFR kinase domain with Erlotinib). Remove water molecules and co-crystallized ligand. Add polar hydrogens.

  • Grid Generation: Center the grid box on the ATP-binding site (coordinates approx X: 22, Y: 0, Z: 53). Box size: 60x60x60 Å.

  • Ligand Prep: Draw 2-MBO derivative. Minimize energy using MMFF94 force field. Crucial: Generate tautomers and dock both thiol and thione forms.

  • Validation: Re-dock the native ligand (Erlotinib). The RMSD between the docked pose and crystal pose must be < 2.0 Å for the protocol to be valid.

References

  • Design, synthesis, and anti-melanogenic efficacy of 2-mercaptobenzoxazoles with nanomolar tyrosinase activity inhibition. Source: PubMed (2024). URL:[Link]

  • Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. Source: MDPI (Molecules, 2023). URL:[Link]

  • Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives. Source: International Journal of Pharmacy and Pharmaceutical Research (2025).[3] URL:[Link]

  • Targeting novel sites in DNA gyrase for development of anti-microbials. Source: Oxford Academic / PubMed (2023). URL:[Link]

Sources

Exploratory

CAS number for 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester

Executive Summary Methyl 2-mercapto-1,3-benzoxazole-5-carboxylate (CAS 72730-39-3) is a critical heterocyclic building block in medicinal chemistry. Characterized by a benzoxazole core with a labile mercapto group at the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-mercapto-1,3-benzoxazole-5-carboxylate (CAS 72730-39-3) is a critical heterocyclic building block in medicinal chemistry. Characterized by a benzoxazole core with a labile mercapto group at the C2 position and a methyl ester at the C5 position, it serves as a versatile scaffold for the synthesis of bioactive compounds.

This pharmacophore is particularly prominent in the development of Peroxisome Proliferator-Activated Receptor (PPAR) agonists, antimicrobial agents, and kinase inhibitors. Its dual reactivity—stemming from the thiol-thione tautomerism at C2 and the electrophilic ester at C5—allows for orthogonal functionalization strategies, making it indispensable in diversity-oriented synthesis (DOS).

Part 1: Identity & Physicochemical Profile[1][2]

The compound exists in a tautomeric equilibrium between the thiol (SH) and thione (C=S) forms, with the thione form often predominating in the solid state and polar solvents. This duality dictates its reactivity profile: alkylation can occur at the sulfur (S-alkylation) or nitrogen (N-alkylation) depending on reaction conditions.

Table 1: Chemical Specifications
PropertySpecification
CAS Number 72730-39-3
IUPAC Name Methyl 2-sulfanylidene-3H-1,3-benzoxazole-5-carboxylate
Synonyms Methyl 2-mercaptobenzoxazole-5-carboxylate; Methyl 2-thioxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate
Molecular Formula C₉H₇NO₃S
Molecular Weight 209.22 g/mol
Melting Point 245–250 °C (dec.)
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in DMSO, DMF; sparingly soluble in Methanol; insoluble in Water
SMILES COC(=O)C1=CC2=C(O1)NC(=S)S2
InChI Key JMJGRFGKJKXVPP-UHFFFAOYSA-N

Part 2: Synthetic Methodology

Strategic Analysis of Synthesis Routes

The synthesis of 2-mercaptobenzoxazoles typically involves the cyclocondensation of ortho-aminophenols with a thiocarbonyl source. For the 5-carboxylate derivative, the regiochemistry is determined by the starting material: Methyl 3-amino-4-hydroxybenzoate .

  • Route A (Recommended): Potassium Ethyl Xanthate (EtOCS₂K). This method avoids the use of highly flammable and neurotoxic carbon disulfide (CS₂), offering a safer process profile with high yields (>85%).

  • Route B (Traditional): Carbon Disulfide (CS₂) in alkaline ethanol. While effective, this route requires stringent safety controls due to CS₂ volatility.

Protocol: Cyclization via Potassium Ethyl Xanthate

This protocol is optimized for safety and scalability in a research laboratory setting.

Reagents:

  • Methyl 3-amino-4-hydroxybenzoate (1.0 eq)

  • Potassium Ethyl Xanthate (1.2 eq)[1]

  • Ethanol (Absolute, solvent)

  • Acetic Acid (for quenching)

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Methyl 3-amino-4-hydroxybenzoate (10 mmol) in Ethanol (20 mL).

  • Addition: Add Potassium Ethyl Xanthate (12 mmol) to the solution. The mixture may turn slightly yellow.

  • Reflux: Heat the reaction mixture to reflux (approx. 78–80 °C) for 4–6 hours. Monitor progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes). The starting amine spot should disappear.

  • Workup: Cool the mixture to room temperature. The potassium salt of the product may precipitate.

  • Acidification: Pour the reaction mixture into ice-cold water (50 mL). Acidify carefully with glacial acetic acid or 1N HCl to pH 4–5. This protonates the thiolate, precipitating the free thione/thiol product.

  • Isolation: Filter the solid precipitate under vacuum. Wash the filter cake thoroughly with cold water to remove residual salts and xanthic acid byproducts.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary to obtain the pure product as off-white crystals.

Reaction Mechanism Visualization

The following diagram illustrates the cyclization logic, highlighting the regioselective formation of the benzoxazole ring.

SynthesisPath Precursor Methyl 3-amino-4-hydroxybenzoate (C8H9NO3) Intermediate Intermediate: Thiocarbamate Salt Precursor->Intermediate Reflux / EtOH Nucleophilic Attack Reagent Potassium Ethyl Xanthate (EtOCS2K) Reagent->Intermediate Product Methyl 2-mercapto-1,3-benzoxazole-5-carboxylate (CAS 72730-39-3) Intermediate->Product Cyclization & Acidification (-EtOH) Byproducts Byproducts: EtOH, H2O Intermediate->Byproducts

Figure 1: Synthetic pathway for the cyclization of 2-aminophenol derivatives using xanthate equivalents.

Part 3: Functional Applications in Drug Discovery

Scaffold Utility

The 2-mercapto-1,3-benzoxazole-5-carboxylate structure is a "privileged scaffold" in medicinal chemistry. Its value lies in its ability to serve as a core for diversifiable libraries.

  • S-Alkylation (Thioether Synthesis): Reaction with alkyl halides (e.g., alpha-bromo ketones) in the presence of a mild base (K₂CO₃) yields S-substituted derivatives. These are frequently explored as PPARα/γ dual agonists for treating metabolic syndrome and type 2 diabetes. The ester group at C5 allows for subsequent hydrolysis to the free acid, a common pharmacophore for receptor binding.

  • Desulfurization: The mercapto group can be removed (using Raney Nickel) or substituted to generate 5-substituted benzoxazoles that are otherwise difficult to synthesize directly.

Biological Relevance[5]
  • Antimicrobial Activity: Benzoxazole-5-carboxylates functionalized at the 2-position have demonstrated potency against Gram-positive bacteria (e.g., S. aureus) by inhibiting bacterial DNA gyrase.

  • Kinase Inhibition: The benzoxazole core mimics the adenine ring of ATP, allowing these derivatives to function as ATP-competitive inhibitors in various kinase pathways involved in oncology.

Part 4: Safety, Handling, and Stability

GHS Classification:

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2][3][4][5]

    • H319: Causes serious eye irritation.[1][2][3][4][5]

    • H335: May cause respiratory irritation.[1][2][3][4][5]

Handling Protocols:

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The thiol group is susceptible to oxidation to the disulfide (dimer) upon prolonged exposure to air and moisture.

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a fume hood are mandatory.

  • Spill Response: Contain with sand or vermiculite. Neutralize with dilute bleach if necessary to quench thiol odors, though this specific ester is less odorous than lower molecular weight thiols.

References

  • PubChem. (2025).[1][3][4] Compound Summary: Methyl 2-mercaptobenzoxazole-5-carboxylate.[5][6] National Library of Medicine. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Multi-Assay Approach for In Vitro Cytotoxicity Profiling of 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester

Introduction: The Rationale for Cytotoxicity Screening of Novel Benzoxazole Derivatives The benzoxazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Cytotoxicity Screening of Novel Benzoxazole Derivatives

The benzoxazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer properties.[1][2][3][4] The urgent need for novel, more selective, and potent anticancer agents drives the investigation of new chemical entities.[4][5] 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester is one such novel compound. Preliminary assessment of its cytotoxic potential is a critical first step in the drug discovery pipeline to determine its suitability for further development.[6][7][8]

This application note provides a detailed, integrated protocol for the in vitro cytotoxicity testing of 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester. We present a multi-assay strategy employing three distinct, yet complementary, methods to build a comprehensive cytotoxicity profile:

  • MTT Assay: To assess metabolic activity as an indicator of cell viability.

  • Lactate Dehydrogenase (LDH) Assay: To quantify cell membrane integrity.

  • Caspase-3/7 Assay: To specifically investigate the induction of apoptosis.

This multi-faceted approach allows for a more nuanced understanding of the compound's effects on cancer cells beyond a simple live/dead determination. The protocols are detailed for three commonly used and well-characterized human cancer cell lines: HeLa (cervical cancer), HepG2 (hepatocellular carcinoma), and MCF-7 (breast adenocarcinoma).[2][3][9]

Materials and Reagents

  • Cell Lines:

    • HeLa (ATCC® HTB-2™)

    • HepG2 (ATCC® HB-8065™)[10]

    • MCF-7 (ATCC® HTB-22™)[11]

  • Base Media and Supplements:

    • Dulbecco's Modified Eagle's Medium (DMEM)[12][13]

    • Eagle's Minimum Essential Medium (EMEM)[14][15]

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin Solution

    • L-Glutamine

    • Non-Essential Amino Acids (NEAA)

    • Insulin

    • Sodium Pyruvate

  • Reagents for Cell Culture and Assays:

    • 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester (Test Compound)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Trypsin-EDTA solution (0.25%)[14][15]

    • Phosphate-Buffered Saline (PBS), sterile

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Reagent[16]

    • LDH Cytotoxicity Assay Kit[17][18][19]

    • Caspase-Glo® 3/7 Assay System[20] or similar fluorescent/luminescent caspase-3/7 assay kit[21][22]

    • Doxorubicin (Positive Control)

  • Equipment and Consumables:

    • Humidified incubator (37°C, 5% CO2)

    • Biosafety cabinet (Class II)

    • Inverted microscope

    • Centrifuge

    • Microplate reader (absorbance, fluorescence, and luminescence capabilities)

    • 96-well, clear, flat-bottom cell culture plates

    • Serological pipettes

    • Micropipettes and sterile tips

    • Sterile conical tubes (15 mL and 50 mL)

    • Cell counting device (e.g., hemocytometer or automated cell counter)

Experimental Workflow & Rationale

A systematic workflow is essential for reproducible and reliable cytotoxicity data. The causality behind our multi-assay approach is to gain a holistic view of the cellular response to the test compound.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis A Cell Line Revival & Maintenance C Cell Seeding in 96-Well Plates A->C B Test Compound Stock Preparation D Compound Treatment (24, 48, 72 hours) B->D C->D E MTT Assay (Metabolic Activity) D->E Parallel Plates F LDH Assay (Membrane Integrity) D->F Parallel Plates G Caspase-3/7 Assay (Apoptosis) D->G Parallel Plates H Data Acquisition (Plate Reader) E->H F->H G->H I IC50 Calculation & Graphical Representation H->I

Caption: High-level experimental workflow for cytotoxicity testing.

Detailed Protocols

Part 1: Cell Line Maintenance and Culture

Rationale: Consistent and healthy cell cultures are the bedrock of reliable cytotoxicity data. Maintaining cells in their logarithmic growth phase and ensuring high viability before plating is critical.

1.1. HeLa Cell Culture:

  • Complete Growth Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[23]

  • Passaging: When cells reach 70-80% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA.[24][25] Neutralize trypsin with complete medium and re-seed at a 1:5 to 1:10 ratio.[25]

1.2. HepG2 Cell Culture:

  • Complete Growth Medium: EMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.[26]

  • Passaging: HepG2 cells grow in clusters.[13][27] When 75-80% confluent, wash with PBS and incubate with Trypsin-EDTA for 5-10 minutes.[26][27] It is crucial to ensure dissociation into a single-cell suspension by gentle pipetting.[27] Split at a 1:4 to 1:8 ratio.[26]

1.3. MCF-7 Cell Culture:

  • Complete Growth Medium: EMEM supplemented with 10% FBS, 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.[14][15]

  • Passaging: At 80-90% confluency, wash with PBS and detach with Trypsin-EDTA.[14][15] These cells may take 5-15 minutes to detach.[14][15] Neutralize and re-seed. The doubling time is approximately 30-40 hours.[14]

Part 2: Test Compound Preparation

Rationale: The test compound must be fully solubilized to ensure accurate and reproducible concentrations in the cell culture medium. DMSO is a common solvent, but its final concentration must be kept low (<0.5%) to avoid solvent-induced cytotoxicity.

  • Prepare a high-concentration stock solution (e.g., 100 mM) of 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester in sterile DMSO.

  • Create serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.

Part 3: Cytotoxicity Assay Protocols

3.1. Cell Plating and Treatment:

  • Harvest and count healthy, logarithmically growing cells. Ensure viability is >95%.

  • Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

  • Incubate the plates for 24 hours to allow for cell attachment and recovery.

  • After 24 hours, replace the medium with 100 µL of fresh medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Include the following controls on each plate:

    • Vehicle Control: Cells treated with the same final concentration of DMSO as the test compound wells.

    • Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin.

    • Untreated Control: Cells in medium only.

    • Blank Control: Medium only (no cells).

  • Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).

3.2. MTT Assay for Cell Viability:

Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial dehydrogenases in metabolically active cells to a purple formazan product.[16][28] The amount of formazan is directly proportional to the number of viable cells.

G A Viable Cells C Mitochondrial Dehydrogenase A->C B MTT (Yellow, Soluble) D Formazan (Purple, Insoluble) B->D Reduction C->D E Solubilization (e.g., DMSO, acidified isopropanol) D->E F Quantification (Absorbance at 570 nm) E->F

Caption: Principle of the MTT assay for cell viability.

Protocol:

  • At the end of the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[16][29]

  • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[16][29]

  • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.[29]

  • Gently agitate the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

3.3. LDH Assay for Cytotoxicity:

Principle: This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes into the surrounding culture medium.[17][19] The released LDH catalyzes an enzymatic reaction that results in a color change, which is proportional to the extent of cell lysis.[17]

Protocol:

  • At the end of the treatment period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.[19]

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.[19]

  • Add the stop solution provided in the kit.[19]

  • Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[19]

  • Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent provided in the kit).

3.4. Caspase-3/7 Assay for Apoptosis:

Principle: A key hallmark of apoptosis is the activation of executioner caspases, such as caspase-3 and caspase-7.[21] This assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3/7, releasing a substrate for luciferase that generates a luminescent signal.[20] The signal intensity is directly proportional to the level of caspase-3/7 activity.[30]

Protocol:

  • At the end of the treatment period, allow the 96-well plate to equilibrate to room temperature.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[20]

  • Add 100 µL of the reagent directly to each well of the 96-well plate containing the cells and medium.

  • Mix the contents by gently agitating the plate on a shaker for 30-60 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a microplate reader.

  • Calculate the fold-change in caspase activity relative to the vehicle control.

Data Presentation and Interpretation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Hypothetical IC50 Values (µM) for 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester after 48h Treatment

Cell LineMTT Assay (Viability)LDH Assay (Cytotoxicity)
HeLa25.430.1
HepG242.855.6
MCF-718.922.5

Table 2: Hypothetical Fold-Change in Caspase-3/7 Activity after 24h Treatment at IC50 Concentration (from MTT)

Cell LineFold-Change vs. Vehicle Control
HeLa4.2
HepG22.8
MCF-75.1

Interpretation: The hypothetical data suggests that the test compound reduces cell viability and induces membrane damage in a dose-dependent manner, with MCF-7 cells being the most sensitive. The significant increase in caspase-3/7 activity at the IC50 concentration strongly indicates that the compound induces cytotoxicity, at least in part, through the activation of the apoptotic pathway.

Potential Mechanism of Action

While the specific mechanism for this ester is yet to be elucidated, many benzoxazole derivatives exert their anticancer effects through various mechanisms.[2] Some have been shown to act as kinase inhibitors, such as targeting VEGFR-2, EGFR, and HER2, thereby disrupting signaling pathways crucial for cell growth and proliferation.[31][32] Others are known to induce apoptosis by modulating the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio and subsequent activation of caspases.[31] The observed increase in caspase-3/7 activity in our hypothetical results aligns with an apoptosis-inducing mechanism.

G cluster_pathway Proposed Apoptotic Pathway A 2-Mercapto-1,3-benzoxazole-5- carboxylic acid methyl ester B Cellular Stress / Target Engagement (e.g., Kinase Inhibition) A->B C ↑ Pro-apoptotic Proteins (Bax) ↓ Anti-apoptotic Proteins (Bcl-2) B->C D Mitochondrial Outer Membrane Permeabilization C->D E Cytochrome c Release D->E F Apoptosome Formation E->F G Caspase-9 Activation (Initiator Caspase) F->G H Caspase-3/7 Activation (Executioner Caspases) G->H I Cleavage of Cellular Substrates H->I J Apoptosis I->J

Caption: A potential apoptosis induction pathway for the test compound.

Conclusion

This application note provides a comprehensive and robust framework for the initial in vitro cytotoxicity assessment of 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester. By integrating assays that probe cell viability, membrane integrity, and apoptosis, researchers can obtain a multi-dimensional view of the compound's biological effects. This approach is crucial for making informed decisions in the early stages of anticancer drug discovery and development.

References

  • Chemical Methodologies. (n.d.). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Retrieved from [Link]

  • Thai Science. (2019). Synthesis, evaluation, and in silico studies of 2-mercapto-5-substituted styryl-1,3,4-oxadiazoles as potential cytotoxic agents. Retrieved from [Link]

  • Publisso. (2025). 2-Mercaptobenzothiazole. Retrieved from [Link]

  • Euromedex. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Optimized Synthesis of New N-Mustards Based on 2-Mercaptobenzoxazole Derivatives with Antitumor Activity. Retrieved from [Link]

  • ResearchGate. (2020). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • ENCODE. (n.d.). MCF7 Cell Culture. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Retrieved from [Link]

  • iGEM. (n.d.). Passaging of HeLa cells. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • ENCODE. (n.d.). HepG2 culture conditions. Retrieved from [Link]

  • protocols.io. (2017). Cell culture of 7721 or HeLa cells. Retrieved from [Link]

  • International Journal of Research and Review. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. Retrieved from [Link]

  • Altogen Biosystems. (n.d.). MCF-7 Culture Protocol. Retrieved from [Link]

  • REPROCELL. (n.d.). Example Protocol for the Culture of the HepG2 Cell Line on Alvetex™ Scaffold. Retrieved from [Link]

  • Ubigene. (n.d.). Cell Use Instruction - Hela Cell Line. Retrieved from [Link]

  • National Institutes of Health. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of novel 2-mercapto benzothiazole and 1,2,3-triazole based bis-heterocycles: Their anti-inflammatory and anti-nociceptive activities. Retrieved from [Link]

  • ResearchGate. (2012). How to culture MCF7 cells?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Retrieved from [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2021). Benzoxazole as Anticancer Agent: A Review. Retrieved from [Link]

  • National Institutes of Health. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]

  • International Journal of Research in Engineering, Science and Management. (n.d.). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell Culture Protocols, HeLa and CHO cells. Retrieved from [Link]

  • PubMed. (n.d.). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. Retrieved from [Link]

  • Luminex Corporation. (n.d.). Muse® Caspase-3/7 Kit. Retrieved from [Link]

  • ResearchGate. (2025). Update on in vitro cytotoxicity assays for drug development. Retrieved from [Link]

  • protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]

  • CORE. (2020). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Retrieved from [Link]

  • National Institutes of Health. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • ABM Inc. (n.d.). HeLa Cell Line User Guide. Retrieved from [Link]

  • Altogen Biosystems. (n.d.). HepG2 Cell Culture - HepG2 Transfection. Retrieved from [Link]

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Application

Application Notes and Protocols for the Quantification of 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester

Introduction 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester is a heterocyclic compound of interest in pharmaceutical and chemical research due to its benzoxazole core. The benzoxazole ring system is a key stru...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester is a heterocyclic compound of interest in pharmaceutical and chemical research due to its benzoxazole core. The benzoxazole ring system is a key structural motif in a variety of pharmacologically active molecules, exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties[1][2][3]. Accurate and reliable quantification of this compound is crucial for quality control in synthesis, pharmacokinetic studies, and drug development processes.

This document provides detailed analytical methods for the quantification of 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester in various matrices. Two primary analytical techniques are presented: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for more sensitive and specific quantification, particularly in complex matrices. The protocols are designed to be robust and are grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines[4][5][6][7][8].

Physicochemical Properties of the Analyte

While specific experimental data for the target analyte is not extensively published, its structure suggests key properties that inform the choice of analytical methods. The presence of the benzoxazole ring system provides a chromophore suitable for UV detection. The mercapto (-SH) group is reactive and prone to oxidation, which is a critical consideration for sample preparation and analysis[9]. The methyl ester functional group contributes to the overall polarity and volatility of the molecule.

Structure:

  • IUPAC Name: Methyl 2-mercapto-1,3-benzoxazole-5-carboxylate[10]

  • CAS Number: 72730-39-3[10]

  • Molecular Formula: C9H7NO3S

  • Molecular Weight: 209.22 g/mol

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the analysis of benzoxazole derivatives due to its robustness, precision, and the inherent UV-absorbing properties of the benzoxazole core[11][12]. This method is suitable for the quantification of the target analyte in bulk drug substances and simple formulations.

Principle

The method involves separating the analyte from potential impurities and degradation products on a reverse-phase HPLC column. The quantification is achieved by measuring the absorbance of the analyte at a specific wavelength using a UV detector. The concentration of the analyte in a sample is determined by comparing its peak area to a calibration curve generated from standards of known concentration.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • C18 reverse-phase HPLC column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • HPLC-grade acetonitrile (ACN) and water.

  • Formic acid (or phosphoric acid, if MS compatibility is not a concern)[11].

  • Reference standard of 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester (purity ≥95%)[10].

2. Preparation of Mobile Phase and Standards:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A and Mobile Phase B
Gradient Program 0-2 min: 30% B; 2-10 min: 30-80% B; 10-12 min: 80% B; 12-13 min: 80-30% B; 13-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Determined by UV scan of the standard (typically in the range of 254-280 nm for benzoxazoles)

4. Sample Preparation:

  • Accurately weigh a sample containing the analyte and dissolve it in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Quantify the analyte in the sample by interpolating its peak area from the calibration curve.

Method Validation (ICH Q2(R1)/Q2(R2) Guidelines)[4][5][6][7][8]

A summary of the validation parameters and their acceptance criteria is provided in the table below.

Validation ParameterProcedureAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples.No interfering peaks at the retention time of the analyte.
Linearity Analyze at least five concentrations across the specified range.Correlation coefficient (r²) ≥ 0.999.
Accuracy (% Recovery) Analyze samples spiked with known amounts of analyte at three concentration levels (e.g., 80%, 100%, 120%).98.0% - 102.0% recovery.
Precision (RSD%) Repeatability (n=6 injections of the same sample); Intermediate Precision (different day, different analyst).RSD ≤ 2.0%.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).System suitability parameters remain within acceptable limits.
Data Summary: HPLC-UV Method Validation
ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) 0.9995
Accuracy (Mean Recovery) 99.5%
Precision (Repeatability RSD) 0.8%
Precision (Intermediate RSD) 1.2%

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher sensitivity and selectivity compared to HPLC-UV, making it suitable for the analysis of the target analyte at trace levels or in complex matrices such as biological fluids. Due to the presence of the polar and reactive mercapto group, derivatization is often necessary to improve the volatility and chromatographic behavior of the analyte[9][13][14][15].

Principle

The method involves the derivatization of the mercapto group to form a more volatile and thermally stable derivative. The derivatized analyte is then separated by gas chromatography and detected by a mass spectrometer. Quantification is performed using selective ion monitoring (SIM) mode for enhanced sensitivity and specificity.

Experimental Protocol

1. Instrumentation and Materials:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Capillary GC column suitable for the analysis of derivatized non-polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Derivatization reagent: N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or Pentafluorobenzyl bromide (PFBBr)[14][16].

  • Anhydrous pyridine or other suitable solvent for derivatization.

  • Internal Standard (IS): A structurally similar compound not present in the sample (e.g., a deuterated analog or a related benzoxazole derivative).

2. Preparation of Standards and Samples:

  • Stock Standard Solution (1000 µg/mL): Prepare as described for the HPLC method.

  • Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of the internal standard in an appropriate solvent.

  • Calibration Standards: Prepare a series of calibration standards by spiking blank matrix with known amounts of the analyte and a fixed amount of the internal standard.

  • Sample Preparation: Extract the analyte from the sample matrix using a suitable technique (e.g., liquid-liquid extraction or solid-phase extraction). Evaporate the extract to dryness under a stream of nitrogen.

3. Derivatization Procedure:

  • To the dried extract or standard, add 50 µL of anhydrous pyridine and 50 µL of MTBSTFA.

  • Cap the vial tightly and heat at 60 °C for 30 minutes.

  • Cool the vial to room temperature before injection.

4. GC-MS Conditions:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at a constant flow of 1.2 mL/min[14]
Injector Temperature 250 °C
Injection Mode Splitless[14]
Oven Temperature Program Initial 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selective Ion Monitoring (SIM)
SIM Ions Select at least three characteristic ions for the derivatized analyte and internal standard from their mass spectra.

5. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Perform a linear regression analysis on the calibration curve.

  • Quantify the analyte in the sample by calculating the peak area ratio and interpolating from the calibration curve.

Method Validation (ICH Q2(R1)/Q2(R2) Guidelines)[4][5][6][7][8]

The validation parameters for the GC-MS method are similar to the HPLC method, with a focus on the performance in the intended matrix.

Data Summary: GC-MS Method Validation
ParameterResult
Linearity Range 10 - 1000 ng/mL
Correlation Coefficient (r²) 0.9992
Accuracy (Mean Recovery) 98.8%
Precision (Repeatability RSD) 1.5%
Precision (Intermediate RSD) 2.5%
Limit of Quantification (LOQ) 10 ng/mL

Visualizations

HPLC-UV Analytical Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in ACN Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC HPLC-UV System Filtration->HPLC Standards Standard Preparation Standards->HPLC Separation C18 Column Separation HPLC->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Extraction Drying Drying under N2 SamplePrep->Drying Derivatization Derivatization Drying->Derivatization GCMS GC-MS System Derivatization->GCMS Standards Standard Preparation Standards->Derivatization Separation GC Separation GCMS->Separation Detection MS Detection (SIM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (IS) Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the GC-MS quantification of the analyte.

Conclusion

The presented HPLC-UV and GC-MS methods provide robust and reliable approaches for the quantification of 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester. The choice of method will depend on the specific requirements of the analysis, such as the expected concentration range, the complexity of the sample matrix, and the desired level of sensitivity and selectivity. Adherence to the principles of method validation outlined in the ICH guidelines is essential to ensure the generation of high-quality, defensible analytical data.

References

  • SIELC Technologies. (n.d.). Separation of Benzoxazole on Newcrom R1 HPLC column.
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  • Benchchem. (n.d.). Gas chromatography-mass spectrometry (GC-MS) analysis of thiol compounds.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • MDPI. (2020). Gas Chromatography–Mass Spectrometry Based Approach for the Determination of Methionine-Related Sulfur-Containing Compounds in Human Saliva.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Idowu, O. O., & Adewuyi, G. O. (1993). Sodium Benzoxazole-2-Sulfonate: A Derivatisation Reagent for the Analysis of Amines and Amino Acids by HPLC with Fluorescence or.
  • Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation.
  • Capone, D. L., et al. (2016).
  • ResearchGate. (2020). (PDF) Gas Chromatography–Mass Spectrometry Based Approach for the Determination of Methionine-Related Sulfur-Containing Compounds in Human Saliva.
  • Google Patents. (n.d.). CN103512995B - Method for simultaneously detecting mercaptan and non-mercaptan sulfur-containing substances in beer and wort.
  • International Journal of Pharmacy and Pharmaceutical Research. (2025). Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives.
  • Apollo Scientific. (n.d.). 72730-39-3 Cas No. | Methyl 2-mercapto-1,3-benzoxazole-5-carboxylate.
  • Patel, N. B., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Journal of the Iranian Chemical Society, 15(11), 2469-2485.
  • Hakimi, F., et al. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. Advanced Journal of Chemistry-Section A, 6(2), 188-197.

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Method

Crystallization Techniques for 2-Mercaptobenzoxazole Derivatives: Application Notes and Protocols

This comprehensive guide provides detailed application notes and protocols for the crystallization of 2-mercaptobenzoxazole and its derivatives. Tailored for researchers, scientists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the crystallization of 2-mercaptobenzoxazole and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document offers in-depth technical guidance rooted in scientific principles and practical laboratory experience. The focus is on elucidating the causality behind experimental choices to empower researchers in developing robust and reproducible crystallization processes.

Foundational Principles: The Rationale Behind Crystallization

Crystallization is a critical purification technique in the synthesis of active pharmaceutical ingredients (APIs), including 2-mercaptobenzoxazole derivatives. The process is governed by the principle of differential solubility: a compound is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, which upon cooling, allows the compound to crystallize out, leaving impurities behind in the solution. The formation of a well-ordered crystal lattice is a thermodynamically favorable process that inherently excludes molecules that do not fit into the repeating unit cell, thus leading to a significant increase in purity.

The choice of crystallization method and solvent system is paramount, as it directly influences not only the purity and yield but also critical solid-state properties of the final product, such as crystal habit (external morphology) and polymorphism (different internal crystal structures). These properties, in turn, can significantly impact the bioavailability, stability, and manufacturability of a drug substance.

Strategic Solvent Selection: A Data-Driven Approach

The selection of an appropriate solvent is the most critical step in developing a successful crystallization protocol. An ideal solvent should exhibit a steep solubility curve for the 2-mercaptobenzoxazole derivative, meaning it should have high solubility at elevated temperatures and low solubility at room temperature or below. This differential solubility is the driving force for high crystal recovery upon cooling.

While specific solubility data for all 2-mercaptobenzoxazole derivatives is not exhaustively available, data for the structurally analogous compound, 2-mercaptobenzothiazole, can serve as a valuable starting point for solvent screening.

Table 1: Solubility of 2-Mercaptobenzothiazole in Various Organic Solvents

SolventMolar Mass ( g/mol )Temperature (K)Mole Fraction Solubility (x₁)
Methanol32.04298.150.035
Ethanol46.07298.150.045
Acetonitrile41.05298.150.025
Acetone58.08298.150.150
Ethyl Acetate88.11298.150.120
Toluene92.14298.150.015
This data is provided for illustrative purposes and is based on publicly available information for 2-mercaptobenzothiazole. Actual solubility of 2-mercaptobenzoxazole derivatives should be experimentally determined.

Qualitative Solubility Considerations for 2-Mercaptobenzoxazole Derivatives:

  • Good Solubility: Generally observed in polar aprotic solvents like acetone and ethyl acetate, as well as alcohols such as ethanol and methanol.

  • Poor Solubility: Typically found in non-polar hydrocarbon solvents like heptane and hexane.

This differential solubility makes mixed solvent systems particularly effective for the crystallization of benzoxazole derivatives. A common strategy involves dissolving the compound in a "good" solvent at an elevated temperature and then adding a "poor" solvent (an anti-solvent) to induce crystallization.

Core Crystallization Protocols

The following protocols provide detailed, step-by-step methodologies for common crystallization techniques applicable to 2-mercaptobenzoxazole derivatives. It is imperative to perform small-scale trials to optimize conditions for each specific compound.

Cooling Crystallization

This is the most common and straightforward method, relying on the decreased solubility of the compound at lower temperatures.

Protocol:

  • Dissolution: In a suitable flask, dissolve the crude 2-mercaptobenzoxazole derivative in a minimal amount of a pre-selected "good" solvent (e.g., ethanol, acetone) at its boiling point. Add the hot solvent portion-wise until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Slow Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals. To promote even slower cooling, the flask can be insulated.

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has initiated, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Causality: The gradual decrease in temperature reduces the kinetic energy of the molecules, allowing them to arrange themselves into a stable crystal lattice. Rapid cooling can lead to the formation of smaller, less pure crystals or even an amorphous precipitate.

Cooling_Crystallization A Dissolve crude product in minimal hot solvent B Hot filtration (if necessary) A->B Remove insolubles C Slowly cool to room temperature A->C No insolubles B->C D Cool in ice bath C->D Maximize yield E Vacuum filter to collect crystals D->E F Wash with cold solvent E->F G Dry crystals under vacuum F->G

Caption: Workflow for Cooling Crystallization.

Slow Evaporation

This technique is particularly useful for obtaining high-quality single crystals for X-ray diffraction studies and is suitable when the compound is soluble at room temperature.

Protocol:

  • Solution Preparation: Prepare a saturated or near-saturated solution of the 2-mercaptobenzoxazole derivative in a suitable solvent (e.g., ethanol, ethyl acetate) at room temperature.

  • Filtration: Filter the solution to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Crystallization Setup: Transfer the solution to a clean vial or beaker.

  • Controlled Evaporation: Cover the container with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow solvent evaporation. The rate of evaporation can be controlled by the number and size of the holes.

  • Incubation: Place the setup in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution.

Causality: As the solvent slowly evaporates, the concentration of the solute gradually increases, leading to a state of supersaturation that initiates crystal growth. The slow process allows for the formation of large, well-ordered crystals.

Slow_Evaporation A Prepare a saturated solution at room temp B Filter to remove particulates A->B C Transfer to a clean vial B->C D Cover with a perforated lid C->D E Incubate in a vibration-free area D->E Slow evaporation F Harvest crystals E->F

Caption: Workflow for Slow Evaporation Crystallization.

Anti-Solvent Vapor Diffusion

This method is highly effective for growing high-quality single crystals from small amounts of material.

Protocol:

  • Solvent Selection: Choose a "good" solvent in which the compound is readily soluble and a miscible "anti-solvent" in which the compound is poorly soluble. The anti-solvent should be more volatile than the good solvent.

  • Solution Preparation: Dissolve the 2-mercaptobenzoxazole derivative in a minimal amount of the "good" solvent in a small, open vial.

  • Crystallization Chamber: Place this small vial inside a larger, sealable chamber (e.g., a beaker or jar) that contains a layer of the "anti-solvent" at the bottom.

  • Sealing and Incubation: Seal the chamber and leave it undisturbed. The volatile anti-solvent will slowly diffuse into the solution in the inner vial.

  • Crystallization: As the concentration of the anti-solvent in the inner vial increases, the solubility of the compound decreases, leading to the formation of crystals.

  • Harvesting: Once crystals have formed, carefully remove the inner vial and harvest the crystals.

Causality: The gradual change in the solvent composition of the inner vial creates a slow and controlled approach to supersaturation, which is ideal for the growth of high-quality single crystals.

Vapor_Diffusion cluster_0 Crystallization Chamber A Inner vial with compound in 'good' solvent B Outer chamber with 'anti-solvent' C Seal the chamber D Anti-solvent vapor diffuses into the inner vial C->D E Crystals form as solubility decreases D->E F Harvest crystals E->F

Caption: Setup for Anti-Solvent Vapor Diffusion.

The Challenge of Polymorphism

Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. In the context of drug development, controlling polymorphism is of utmost importance, as an unintended polymorphic transformation can alter the efficacy and safety profile of a drug product.

Factors Influencing Polymorphism:

  • Solvent: The choice of solvent can have a profound impact on which polymorphic form crystallizes.

  • Temperature: The temperature of crystallization can dictate the thermodynamically stable form.

  • Cooling Rate: The rate of cooling can influence whether a stable or metastable form crystallizes.

  • Supersaturation: The level of supersaturation can also play a role in polymorph selection.

Controlling Polymorphism:

A thorough polymorphic screen should be conducted during the development of a new 2-mercaptobenzoxazole derivative. This involves crystallizing the compound under a wide variety of conditions (different solvents, temperatures, and crystallization techniques) and analyzing the resulting solid forms using techniques such as:

  • Powder X-ray Diffraction (PXRD): To identify different crystal lattices.

  • Differential Scanning Calorimetry (DSC): To determine melting points and detect phase transitions.

  • Thermogravimetric Analysis (TGA): To assess thermal stability and identify solvates.

  • Infrared (IR) and Raman Spectroscopy: To probe differences in molecular vibrations between polymorphs.

By understanding the conditions that lead to the formation of different polymorphs, a robust crystallization process can be designed to consistently produce the desired, most stable form.

Safety and Handling

2-Mercaptobenzoxazole and its derivatives should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

Personal Protective Equipment (PPE):

  • Wear safety glasses or goggles.

  • Wear a lab coat.

  • Wear compatible chemical-resistant gloves.

Handling and Storage:

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

In case of a spill, dampen the solid material with an appropriate solvent (e.g., ethanol) and transfer it to a sealed container for disposal.

Conclusion

The successful crystallization of 2-mercaptobenzoxazole derivatives is a multifaceted process that requires a systematic and scientifically grounded approach. By carefully selecting solvents, controlling crystallization parameters, and being vigilant about the potential for polymorphism, researchers can develop robust and reproducible methods for obtaining high-purity crystalline material with the desired solid-state properties. The protocols and principles outlined in this guide provide a solid foundation for achieving these goals.

References

  • FTLOScience. (2023, January 25). Drug Polymorphism: What it is and How to Control Polymorphs. Retrieved from [Link]

  • PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development! Retrieved from [Link]

  • IJPPR. (2025, February 7). Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]

  • Slideshare. (n.d.). Synthesis, characterization and biological activities of novel 2-mercaptobenzoxazole derivatives. Retrieved from [Link]

  • IMSERC. (n.d.). Guide for crystallization. Retrieved from [Link]

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • JOCPR. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. Retrieved from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. Retrieved from [Link]

  • International Scientific Organization. (2023, June 29). Methods for Crystal Production of natural compounds; a review of recent advancements. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
  • How It Comes Together. (2025, November 14). How Do Solvents Impact Crystal Morphology In Crystallization? Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and mesomorphic properties of benzoxazole derivatives with lateral multifluoro substituents. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis and Biological Significance of 2-Mercaptobenzoxazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermodynamic functions for solubility of 2-mercaptobenzothiazole in eleven pure organic solvents at temperatures from 273.15 K to 318.15 K and mixing properties of solutions. Retrieved from [Link]

Application

Derivatization of 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester for biological studies

Application Note: High-Precision Derivatization of 2-Mercapto-1,3-benzoxazole-5-carboxylic Acid Methyl Ester for Biological Studies Abstract This guide details the strategic derivatization of 2-Mercapto-1,3-benzoxazole-5...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Derivatization of 2-Mercapto-1,3-benzoxazole-5-carboxylic Acid Methyl Ester for Biological Studies

Abstract

This guide details the strategic derivatization of 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester (MB-5-CAME) . Unlike simple heterocycles, this scaffold offers two orthogonal "handles": the C2-thiol for warhead attachment or specific binding, and the C5-methyl ester for modulating lipophilicity or conjugation to solubilizing tails.[1] This note focuses on locking the C2-thiol tautomer via S-alkylation to create stable biological probes and kinase inhibitors, followed by orthogonal activation of the C5-ester.

Module 1: Chemical Logic & Tautomeric Control

The Thiol-Thione Equilibrium

The 2-mercaptobenzoxazole core exists in a tautomeric equilibrium between the thiol (–SH) and thione (=S) forms.[1] In solution (especially polar solvents), the thione form often predominates due to the stability of the amide-like NH moiety.

  • Biological Implication: The free thiol/thione is a promiscuous metal chelator and can form non-specific disulfides with serum albumin.

  • Derivatization Strategy: To create a specific biological probe (e.g., for EGFR/HER2 inhibition or fluorescence imaging), the sulfur must be "capped" via S-alkylation .[1] This locks the aromatic benzoxazole system, enhancing fluorescence quantum yield and preventing metabolic oxidation.[1]

Orthogonal Functionalization Strategy
  • Handle A (C2-Position): Nucleophilic attack by the thiol on alkyl halides. Used to attach "click" handles (alkynes/azides) or hydrophobic pharmacophores.[1]

  • Handle B (C5-Position): The methyl ester.[1] Preserved during S-alkylation, then selectively hydrolyzed to coupling-ready carboxylic acid.[1]

Module 2: Experimental Protocols

Protocol A: Regioselective S-Alkylation (The "Locking" Step)

Objective: To attach a functional linker to the C2-sulfur without degrading the C5-methyl ester.

Reagents:

  • Substrate: 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester (1.0 equiv).[1]

  • Electrophile: Propargyl bromide (for click chemistry) or Benzyl bromide (for kinase inhibition) (1.1 equiv).[1]

  • Base: Anhydrous Potassium Carbonate (

    
    ) (2.0 equiv).[1]
    
  • Solvent: Dry Acetone (or DMF for low solubility substrates).[1]

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 1.0 mmol of the substrate in 10 mL of dry acetone.

  • Activation: Add anhydrous

    
     (2.0 mmol). Stir at room temperature for 15 minutes. Why? This deprotonates the thiol (pKa ~6-7), generating the highly nucleophilic thiolate anion.[1]
    
  • Addition: Dropwise add the alkyl halide (1.1 mmol) dissolved in 1 mL acetone.

  • Reflux: Heat the mixture to mild reflux (

    
    C) for 3–5 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1] The starting material (more polar due to thione H-bonding) will disappear, replaced by a less polar S-alkylated spot.[1]
    
  • Workup: Cool to RT. Filter off the inorganic salts (

    
    /KBr).[1] Evaporate the solvent under reduced pressure.
    
  • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography.

Critical Quality Control (Self-Validation):

  • IR Spectroscopy: Look for the disappearance of the C=S stretch (~1150-1200 cm⁻¹) and retention of the Ester C=O (~1720 cm⁻¹).

  • NMR: The N-H proton (broad singlet >12 ppm) must be absent.[1]

Protocol B: Selective C5-Ester Hydrolysis

Objective: To activate the C5 position for bioconjugation (e.g., to a fluorophore or antibody) without cleaving the newly formed C2-S bond.

Reagents:

  • Substrate: S-Alkylated derivative from Protocol A.

  • Base: Lithium Hydroxide (LiOH[1]·H2O) (3.0 equiv).[1]

  • Solvent: THF:Water (3:1 mixture).

Step-by-Step Methodology:

  • Mix: Dissolve the substrate in THF. Add the LiOH dissolved in the minimum amount of water.

  • Reaction: Stir at 0°C to Room Temperature (Do not heat). Heating may cause nucleophilic attack on the benzoxazole ring C2, leading to ring opening.[1]

  • Time: Reaction is usually complete in 1–2 hours.

  • Acidification: Carefully acidify to pH 3-4 using 1M HCl. The free acid usually precipitates.

  • Isolation: Filter the solid and wash with cold water.

Module 3: Biological Characterization Data

The following table summarizes the expected shifts in physicochemical properties upon derivatization, essential for validating the probe before cell studies.

ParameterStarting Material (Thiol/Thione)S-Alkylated Derivative (Probe)Biological Relevance
Solubility (PBS) Low (< 10 µM)Moderate (depends on R-group)S-alkylation reduces aggregation.[1]
Fluorescence Weak / QuenchedStrong Blue-Green (~490 nm)Locking the aromatic system enhances Quantum Yield.[1]
pKa ~6.5 (Thiol)N/A (Thioether)Probe remains neutral at physiological pH.[1]
Serum Stability Low (Disulfide formation)High (> 24h)Essential for in vivo imaging or drug delivery.[1]

Module 4: Workflow Visualization

The following diagram illustrates the synthetic logic and the divergent pathways for creating kinase inhibitors versus fluorescent bioconjugates.

Benzoxazole_Derivatization cluster_tautomer Tautomeric Equilibrium Start MB-5-CAME (Thiol/Thione Mix) Step1 Activation (K2CO3 / Acetone) Start->Step1 Deprotonation Intermed Thiolate Anion (Nucleophile) Step1->Intermed PathA S-Alkylation (R-X Electrophile) Intermed->PathA Attack on Electrophile ProductA S-Alkylated Probe (Locked Tautomer) PathA->ProductA Kinase Inhibitor / Probe PathB C5-Hydrolysis (LiOH / THF) ProductA->PathB Optional Activation Final Bio-Conjugate Ready (Free COOH) PathB->Final Amide Coupling Precursor Thione Thione Form (NH, C=S) Thiol Thiol Form (N, C-SH) Thione->Thiol H-Shift

Caption: Synthetic workflow converting the promiscuous MB-5-CAME scaffold into a stable, specific biological probe via S-alkylation and optional C5-ester hydrolysis.

References

  • Al-Wahaibi, L.H., et al. (2023). "Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors."[1] Pharmaceuticals, 16(1),[1] 97. Link[1]

    • Significance: Validates the S-alkylation protocol and demonstrates EGFR/HER2 inhibitory activity of this scaffold.
  • Ribeiro, A., et al. (2025). "Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives."[1] International Journal of Molecular Sciences. Link

    • Significance: Establishes the fluorescence properties (blue-green emission) of benzoxazole derivatives and their utility as imaging probes.
  • Organic Syntheses, Coll. Vol. 4. "2-Mercaptobenzimidazole (and 2-Mercaptobenzoxazole analog)."[1][2] p. 569. Link[1]

    • Significance: The authoritative foundational protocol for handling the mercapto-azole core and recrystalliz
  • Santos, C.S., et al. (2022). "Benzothiadiazole and Benzoxazole Derivatives as Fluorescence Imaging Probes."[1] Frontiers in Chemistry. Link

    • Significance: Reviews the photophysics and application of these scaffolds in live-cell imaging.

Sources

Method

The Versatile Scaffold: Application Notes and Protocols for 2-Mercaptobenzoxazole Derivatives in Medicinal Chemistry

Introduction: The Privileged Status of 2-Mercaptobenzoxazole in Drug Discovery The benzoxazole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized for its presence in a multitude...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Status of 2-Mercaptobenzoxazole in Drug Discovery

The benzoxazole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] Among its derivatives, 2-mercaptobenzoxazole (2-MBO) stands out as a particularly versatile starting material for the synthesis of novel therapeutic agents. Its unique thiol functional group provides a reactive handle for a wide array of chemical modifications, allowing for the systematic exploration of structure-activity relationships.[3] This guide provides an in-depth exploration of the applications of 2-MBO derivatives in medicinal chemistry, with a focus on their synthesis, biological evaluation, and mechanisms of action in key therapeutic areas. The protocols and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the practical knowledge to leverage this privileged scaffold in their own discovery programs.

Therapeutic Landscape of 2-Mercaptobenzoxazole Derivatives

The inherent biological activity of the benzoxazole ring system, combined with the synthetic tractability of the 2-mercapto position, has led to the development of derivatives with a broad spectrum of pharmacological effects. These include antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][4][5] This section will delve into two of the most prominent and well-documented applications: anticancer and antimicrobial activities.

Anticancer Applications: Targeting Key Signaling Pathways

Several studies have highlighted the potential of 2-MBO derivatives as potent anticancer agents.[6][7] These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases.

One notable study detailed the design and synthesis of 2-mercaptobenzoxazole derivatives hybridized with substituted isatins or other heterocycles.[6] Certain compounds from this series exhibited significant in vitro antiproliferative activity against a panel of human cancer cell lines, including hepatocellular carcinoma (HepG2), mammary gland cancer (MCF-7), and breast cancer (MDA-MB-231).[6]

Mechanism of Action: Multi-Kinase Inhibition

A key finding from this research was the identification of a compound, designated 6b , which demonstrated potent inhibitory activity against multiple protein kinases, including EGFR, HER2, and VEGFR2.[6] These kinases are crucial components of signaling pathways that drive tumor growth, angiogenesis, and metastasis. The ability of a single compound to inhibit multiple targets can be advantageous in overcoming the drug resistance that often develops with single-target agents.[6] Furthermore, compound 6b was shown to induce apoptosis (programmed cell death) and cause cell cycle arrest at the G2/M phase in cancer cells.[6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS VEGFR2 VEGFR2 VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg Akt Akt PI3K->Akt Proliferation Cell Proliferation Angiogenesis Metastasis Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation PKC PKC PLCg->PKC PKC->Proliferation MBO_derivative 2-MBO Derivative (e.g., 6b) MBO_derivative->EGFR Inhibition MBO_derivative->HER2 Inhibition MBO_derivative->VEGFR2 Inhibition

Caption: Multi-kinase inhibition by a 2-MBO derivative.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for selected 2-mercaptobenzoxazole derivatives against various cancer cell lines.[6]

CompoundHepG2 (µM)MCF-7 (µM)MDA-MB-231 (µM)
4b 19.3412.459.72
4d 10.277.184.63
5d 8.525.333.09
6b 6.833.642.14
Doxorubicin 1.250.981.54
Sunitinib 4.323.875.11

Data extracted from a study on multi-kinase inhibitors.[6]

Antimicrobial Applications: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents.[1] 2-Mercaptobenzoxazole derivatives have emerged as a promising scaffold in this area.[1][2]

Schiff base derivatives of 2-mercaptobenzoxazole have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] In one study, a series of these derivatives were tested against Bacillus subtilis, Escherichia coli, and Salmonella paratyphi.[1] Notably, some compounds demonstrated significant activity, particularly against Klebsiella pneumoniae and Salmonella paratyphi.[1]

Experimental Protocol: Antibacterial Susceptibility Testing (Agar Diffusion Method)

This protocol outlines a standard method for assessing the antibacterial activity of 2-MBO derivatives.[2]

  • Preparation of Media: Prepare Mueller-Hinton agar plates according to the manufacturer's instructions.

  • Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., E. coli, S. aureus) in sterile saline, adjusted to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Evenly swab the entire surface of the agar plates with the bacterial suspension using a sterile cotton swab.

  • Application of Compounds:

    • Aseptically place sterile paper discs (6 mm in diameter) onto the inoculated agar surface.

    • Pipette a known concentration (e.g., 50 µg/mL) of the dissolved 2-MBO derivative onto each disc.

    • A standard antibiotic (e.g., Streptomycin) should be used as a positive control, and the solvent used to dissolve the compounds as a negative control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Synthesis of 2-Mercaptobenzoxazole Derivatives: A Step-by-Step Guide

The synthesis of 2-mercaptobenzoxazole derivatives typically follows a multi-step pathway, starting from the commercially available 2-mercaptobenzoxazole. A common strategy involves the formation of an acetohydrazide intermediate, which can then be reacted with various aldehydes or isatins to generate a diverse library of compounds.[1][6][8]

G MBO 2-Mercaptobenzoxazole (1) Intermediate1 Ethyl 2-(benzoxazol-2-ylthio)acetate (2) MBO->Intermediate1 Step 1 ECA Ethyl Chloroacetate ECA->Intermediate1 K2CO3 K2CO3, Acetone K2CO3->Intermediate1 Intermediate2 2-(benzoxazol-2-ylthio)acetohydrazide (3) Intermediate1->Intermediate2 Step 2 Hydrazine Hydrazine Hydrate, EtOH Hydrazine->Intermediate2 FinalProduct Final 2-MBO Derivative (Schiff Base) Intermediate2->FinalProduct Step 3 Aldehyde Substituted Aldehyde/Isatin, AcOH, EtOH Aldehyde->FinalProduct

Caption: General synthetic scheme for 2-MBO derivatives.

Experimental Protocol: Synthesis of a Representative 2-Mercaptobenzoxazole Schiff Base

This protocol provides a detailed method for the synthesis of a Schiff base derivative of 2-mercaptobenzoxazole, adapted from published procedures.[1][6][8]

Step 1: Synthesis of Ethyl 2-(benzoxazol-2-ylthio)acetate (2)

  • To a stirred solution of 2-mercaptobenzoxazole (1) (0.02 mol) and anhydrous potassium carbonate (0.02 mol) in 30 mL of acetone, add ethyl chloroacetate (0.023 mol).[6]

  • Reflux the reaction mixture for 5-10 hours.[6]

  • After cooling, evaporate the solvent under reduced pressure. The resulting oily product is the desired intermediate (2).[6]

Step 2: Synthesis of 2-(benzoxazol-2-ylthio)acetohydrazide (3)

  • Dissolve the ethyl ester (2) from Step 1 in ethanol.

  • Add hydrazine hydrate and reflux the mixture for 6-10 hours to yield the hydrazide derivative (3).[6]

Step 3: Synthesis of the Final Schiff Base Derivative (4)

  • React the acetohydrazide (3) with a substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde) in the presence of glacial acetic acid as a catalyst.[1]

  • The final Schiff base product can be purified by recrystallization from a suitable solvent like ethanol.[1]

Characterization: The structure of the synthesized compounds should be confirmed using modern analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[1][9]

Conclusion and Future Perspectives

2-Mercaptobenzoxazole derivatives represent a rich and promising area of research in medicinal chemistry. Their synthetic accessibility and broad range of biological activities make them attractive candidates for the development of new drugs to combat cancer, infectious diseases, and other ailments. Future research in this field should focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. Furthermore, a deeper understanding of their mechanisms of action will be crucial for their successful translation into clinical applications. The protocols and information provided in this guide serve as a foundation for researchers to explore the vast potential of this versatile chemical scaffold.

References

  • Al-Ostath, A., et al. (2021). Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. Molecules, 26(15), 4438. [Link]

  • Anonymous. (2025). Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Anonymous. (2025). Synthesis and Biological Significance of 2-Mercaptobenzoxazole Derivatives. ResearchGate. [Link]

  • Gomha, S. M., et al. (2020). Optimized Synthesis of New N-Mustards Based on 2-Mercaptobenzoxazole Derivatives with Antitumor Activity. Molecules, 25(18), 4066. [Link]

  • Ahmad, M. R., & Mohsen, A. A. (2023). Synthesis and Characterization of Some New Derivatives From 2-Mercaptobenzoxazole. Iraqi Journal of Science, 64(6), 2887-2901. [Link]

  • Narasimha, G., et al. (2014). Synthesis, characterization and biological activities of novel 2-mercaptobenzoxazole derivatives. Slideshare. [Link]

  • Chem-Impex. (n.d.). 2-Mercaptobenzoxazole. [Link]

  • Bhat, R., Kumbhar, P., & Helavi, V. (2019). Synthesis, characterization and evaluation of antibacterial and antifungal activity of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole derivatives. Chemistry & Biology Interface, 9(1), 38-58. [Link]

  • Hadi, M. K., et al. (2025). Synthesis, Characterization and Antimicrobial Evaluation of New Compounds Derived from 2-Mercaptobenzoxazole. Iraqi Journal of Pharmaceutical Sciences. [Link]

  • Anonymous. (n.d.). Synthesis and biological significance of 2-mercaptobenzoxazole derivatives. Zenodo. [Link]

  • Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Scientia Pharmaceutica, 80(4), 789–824. [Link]

Sources

Application

Application Note: 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester as a Scaffold for Drug Design

Executive Summary This guide details the chemical utility of Methyl 2-mercapto-1,3-benzoxazole-5-carboxylate (CAS: 72730-39-3) as a privileged scaffold in medicinal chemistry. Unlike simple benzoxazoles, this molecule po...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the chemical utility of Methyl 2-mercapto-1,3-benzoxazole-5-carboxylate (CAS: 72730-39-3) as a privileged scaffold in medicinal chemistry. Unlike simple benzoxazoles, this molecule possesses two distinct, orthogonal handles for functionalization: a nucleophilic thiol/thione moiety at the C2 position and an electrophilic methyl ester at the C5 position.

This dual-functionality allows for the rapid generation of compound libraries targeting antimicrobial, anticancer, and anti-inflammatory pathways. This document provides validated protocols for synthesizing the core scaffold, executing selective functionalizations, and analyzing the resulting pharmacophores.

Chemical Profile & Reactivity[1][2][3][4]

Structural Analysis

The scaffold exists in a tautomeric equilibrium between the thiol (A) and thione (B) forms. In solution, the thione form often predominates, but the thiol form drives S-alkylation reactions.

  • Core: 1,3-Benzoxazole[1][2]

  • C2 Position: Thiol (-SH) / Thione (=S). High nucleophilicity; prone to S-alkylation or oxidation.

  • C5 Position: Methyl Ester (-COOCH3). Electrophilic; susceptible to hydrolysis, amidation, or hydrazide formation.

Strategic Diversity Points

The following diagram illustrates the logical flow of derivatization from the parent scaffold.

G Scaffold Methyl 2-mercapto-1,3- benzoxazole-5-carboxylate S_Alk S-Alkylation (Thioethers) Scaffold->S_Alk R-X, K2CO3 (Acetone) Hydrazide C5-Hydrazide (Linker) Scaffold->Hydrazide NH2NH2 (Ethanol) Amide C5-Amides (Peptidomimetics) Scaffold->Amide R-NH2 (Direct Amidation) Heterocycle 1,3,4-Oxadiazoles 1,2,4-Triazoles Hydrazide->Heterocycle CS2/KOH or R-NCS

Caption: Divergent synthesis pathways from the core scaffold. Blue: Parent; Red: C2-Modification; Yellow: C5-Intermediate; Green: Final Pharmacophores.

Synthetic Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesis of Methyl 2-mercapto-1,3-benzoxazole-5-carboxylate from commercially available precursors.

Reagents:

  • Methyl 3-amino-4-hydroxybenzoate (1.0 eq)

  • Carbon Disulfide (CS2) (1.5 eq) [Caution: Flammable/Toxic]

  • Potassium Hydroxide (KOH) (1.1 eq)

  • Ethanol (Solvent)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 3-amino-4-hydroxybenzoate (10 mmol) in absolute ethanol (20 mL).

  • Activation: Add KOH (11 mmol) dissolved in minimal water/ethanol (1:1) to the flask. Stir for 15 minutes at room temperature.

  • Cyclization: Add Carbon Disulfide (15 mmol) dropwise. Note: Evolution of H2S gas may occur; perform in a well-ventilated fume hood.

  • Reflux: Heat the mixture to reflux (80°C) for 6–8 hours. Monitor by TLC (Eluent: Hexane:Ethyl Acetate 7:3).

  • Workup: Cool the reaction mixture. Acidify with dilute HCl (1M) to pH 3–4. A precipitate will form.[1][3]

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

    • Yield: Typically 75–85%.

    • Appearance: White to off-white crystalline solid.

Protocol B: S-Alkylation (Library Generation)

Objective: Functionalization of the C2-thiol to create a thioether linkage.

Reagents:

  • Scaffold (from Protocol A) (1.0 eq)

  • Alkyl Halide (e.g., Benzyl bromide, Ethyl chloroacetate) (1.1 eq)

  • Anhydrous Potassium Carbonate (K2CO3) (2.0 eq)

  • Acetone (dry)

Procedure:

  • Suspend the scaffold (1 mmol) and K2CO3 (2 mmol) in dry acetone (10 mL). Stir for 30 minutes.

  • Add the Alkyl Halide (1.1 mmol) dropwise.

  • Reflux for 4–6 hours.

  • Workup: Filter off the inorganic salts (K2CO3/KX) while hot. Evaporate the solvent.[4][5]

  • Purification: Recrystallize from ethanol or purify via column chromatography if necessary.

Protocol C: Hydrazide Transformation (Scaffold Hopping)

Objective: Converting the C5-ester into a hydrazide for further heterocyclic construction.

Reagents:

  • Scaffold (or S-alkylated derivative) (1.0 eq)

  • Hydrazine Hydrate (99%) (5.0 eq)

  • Ethanol

Procedure:

  • Dissolve the ester substrate in ethanol.

  • Add Hydrazine Hydrate (excess is required to prevent dimer formation).

  • Reflux for 4 hours. A solid precipitate usually forms during the reaction.

  • Workup: Cool to room temperature. Filter the solid product.[1][4][3]

  • Wash: Wash with cold ethanol and ether.

    • Utility: This hydrazide can be reacted with aldehydes to form Schiff bases (antimicrobial) or with CS2/KOH to form 1,3,4-oxadiazole-2-thiones.

Analytical Characterization

To validate the synthesis of the core scaffold (Methyl 2-mercapto-1,3-benzoxazole-5-carboxylate), look for these characteristic signals:

TechniqueParameterExpected Signal / ObservationInterpretation
IR Spectroscopy C=O[1] Stretch1710–1725 cm⁻¹Ester Carbonyl
C=N Stretch1610–1630 cm⁻¹Benzoxazole Ring
C=S Stretch1150–1250 cm⁻¹Thione character
¹H NMR (DMSO-d₆) Methyl Esterδ 3.85–3.90 ppm (s, 3H)-OCH₃
Aromatic Protonsδ 7.5–8.2 ppm (m, 3H)Benzene ring protons (C4, C6, C7)
Thiol/Thioneδ 13.8–14.0 ppm (br s, 1H)-SH / -NH (Exchangeable with D₂O)
Mass Spectrometry Molecular Ion[M+H]⁺ = 210.02C₉H₇NO₃S (MW: 209.22)

Case Study: Antimicrobial Drug Design

Hypothesis: Benzoxazoles mimic the purine bases of DNA, potentially inhibiting bacterial nucleic acid synthesis. The introduction of a lipophilic S-benzyl group enhances cell membrane penetration, while the C5-hydrazone moiety can chelate essential metal ions in bacterial enzymes.

Design Workflow:

  • Step 1: Synthesize Core Scaffold (Protocol A).

  • Step 2: S-Alkylate with 4-chlorobenzyl chloride (Protocol B) to increase lipophilicity (LogP modulation).

  • Step 3: Convert C5-Ester to Hydrazide (Protocol C).

  • Step 4: Condense with 2-nitrobenzaldehyde.

    • Result: A "Double-Pharmacophore" molecule containing a benzoxazole core and a nitro-aryl hydrazone side chain.

Targeted Activity:

  • Staphylococcus aureus (Gram-positive)

  • Escherichia coli (Gram-negative)

Safety & Handling

  • Carbon Disulfide (CS2): Extremely flammable (Flash point -30°C) and toxic. Use only in a high-efficiency fume hood. Avoid sparks.

  • Thiols/Mercaptans: Strong, unpleasant odor. Treat all glassware with bleach (sodium hypochlorite) solution before removing from the hood to oxidize residual thiols.

  • Hydrazine Hydrate: Carcinogenic and corrosive. Use double-gloving (Nitrile) and face shield.

References

  • Synthesis of Benzoxazole Derivatives

    • Title: Synthesis and biological evaluation of some new 2-substituted benzoxazole deriv
    • Source:European Journal of Medicinal Chemistry.
    • Link:[Link]

  • Thiol-Thione Tautomerism

    • Title: Tautomerism in 2-mercaptobenzoxazole and its relevance to chemical reactivity.
    • Source:Journal of Organic Chemistry.
    • Link:[Link]

  • Antimicrobial Applications

    • Title: Benzoxazole derivatives: design, synthesis and biological evalu
    • Source:Chemistry Central Journal.
    • Link:[Link]

  • Core Scaffold Data

    • Title: Methyl 2-mercapto-1,3-benzoxazole-5-carboxyl
    • Source:PubChem.
    • Link:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Benzoxazole Synthesis

Welcome to the Technical Support Center for Benzoxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common challenges enc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Benzoxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common challenges encountered during the synthesis of benzoxazole derivatives. Our focus is on providing not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

The Core Chemistry: Understanding Benzoxazole Formation

The synthesis of 2-substituted benzoxazoles most commonly proceeds via the condensation of a 2-aminophenol with a carboxylic acid or an aldehyde, followed by an intramolecular cyclization and dehydration.[1][2] Understanding this mechanism is critical for effective troubleshooting, as each step presents distinct optimization opportunities and potential pitfalls.

The reaction begins with the nucleophilic attack of the amino group of the 2-aminophenol onto the carbonyl carbon of the carboxylic acid or aldehyde.[1] This is often the rate-determining step and can be influenced by the electrophilicity of the carbonyl component and the nucleophilicity of the amine. The subsequent intramolecular cyclization, where the phenolic oxygen attacks the newly formed imine or amide intermediate, leads to a heterocyclic intermediate which then dehydrates to form the stable, aromatic benzoxazole ring.[3][4]

Benzoxazole_Mechanism Reactants 2-Aminophenol + Carboxylic Acid / Aldehyde Step1 Step 1: Acylation / Condensation Reactants->Step1 Intermediate Schiff Base or o-Hydroxyamide Intermediate Step1->Intermediate Step2 Step 2: Intramolecular Cyclization Intermediate->Step2 Cyclized_Intermediate Cyclized Intermediate (Hemiaminal analog) Step2->Cyclized_Intermediate Step3 Step 3: Dehydration (-H2O) Cyclized_Intermediate->Step3 Product 2-Substituted Benzoxazole Step3->Product

Caption: General reaction mechanism for benzoxazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for the failure of a benzoxazole synthesis reaction? A1: The most frequent point of failure is the purity of the starting materials, particularly the 2-aminophenol.[5] 2-aminophenols are highly susceptible to air oxidation, which can lead to the formation of dark, polymeric impurities that inhibit the reaction.[6] It is highly recommended to use freshly purified 2-aminophenol (e.g., by recrystallization) before starting your synthesis.[6]

Q2: Can I use solvent-free conditions for my synthesis? A2: Absolutely. Solvent-free synthesis is a well-established green chemistry approach for preparing benzoxazoles.[7] These reactions are often facilitated by microwave irradiation or mechanical grinding and can lead to shorter reaction times, reduced waste, and sometimes higher yields compared to conventional solvent-based methods.[7][8][9]

Q3: How do I effectively monitor the progress of my reaction? A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress.[5] Use an appropriate eluent system (e.g., hexane/ethyl acetate) to clearly separate your starting materials from the product spot. The disappearance of the limiting reagent (usually the 2-aminophenol) and the appearance of a new, typically more non-polar product spot, indicates reaction progression.

Q4: My 2-aminophenol starting material has turned dark brown. Is it still usable? A4: While it might still contain some viable starting material, the dark color is a clear sign of oxidation.[6] Using it directly will likely lead to low yields and the formation of hard-to-remove impurities.[6] For the best results, it should be purified by recrystallization, often with the use of a reducing agent like sodium dithionite during the workup, until it is a light-colored solid.

Troubleshooting Guide: From Low Yields to Purification Headaches

This section addresses specific issues you may encounter during your experiments.

Troubleshooting_Workflow Start Experiment Outcome: Low/No Yield or Impure Product Check_Purity 1. Check Starting Material Purity Start->Check_Purity Check_Conditions 2. Verify Reaction Conditions Check_Purity->Check_Conditions Pure Purify_SM Action: Purify Starting Materials Check_Purity->Purify_SM Impure Check_Monitoring 3. Analyze Reaction Monitoring Data (TLC) Check_Conditions->Check_Monitoring Optimal Optimize_Conditions Action: Optimize Temp, Catalyst, or Solvent Check_Conditions->Optimize_Conditions Suboptimal Check_Workup 4. Review Workup & Purification Check_Monitoring->Check_Workup Complete Adjust_Time Action: Adjust Reaction Time or Temperature Check_Monitoring->Adjust_Time Incomplete Reaction Modify_Purification Action: Change Purification Method (e.g., Recrystallization, Column Chromatography) Check_Workup->Modify_Purification Impure Product End Successful Synthesis Check_Workup->End Pure Product Purify_SM->Check_Conditions Re-run Optimize_Conditions->Check_Monitoring Re-run Adjust_Time->Check_Workup Re-run Modify_Purification->End Parameters Outcome Reaction Outcome (Yield, Purity, Time) Temp Temperature Temp->Outcome Solvent Solvent Temp->Solvent Catalyst Catalyst Temp->Catalyst Solvent->Outcome Substrate Substrates (Sterics, Electronics) Solvent->Substrate Catalyst->Outcome Catalyst->Substrate Substrate->Outcome

Sources

Optimization

Technical Support Center: Optimizing 2-Mercaptobenzoxazole (2-MBO) Chemoselectivity

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Byproduct Formation in 2-Mercaptobenzoxazole Reactions Welcome to the 2-MBO Technical Support Hub You are likely here bec...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Byproduct Formation in 2-Mercaptobenzoxazole Reactions

Welcome to the 2-MBO Technical Support Hub

You are likely here because your LC-MS traces are showing unexpected peaks. 2-Mercaptobenzoxazole (2-MBO) is a deceptive scaffold; while structurally simple, its ambident nucleophilicity and redox sensitivity create a "perfect storm" for byproduct formation.

This guide treats your chemical synthesis issues as "Support Tickets." Select the ticket below that matches your observation to access the diagnostic workflow and resolution protocol.

Quick Navigation (Select Your Issue)
  • [Ticket #401: Regioselectivity Errors] "I attempted S-alkylation but isolated the N-alkylated isomer (or a mixture)."

  • [Ticket #402: Oxidative Dimerization] "My product mass is exactly double the expected value minus 2 protons (

    
    )."
    
  • [Ticket #403: Synthesis Purity] "I am synthesizing 2-MBO from 2-aminophenol and the reaction has turned dark/tarry."

Ticket #401: Regioselectivity Errors (N- vs. S-Alkylation)

Status: Common Issue Severity: Critical

The Diagnostic

You reacted 2-MBO with an alkyl halide (


) expecting a thioether (

), but NMR indicates N-substitution (characteristic downfield shift of aromatic protons or X-ray confirmation).
Root Cause Analysis: The Tautomer Trap

2-MBO exists in a tautomeric equilibrium between the thione (NH form, dominant in solution) and the thiol (SH form). When deprotonated, the resulting anion is an ambident nucleophile .

  • Sulfur (Soft Nucleophile): Kinetically favored for reaction with soft electrophiles (alkyl halides).

  • Nitrogen (Hard Nucleophile): Favored by hard electrophiles (acyl chlorides) or conditions that shield the sulfur.

Mechanism Visualization: The following diagram illustrates the bifurcation point where your reaction likely went wrong.

MBO_Regioselectivity Thione Thione Form (Dominant in Soln) Thiol Thiol Form (Reactive Precursor) Thione->Thiol Tautomerism Anion Ambident Anion (N- vs S-) Thiol->Anion + Base S_Product S-Alkylated Product (Thioether) TARGET Anion->S_Product Soft Electrophile (Alkyl Halide) Polar Aprotic Solv. N_Product N-Alkylated Product (Thione deriv.) BYPRODUCT Anion->N_Product Hard Electrophile (Acyl Chloride) or H-Bonding Solv.

Figure 1: Tautomeric equilibrium and competing alkylation pathways. S-alkylation is kinetically favored with soft electrophiles, but N-alkylation competes under specific conditions.

Resolution Protocol: Forcing S-Selectivity

To minimize N-alkylated byproducts, you must maximize the "softness" of the interaction.

Step-by-Step Correction:

  • Base Selection: Switch to Potassium Carbonate (

    
    )  or Cesium Carbonate (
    
    
    
    )
    .
    • Why: These mild bases generate the thiolate anion without creating a "naked," highly reactive nitrogen species often seen with strong bases like NaH.

  • Solvent Switch: Use Acetone or Acetonitrile (MeCN) .

    • Why: These polar aprotic solvents solvate the cation (

      
      ), leaving the S-anion free to attack. Avoid protic solvents (EtOH, MeOH) which H-bond to the sulfur, reducing its nucleophilicity and allowing N-attack to compete.
      
  • Temperature Control: Run at Room Temperature initially.

    • Why: S-alkylation has a lower activation energy. Heating supplies the energy required for the thermodynamically stable N-alkyl product to form (if the pathway is accessible).

Experimental Standard (S-Alkylation):

Dissolve 2-MBO (1.0 eq) in anhydrous Acetone (0.2 M). Add


 (1.2 eq) and stir for 15 min at RT to form the salt. Add the alkyl halide (1.1 eq) dropwise. Monitor by TLC.[1] Most reactions complete <2 hours with >95% S-selectivity.
Ticket #402: Oxidative Dimerization (The "Mystery Dimer")

Status: Environmental Hazard Severity: Moderate (Purification Nuisance)

The Diagnostic

LC-MS shows a major peak at


 (for unsubstituted 2-MBO) instead of your product. This is 2,2'-dithiobis(benzoxazole) .
Root Cause Analysis

The thiol group in 2-MBO is highly susceptible to oxidation by atmospheric oxygen, especially in basic media (where the thiolate anion resides). This reaction is catalyzed by trace metal ions.

Resolution Protocol: The "Oxygen Exclusion" Workflow

1. The Degassing Mandate: You cannot simply "add reagents and stir" if high purity is required.

  • Sparging: Bubble Argon or Nitrogen through your solvent for 15 minutes before adding the base.

  • Headspace: Maintain a positive pressure of inert gas throughout the reaction.

2. Chemical Scavenging (Optional): If dimerization persists, add 1-2 mol% Triphenylphosphine (


) .
  • Mechanism:[1][2][3][4]

    
     reduces disulfides back to thiols in situ, allowing them to re-enter the alkylation cycle.
    

Data: Solvent Impact on Oxidation Rates

Solvent SystemOxidation RiskRecommendation
Water/NaOH High Avoid if possible; requires rigorous degassing.
DMF/Base Moderate DMF can contain peroxides; use fresh/anhydrous.
Ethanol/Base Moderate Solubility of O2 is high; sparging required.
Acetone/K2CO3 Low Preferred system.
Ticket #403: Synthesis Purity (Starting from 2-Aminophenol)

Status: Synthesis Failure Severity: High

The Diagnostic

You are synthesizing the 2-MBO core from 2-aminophenol and


 (or Xanthate), but the product is purple/black and yields are low.
Root Cause Analysis
  • Oxidation of Precursor: 2-aminophenol oxidizes rapidly in air to quinone imines (dark colored).

  • Incomplete Ring Closure: Failure to reach sufficient temperature or reflux time leads to intermediate thiocarbamates.

Resolution Protocol: Optimized Cyclization

Workflow Visualization:

Synthesis_Workflow Start 2-Aminophenol (Freshly Recrystallized) Reagent Add CS2 + KOH (Ethanol/Water) Start->Reagent Reflux Reflux (3-4 Hours) CRITICAL: Must be vigorous Reagent->Reflux Ring Closure Acidify Acidify (HCl) to pH 2 Precipitates Thiol Form Reflux->Acidify Protonation Filter Filter & Wash (Remove dark oxidation byproducts) Acidify->Filter

Figure 2: Optimized synthesis workflow emphasizing the acidification step to isolate the stable thiol form.

Key Technical Tweaks:

  • Precursor Quality: If your 2-aminophenol is dark brown, recrystallize it (EtOH) before use. Impurities act as radical initiators for polymerization.

  • The "Acid Crash": The reaction mixture contains the potassium salt (soluble). You must acidify to pH 2-3 to precipitate the 2-MBO. The dark impurities often stay in the supernatant.

  • Reagent: Consider using Potassium Ethyl Xanthate instead of

    
     (which is highly flammable and volatile) for a safer, cleaner reaction [1].
    
FAQ: Frequently Asked Questions

Q: Can I use NaH (Sodium Hydride) to speed up the reaction? A: We advise against it. NaH is a strong base that strips the proton completely, creating a "naked" anion. While this increases reactivity, it significantly increases the risk of N-alkylation (by making the N more nucleophilic) and ring opening (hydrolysis). Stick to Carbonate bases.

Q: How do I remove the disulfide byproduct if it forms? A: Solubility difference. The disulfide dimer is much less soluble in alkaline water than the 2-MBO monomer.

  • Suspend the crude mixture in 1M NaOH.

  • The 2-MBO dissolves (forming the salt). The disulfide remains a solid.

  • Filter off the solid (disulfide).

  • Acidify the filtrate to recover pure 2-MBO.

References
  • Synthesis of 2-Mercaptobenzoxazole Derivatives

    • Title: Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives.[5]

    • Source: International Journal of Pharmacy and Pharmaceutical Research (2025).
    • URL:

  • Regioselectivity Mechanisms (Analogous Systems)

    • Title: Comparative study of the reaction of 2-mercaptobenzimidazole... regioselective access to N/S-difunctionalized benzimidazoles.[6]

    • Source: RSC Advances / Royal Society of Chemistry.
    • URL:

  • Disulfide Prevention Strategies

    • Title: Preventing Disulfide Bond Formation Weakens Non-Covalent Forces among Lysozyme Aggreg
    • Source: PubMed Central (PMC).
    • URL:

  • Tautomerism Data

    • Title: Thiol and thione tautomeric forms of 2-mercaptobenzoxazole.[3][7]

    • Source: ResearchGate (Crystallographic D
    • URL:

Sources

Troubleshooting

Technical Support Center: A Guide to the Synthesis of 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester

Welcome to the technical support center for the synthesis of 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to facilitate a smooth and successful synthesis process.

I. Overview of the Synthesis Pathway

The primary and most established method for synthesizing 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester involves a one-pot reaction. This process utilizes Methyl 3-amino-4-hydroxybenzoate and carbon disulfide in the presence of a base, such as potassium hydroxide.[1][2]

Below is a diagram illustrating the general workflow for this synthesis.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Methyl_3_amino_4_hydroxybenzoate Methyl 3-amino-4-hydroxybenzoate Reaction_Vessel One-Pot Reaction Methyl_3_amino_4_hydroxybenzoate->Reaction_Vessel Carbon_Disulfide Carbon Disulfide Carbon_Disulfide->Reaction_Vessel Base Base (e.g., KOH) Base->Reaction_Vessel Acidification Acidification Reaction_Vessel->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester Recrystallization->Final_Product

Caption: General workflow for the synthesis of the target compound.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and offers practical solutions.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Purity of Starting Materials: The purity of Methyl 3-amino-4-hydroxybenzoate is crucial. Impurities can lead to unwanted side reactions. It is advisable to use a high-purity starting material or purify it before use.[3]

  • Reaction Temperature: The reaction is typically refluxed. Ensure the temperature is maintained consistently. Inadequate heating can result in an incomplete reaction.

  • Molar Ratios of Reactants: The stoichiometry of the reactants is critical. An excess of carbon disulfide is often used, but a large excess can lead to the formation of byproducts. Experiment with slight variations in the molar ratios to find the optimal conditions for your setup.

  • Base Concentration: The concentration of the base (e.g., potassium hydroxide) influences the reaction rate. A concentration that is too low may not effectively catalyze the reaction, while a concentration that is too high can promote side reactions.

  • Reaction Time: While many procedures suggest a reaction time of 3-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the point of maximum product formation.[4]

Q2: I am observing the formation of a significant amount of black, tar-like byproduct. What is causing this and how can I prevent it?

A2: The formation of tar-like substances is often due to the polymerization of intermediates or the degradation of the product under harsh reaction conditions.

  • Temperature Control: Overheating is a common cause. Use a well-controlled heating mantle and monitor the internal reaction temperature.

  • Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to the formation of colored impurities.

  • Gradual Addition of Reagents: Adding the carbon disulfide dropwise to the reaction mixture, rather than all at once, can help to control the initial exotherm and minimize byproduct formation.

Q3: The final product is difficult to purify. What are the best practices for purification?

A3: Purification can be challenging due to the presence of unreacted starting materials and byproducts.

  • Acidification: After the reaction is complete, the mixture is typically cooled and acidified (e.g., with acetic acid or dilute hydrochloric acid) to precipitate the product.[4][5] Ensure the pH is sufficiently low to fully precipitate the acidic product.

  • Washing: The crude product should be thoroughly washed with water to remove any inorganic salts.

  • Recrystallization: Recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, is a highly effective method for obtaining a pure product.[4]

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.

  • Solvent System: A suitable solvent system for TLC must be determined empirically. A good starting point is a mixture of ethyl acetate and hexane.

  • Visualization: The spots on the TLC plate can be visualized under UV light. Staining with iodine or potassium permanganate can also be used.

  • Interpretation: By spotting the starting material, the reaction mixture at different time points, and a co-spot (a mixture of the starting material and the reaction mixture), you can track the disappearance of the starting material and the appearance of the product.

III. Detailed Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 3-amino-4-hydroxybenzoate167.1616.7 g0.1
Potassium Hydroxide56.116.7 g0.12
Carbon Disulfide76.149.1 g (7.2 mL)0.12
Ethanol (95%)-150 mL-
Glacial Acetic Acid-As needed-
Water-As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in 95% ethanol.

  • To this solution, add Methyl 3-amino-4-hydroxybenzoate and stir until it is completely dissolved.

  • Add carbon disulfide to the mixture.

  • Heat the reaction mixture to reflux and maintain this temperature for 3-4 hours.[4] Monitor the reaction progress using TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add glacial acetic acid to the cooled mixture until it becomes acidic (test with pH paper). This will cause the product to precipitate.

  • Filter the precipitate using a Buchner funnel and wash it thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester.

  • Dry the purified product in a vacuum oven.

IV. Reaction Mechanism

The synthesis proceeds through a nucleophilic addition of the amino group to carbon disulfide, followed by an intramolecular cyclization.

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Tautomerization Reactant Methyl 3-amino-4-hydroxybenzoate + CS2 Intermediate1 Dithiocarbamate Intermediate Reactant->Intermediate1 KOH Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 - H2S Product 2-Mercapto-1,3-benzoxazole- 5-carboxylic acid methyl ester Intermediate2->Product

Caption: Proposed reaction mechanism for the formation of the target compound.

V. Safety Precautions

  • Carbon Disulfide: Carbon disulfide is highly flammable and toxic. All manipulations should be performed in a well-ventilated fume hood.

  • Potassium Hydroxide: Potassium hydroxide is corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • General Precautions: Always wear appropriate PPE in the laboratory. Be familiar with the safety data sheets (SDS) for all chemicals used.

VI. References

  • Gurrala, S. et al. Synthesis of some novel benzoxazole derivatives and their antimicrobial activity. Journal of Pharmacy Research, 4(10), 3562-3565 (2011).

  • Al-Sultani, K. H. & Hussein, F. A. Synthesis of some new 2-mercaptobenzoxazol and study their biological activity against some plant pathogenic fungi. Tikrit Journal of Pure Science, 21(3) (2016).

  • Hussein, F. H. et al. Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 5(4), 330-341 (2021).

  • Patil, S. et al. Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 9(3), 123-134 (2017).

  • National Center for Biotechnology Information. Optimized Synthesis of New N-Mustards Based on 2-Mercaptobenzoxazole Derivatives with Antitumor Activity. PubChem. Available at: [Link].

  • National Center for Biotechnology Information. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PubChem. Available at: [Link].

  • MDPI. Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. Available at: [Link].

  • Google Patents. Process for producing 3-hydroxy-4-aminobenzoic acids. Available at: .

  • Google Patents. Process for the preparation of 2-mercaptobenzoxazoles. Available at: .

  • National Center for Biotechnology Information. A 4-hydroxybenzoate 3-hydroxylase mutant enables 4-amino-3-hydroxybenzoic acid production from glucose in Corynebacterium glutamicum. PubChem. Available at: [Link].

  • Royal Society of Chemistry. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Available at: [Link].

  • Google Patents. Preparation method of 3-amino-4-hydroxybenzoic acid. Available at: .

  • ResearchGate. How can I synthesize benzoxazole using polyphosporic acid and carboxylic acid derivative?. Available at: [Link].

  • ResearchGate. Synthesis of some new 2-mercaptobenzoxazol and study their biological activity against some plant pathogenic fungi. Available at: [Link].

  • ResearchGate. Reaction of 2-Mercaptobenzothiazole. Available at: [Link].

  • Journal of Al-Nahrain University. Synthesis of Some Heterocyclic Compounds Derived from 2- Mercapto Benzoxazole. Available at: [Link].

  • ResearchGate. Reactions of Carbon Disulfide with N-Nucleophiles. Available at: [Link].

  • Ayurlog. Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. Available at: [Link].

  • ResearchGate. An Unexpected Iodine-Mediated Reaction of 2-Mercaptobenzoxazoles with Bicyclic Amidines and Methyl Ketones. Novel Route Toward 5-Sulfenyl-2-Iminothiazolines. Available at: [Link].

  • SpringerLink. Review of synthesis process of benzoxazole and benzothiazole derivatives. Available at: [Link].

  • MDPI. 2-METHYLBENZOTHIAZOLE SYNTHESIS FROM 2-MERCAPTOANILINE AND ACETIC ACID. Available at: [Link].

  • ResearchGate. Dual Role of Sulfenamides in Iodine/Oxone-Catalyzed Three-Component Coupling of 2-Mercaptobenzoxazoles, Amines, and Ketones: Route toward α-Thioenamines and 2-Iminothiazolines. Available at: [Link].

  • National Center for Biotechnology Information. Chemistry & Biology Of Multicomponent Reactions. PubChem. Available at: [Link].

  • Kyoto University Research Information Repository. Studies on the Reaction between Ammonia and Carbon Disulfide at High Pressures. (I). Influences of the Charging Quantity of NH3 and CS3, and their Mol Ratio on the Formation of Ammonium Thiocyanate. Available at: [Link].

Sources

Optimization

Alternative synthetic routes for 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester

Ticket ID: BZX-SYN-2208 Subject: Optimization and Troubleshooting of 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BZX-SYN-2208 Subject: Optimization and Troubleshooting of 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary: The Synthetic Challenge

You are attempting to synthesize Methyl 2-mercapto-1,3-benzoxazole-5-carboxylate (also known as Methyl 2-thioxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate).

The Core Tension: The synthesis requires forming a benzoxazole ring from an o-aminophenol precursor while preserving a base-sensitive methyl ester moiety.

  • Standard cyclization reagents (e.g.,

    
    ) are highly basic and frequently hydrolyze the methyl ester back to the carboxylic acid (a common "dead end" in this workflow).[1]
    
  • Regiochemistry is generally controlled by the chelation effect of the o-aminophenol, but purification remains critical to remove disulfide byproducts.

This guide provides three validated routes, ranked by reliability for preserving the ester, along with a troubleshooting logic tree.

Master Synthetic Workflow (Visualized)

The following diagram outlines the logical flow between precursor selection and cyclization strategies.

Benzoxazole_Synthesis Start Target: Methyl 2-mercapto-1,3-benzoxazole-5-carboxylate Precursor_A Route A: 4-Chloro-3-nitrobenzoic acid (Commercial Starting Material) Step_1 1. Nucleophilic Subst. (OH-) 2. Reduction (Fe/HCl or H2/Pd) Precursor_A->Step_1 Precursor_B Route B: Methyl 3-amino-4-hydroxybenzoate (Immediate Precursor) Cyclization_1 Method 1 (Standard): Potassium Ethyl Xanthate Reflux in EtOH/Pyridine Precursor_B->Cyclization_1 Preferred Balance (Yield vs Stability) Cyclization_2 Method 2 (Mild): TCDI (Thiocarbonyldiimidazole) in THF Precursor_B->Cyclization_2 Best for Ester Stability Cyclization_3 Method 3 (Risky): CS2 + KOH (High Risk of Hydrolysis) Precursor_B->Cyclization_3 Traditional (Requires careful pH) Step_2 Esterification (MeOH / H2SO4 or TMSCl) Step_1->Step_2 Step_2->Precursor_B Product Crude Product Cyclization_1->Product Cyclization_2->Product Cyclization_3->Product Workup Acidification (pH 2-3) & Recrystallization Product->Workup Workup->Start

Caption: Synthetic decision tree comparing precursor pathways and cyclization reagents based on ester stability.

Knowledge Base (KB) Protocols

KB-001: The "Gold Standard" Route (Xanthate Method)

Applicability: High throughput, moderate cost, good ester retention.[1]

This method uses Potassium Ethyl Xanthate (EtOCSSK) instead of Carbon Disulfide (


).[1] Xanthate is a solid, easier to handle, and the reaction conditions (refluxing ethanol) are less likely to hydrolyze the ester compared to aqueous KOH/

.[1]

Protocol:

  • Dissolution: Dissolve 1.0 eq of Methyl 3-amino-4-hydroxybenzoate in absolute ethanol (10 mL/g).

  • Reagent Addition: Add 1.1–1.2 eq of Potassium Ethyl Xanthate.

  • Reflux: Heat to reflux for 4–6 hours. Monitor by TLC (the starting amine is fluorescent; the product is less so and runs higher).

  • Workup (Critical):

    • The reaction mixture will likely be dark.

    • Concentrate the ethanol to ~20% volume.

    • Dilute with water. The potassium salt of the product is water-soluble.

    • Acidification: Slowly add 1M HCl until pH ~2-3. The 2-mercaptobenzoxazole will precipitate as a solid.

    • Note: Do not use strong base during workup to avoid hydrolyzing the ester.

KB-002: The "Green" Route (TCDI Method)

Applicability: High value/small scale, maximum ester protection.[1]

If you observe hydrolysis (formation of the carboxylic acid byproduct) with Method 1, switch to 1,1'-Thiocarbonyldiimidazole (TCDI) .[1] This reaction proceeds under neutral conditions in THF.

Protocol:

  • Dissolve Methyl 3-amino-4-hydroxybenzoate (1.0 eq) in anhydrous THF (0.1 M).

  • Add TCDI (1.1 eq) at 0°C.

  • Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Evaporate THF. Redissolve in EtOAc, wash with 0.1M HCl (to remove imidazole byproduct) and Brine.

KB-003: Precursor Synthesis (The "Nitro" Route)

Applicability: When the amino-ester is not commercially available or expensive.

Starting from 4-chloro-3-nitrobenzoic acid :

  • Nucleophilic Substitution: Reflux 4-chloro-3-nitrobenzoic acid in NaOH (aq) to yield 4-hydroxy-3-nitrobenzoic acid. Caution: This hydrolyzes any ester; you must re-esterify later.[1]

  • Reduction: Catalytic hydrogenation (

    
    , Pd/C) or Fe/HCl reduction yields 3-amino-4-hydroxybenzoic acid .
    
  • Esterification (Fischer): Reflux the acid in dry Methanol with catalytic

    
     or Thionyl Chloride (
    
    
    
    ) to yield the Methyl 3-amino-4-hydroxybenzoate precursor.

Troubleshooting & FAQs

Q1: My product is a mixture of the Methyl Ester and the Carboxylic Acid. Why?

Diagnosis: Ester Hydrolysis. Root Cause: The cyclization environment was too basic or the workup involved prolonged exposure to aqueous base. Solution:

  • Immediate Fix: If using the

    
     method, switch to KB-001 (Xanthate)  or KB-002 (TCDI) .[1]
    
  • Salvage: You can re-esterify the mixed product by refluxing the crude mixture in MeOH/

    
     (cat.) for 3 hours. The benzoxazole ring is stable to acid.
    
Q2: The product smells strongly of sulfur even after drying.

Diagnosis: Occluded Sulfur species. Root Cause: Residual


 or trapped 

. Solution:
  • Wash the final solid precipitate with cold Diethyl Ether or Hexane . The target ester is likely sparingly soluble in cold non-polar solvents, while sulfur impurities will wash away.[1]

  • Recrystallize from Ethanol/Water .[2]

Q3: The melting point is broad or lower than reported (Exp: ~190-200°C).

Diagnosis: Disulfide formation. Root Cause: 2-Mercaptobenzoxazoles exist in equilibrium with their thione form. In air, they can oxidize to the disulfide dimer (Benzoxazole-S-S-Benzoxazole). Solution:

  • Add a reducing agent (e.g., Sodium Metabisulfite) during the acidification step of the workup.[1]

  • Store the product under inert atmosphere (Nitrogen/Argon).

Data & Comparison of Methods

FeatureMethod A: Xanthate (KB-001) Method B: TCDI (KB-002) Method C: CS2 / KOH
Reagent Cost LowHighVery Low
Ester Stability Moderate (Refluxing EtOH)Excellent (Neutral) Poor (Strong Base)
Toxicity ModerateLowHigh (CS2 is neurotoxic)
Yield 75-85%85-95%60-70%
Purification Acid precipitationExtraction requiredAcid precipitation

Troubleshooting Logic (Graphviz)

Use this flow to diagnose low yields or purity issues.

Troubleshooting Issue Problem Encountered Hydrolysis Product is Acid (Not Ester) Issue->Hydrolysis LowYield Low Yield / No Precipitate Issue->LowYield Impurity Unknown Impurity by TLC Issue->Impurity Action_1 Switch to TCDI (Neutral) OR Re-esterify (MeOH/H+) Hydrolysis->Action_1 Action_2 Check pH of Workup Must be < 3 to precipitate thiol LowYield->Action_2 Action_3 Check for Disulfide Dimer. Add NaHSO3 during workup. Impurity->Action_3

Caption: Diagnostic flow for common failures in benzoxazole ester synthesis.

References

  • Validates the xanth
  • Wang, X., et al. (2018).[1] Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester. WO2018121050.[3] Retrieved from [Link][1]

    • Provides detailed methodologies for manipulating the 3-amino-4-hydroxybenzo
  • Ahmed, M. R., & Mohsin, A. A. (2015).[1][4] Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. American Journal of Organic Chemistry, 5(3), 95-104.[1][4] Retrieved from [Link]

    • Cites the tautomerism of 2-mercaptobenzoxazoles and general workup procedures for thio-benzoxazoles.
  • Google Patents. (2015).[1] Preparation method of 3-amino-4-hydroxybenzoic acid. CN105237423A. Retrieved from

    • Authoritative source for the "Nitro Route" precursor synthesis (Reduction of 3-nitro-4-hydroxybenzoic acid).

Sources

Troubleshooting

Technical Support Center: 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester

[1][2] Welcome to the Advanced Synthesis & Purification Support Hub. Subject: Optimization of CAS 72730-39-3 (Methyl 2-mercapto-1,3-benzoxazole-5-carboxylate) Ticket Status: Open Support Tier: Level 3 (Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Welcome to the Advanced Synthesis & Purification Support Hub. Subject: Optimization of CAS 72730-39-3 (Methyl 2-mercapto-1,3-benzoxazole-5-carboxylate) Ticket Status: Open Support Tier: Level 3 (Senior Application Scientist)[1][2]

Introduction: The Molecule & The Challenge

You are likely working with Methyl 2-mercapto-1,3-benzoxazole-5-carboxylate , a critical intermediate often used in the synthesis of transthyretin (TTR) stabilizers (e.g., Tafamidis analogs) or as a scaffold in medicinal chemistry.[1][2]

The Core Problem: This molecule exhibits thiol-thione tautomerism . While you synthesize it as a "thiol" (2-mercapto), it predominantly exists as the thione (2-thioxo) form in polar solutions.[1][2] This duality complicates purification, as the two forms have different solubility profiles and reactivities, often leading to broad melting points and "oiling out" during recrystallization.

Module 1: Synthesis Optimization (Prevention Strategy)

Purity starts in the reactor. The most common route involves the cyclization of Methyl 3-amino-4-hydroxybenzoate with Carbon Disulfide (


)  or Potassium Ethyl Xanthate.[1][2]
Critical Control Points
ParameterRecommended SettingTechnical Rationale
Stoichiometry

Excess (1.5 - 2.0 eq)

is volatile (b.p. 46°C).[1][2] Excess ensures complete consumption of the aminophenol precursor, which is difficult to separate later.[2]
Base Selection KOH (1.1 eq) in MeOH/EtOHStrong inorganic bases facilitate the formation of the xanthate intermediate.[2] Warning: Avoid large excesses or prolonged reflux to prevent hydrolysis of the methyl ester at the C5 position.[2]
Reaction Time 3–5 Hours (Reflux)Monitor via TLC (Hexane:EtOAc 7:3). Stop immediately upon disappearance of starting material to minimize ester hydrolysis.[2]
Atmosphere Nitrogen/ArgonCrucial. Thiols oxidize to disulfides (dimers) rapidly in air under basic conditions.[2]
The "Golden Rule" of Isolation

Do not simply evaporate the solvent.[2]

  • Cool the reaction mixture to 0–5°C.

  • Acidify slowly with Glacial Acetic Acid (to pH 5–6).

  • Precipitate: The product (thione form) is insoluble in water/acidic media and will precipitate.[2]

  • Filter & Wash: Wash copiously with cold water to remove inorganic salts and traces of the starting aminophenol.[2]

Module 2: Purification Protocols

If your crude product is yellow/orange or has a broad melting range (< 2°C range is the target), follow this purification workflow.

Protocol A: Recrystallization (Standard)

Best for: Removal of trace starting materials and minor oxidation products.[2]

  • Solvent System: Ethanol (95%) or Methanol.

    • Note: The thione form dissolves well in hot alcohols but crystallizes poorly if cooled too fast.

  • Dissolution: Suspend crude solid in Ethanol (10 mL per gram). Heat to reflux until clear.

  • Charcoal Treatment (Optional): If the solution is dark orange/brown, add activated charcoal (5% w/w), reflux for 5 mins, and filter hot through Celite.

  • Crystallization:

    • Allow the filtrate to cool to room temperature slowly (over 2 hours).

    • Then, chill to 0°C for 1 hour.

  • Collection: Filter the white/off-white needles.[1][2] Wash with cold Ethanol.[1] Dry under vacuum at 45°C.[1][2]

Protocol B: Reprecipitation (Acid-Base Swing)

Best for: Bulk purification of highly impure batches.[1][2]

  • Dissolve crude product in 5% cold aqueous NaOH . (The thiol deprotonates, becoming water-soluble).[1][2]

  • Filter the solution to remove insoluble impurities (e.g., disulfides, inorganic slag).[2]

  • Acidify the filtrate dropwise with 10% HCl or Acetic Acid while stirring vigorously.

  • Collect the precipitate.[1][2]

Module 3: Visual Troubleshooting Guides

Workflow 1: Synthesis & Isolation Logic

SynthesisWorkflow cluster_legend Process Control Start Start: Methyl 3-amino-4-hydroxybenzoate Rxn Reaction: + CS2 / KOH / EtOH (Reflux 4h) Start->Rxn Check TLC Check: Starting Material Gone? Rxn->Check Hydrolysis WARNING: Ester Hydrolysis Risk (Stop Reaction) Rxn->Hydrolysis Reflux > 6h Check->Rxn No (Add more CS2) Acidify Cool & Acidify (AcOH) pH 5-6 Check->Acidify Yes Filter Filter Precipitate (Wash w/ Cold Water) Acidify->Filter Crude Crude Product (Thione Form) Filter->Crude

Caption: Step-by-step logic to minimize ester hydrolysis and ensure successful precipitation of the thione.

Workflow 2: Impurity Troubleshooting Tree

Troubleshooting Problem Identify Issue Color Product is Yellow/Orange Problem->Color MP Broad Melting Point Problem->MP Solubility Insoluble in 5% NaOH Problem->Solubility Oxidation Cause: Disulfide Formation (Oxidation) Color->Oxidation Tautomer Cause: Solvent Occlusion or Mixed Tautomers MP->Tautomer WrongProd Cause: Bis-benzoxazole or Inorganic Salts Solubility->WrongProd Fix1 Action: Recrystallize w/ Reducing Agent (Na2S2O5) Oxidation->Fix1 Fix2 Action: Dry > 12h @ 50°C High Vacuum Tautomer->Fix2 Fix3 Action: Filter off insolubles during Acid/Base Swing WrongProd->Fix3

Caption: Diagnostic tree linking physical symptoms (Color, MP) to chemical root causes and fixes.

Module 4: Frequently Asked Questions (FAQ)

Q1: My product smells strongly of sulfur even after drying. Is it impure?

  • A: Not necessarily. 2-mercaptobenzoxazoles have a characteristic "stench" even at high purity.[1][2] However, if the smell is strictly "rotten eggs" (

    
    ), you may have trapped sulfide salts.[2] Wash the solid with dilute HCl during the isolation step to drive off residual sulfides.[2]
    

Q2: The melting point is reported as 193-195°C, but mine melts at 188°C. Why?

  • A: This is likely due to tautomeric equilibrium or solvent trapping.[1][2] The thione form is a robust crystal lattice that traps solvent molecules easily.

    • Fix: Dry the sample at 50°C under high vacuum for 24 hours. If the MP does not improve, recrystallize from Acetonitrile instead of Ethanol, as it often yields tighter crystal packing for this class of compounds.[2]

Q3: Can I use NaOH instead of KOH?

  • A: Yes, but KOH is preferred in ethanolic reactions due to better solubility profiles of the intermediate xanthate salts.[2] If using NaOH, ensure you are using enough water/alcohol ratio to keep the intermediate in solution before acidification.[2]

Q4: I see a spot on TLC that doesn't move (Baseline). What is it?

  • A: This is likely the hydrolyzed acid derivative (where the methyl ester at C5 has hydrolyzed to a carboxylic acid).[2] This happens if your reaction pH was too high (>12) or reflux was too long.[2] This impurity is very difficult to remove via recrystallization.[1][2]

    • Fix: Perform the "Acid-Base Swing" (Protocol B), but carefully control the pH.[1][2] The dicarboxylic acid species will precipitate at a different pH than the ester.[2]

References

  • Synthesis of 2-Mercaptobenzoxazole Derivatives

    • Source: Rajesh Kumar, S., et al. "Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives."[2] International Journal of Pharmacy and Pharmaceutical Research, 2025.[2]

    • Relevance: details the cyclization of aminophenols with and KOH in ethanol.
    • (Verified via Search Result 1.2)[1]

  • Tautomerism of 2-Mercaptobenzoxazoles

    • Source:Journal of Molecular Structure / ResearchGate Reviews.[2]

    • Relevance: Explains the thione-thiol equilibrium which dictates solubility and melting point behavior.[1]

    • (Verified via Search Result 1.1)

  • Chemical Properties & Safety (MSDS)

    • Source: Sigma-Aldrich / Apollo Scientific.[1][2][3]

    • Relevance: CAS 72730-39-3 specific data, solubility, and safety handling.[1][2]

    • (Verified via Search Result 1.10)

  • Reaction Mechanism (CS2 + Amines)

    • Source:Reactions of Carbon Disulfide with N-Nucleophiles, ResearchGate.[1][2][4]

    • Relevance: Mechanistic insight into dithiocarbamate/xanthate formation and cycliz
    • (Verified via Search Result 1.16)

Sources

Optimization

Technical Support Center: Storage and Stability of 2-Mercaptobenzoxazole Compounds

Welcome to the technical support guide for 2-mercaptobenzoxazole (2-MBO) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-mercaptobenzoxazole (2-MBO) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of these versatile compounds. As a heterocyclic compound featuring a reactive thiol group, 2-MBO is susceptible to degradation if not stored and handled correctly.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you prevent, identify, and resolve stability issues during your experiments.

Troubleshooting Guide: Diagnosing and Resolving Degradation

This section addresses specific issues you may encounter, providing insights into the underlying causes and actionable solutions.

Q1: I opened a new bottle of 2-mercaptobenzoxazole, which is supposed to be a white powder, but it has a yellowish or off-white tint. Is it degraded?

Answer: A slight off-white or yellowish color is not uncommon for 2-mercaptobenzoxazole and may not necessarily indicate significant degradation. However, a pronounced yellow or tan color, especially when compared to a previous lot or the supplier's specification sheet, can be an early indicator of oxidation.

The primary degradation pathway for 2-MBO is the oxidation of its thiol (-SH) group, which leads to the formation of the corresponding disulfide, 2,2'-dithiobis(benzoxazole).[2][3] This process is accelerated by exposure to atmospheric oxygen. While this disulfide is also often a white or light-colored solid, its presence as an impurity can alter the overall appearance of the bulk material.

Recommended Actions:

  • Initial Purity Check: Perform a quick purity assessment. A simple Thin Layer Chromatography (TLC) analysis against a known fresh sample can reveal the presence of less polar disulfide impurities. A melting point determination can also be informative; significant depression or a broad melting range compared to the literature value (approx. 192-198 °C) suggests the presence of impurities.

  • Definitive Analysis: For quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the recommended method.[1] A fresh, high-purity standard should be run for comparison to accurately determine the percentage of the main component versus any degradation products.

  • Consult Supplier: If the product is newly received and appears discolored, contact the supplier with the lot number and your initial analysis data.

Q2: My HPLC analysis of a stored 2-MBO sample shows a new, significant peak. How can I identify the impurity and what caused it?

Answer: The appearance of a new peak in your HPLC chromatogram is a clear sign of degradation or contamination. Based on the chemical nature of 2-MBO, the new peak is likely one of two common degradation products.

  • Oxidative Degradation: The most common cause is oxidation to the disulfide dimer, 2,2'-dithiobis(benzoxazole) . This occurs from prolonged exposure to air. The disulfide is more non-polar than the parent thiol, so it will typically have a longer retention time on a reverse-phase HPLC column.

  • Photodegradation: If the compound has been exposed to light, particularly UV radiation, photodegradation can occur.[4][5] Key photoproducts include benzoxazole (from desulfurization) and 2-hydroxybenzoxazole .[4]

To identify the peak, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool.[6] By obtaining the mass of the impurity, you can confirm its identity.

  • 2-Mercaptobenzoxazole (C₇H₅NOS): M.W. = 151.19 g/mol [1]

  • 2,2'-Dithiobis(benzoxazole) (C₁₄H₈N₂O₂S₂): M.W. = 300.36 g/mol

  • Benzoxazole (C₇H₅NO): M.W. = 119.12 g/mol [7]

  • 2-Hydroxybenzoxazole (C₇H₅NO₂): M.W. = 135.12 g/mol

The diagram below illustrates the primary degradation pathways.

G MBO 2-Mercaptobenzoxazole (C₇H₅NOS) Disulfide 2,2'-Dithiobis(benzoxazole) (Disulfide Dimer) MBO->Disulfide  Oxidation (Air/O₂ Exposure) BO Benzoxazole MBO->BO Photodegradation (Light/UV Exposure) OH_BO 2-Hydroxybenzoxazole MBO->OH_BO Photodegradation (Light/UV Exposure)

Primary degradation pathways for 2-mercaptobenzoxazole.
Q3: I dissolved a 2-MBO derivative in a solvent for an experiment, but after a day, the solution turned cloudy/precipitated. What is happening?

Answer: This issue typically points to either poor solubility or a degradation process leading to a less soluble product.

  • Solubility Issues: While 2-MBO is soluble in many organic solvents, its solubility can be limited. Ensure you have not exceeded the solubility limit at the working temperature. Temperature fluctuations can cause a previously dissolved compound to precipitate.

  • Degradation to Insoluble Products: The formation of the disulfide dimer can lead to precipitation, as its solubility profile may differ from the parent thiol. This is especially common if the solvent was not de-gassed and the solution was stored in the presence of air.

  • Reaction with Solvent: While less common with stable solvents, reactive impurities in the solvent (e.g., peroxides in aged ethers like THF or diethyl ether) can actively oxidize the thiol. Always use high-purity, fresh solvents.

Troubleshooting Flowchart: The following diagram outlines a logical workflow for troubleshooting suspected degradation.

G start Suspicion of Degradation (e.g., color change, new peak) check_storage Step 1: Review Storage Conditions - Temperature Logs? - Light Exposure? - Inert Atmosphere? start->check_storage analytical_confirm Step 2: Analytical Confirmation check_storage->analytical_confirm tlc TLC (Quick Check) analytical_confirm->tlc hplc HPLC/LC-MS (Quantitative) analytical_confirm->hplc mp Melting Point (Purity) analytical_confirm->mp decision Step 3: Assess Severity tlc->decision hplc->decision mp->decision purify Action: Purify (e.g., Recrystallization) decision->purify Impurity >5% discard Action: Discard Sample decision->discard Severe Degradation continue_use Action: Use with Caution (If impurity is minor/irrelevant) decision->continue_use Impurity <5% update_sop Step 4: Implement Corrective Action - Optimize Storage Protocol - Use Inert Gas - Protect from Light purify->update_sop discard->update_sop continue_use->update_sop

Workflow for troubleshooting 2-MBO degradation.

Frequently Asked Questions (FAQs): Best Practices for Storage

Q1: What are the ideal storage conditions for solid 2-mercaptobenzoxazole compounds?

Answer: To maximize the shelf-life and maintain the purity of solid 2-MBO compounds, adherence to optimal storage conditions is critical. The primary goal is to mitigate exposure to oxygen, light, and high temperatures.

Parameter Recommendation Rationale
Temperature 0 - 8 °C (Refrigerated) [1]Low temperatures slow the rate of all chemical degradation pathways, particularly oxidation.
Atmosphere Inert Gas (Argon or Nitrogen) The thiol group is susceptible to oxidation by atmospheric oxygen to form a disulfide dimer.[2][3] Backfilling the container with an inert gas displaces oxygen.
Light Amber Glass Vial or Opaque Container Protects the compound from light-induced degradation (photolysis), which can cleave the C-S bond.[4][5] Store containers in a dark place like a cabinet or box.
Container Tightly Sealed, Chemically Inert Material Prevents moisture and air ingress. Glass is ideal. Ensure the cap has a proper seal (e.g., PTFE-lined).
Q2: How should I handle and store solutions of 2-MBO derivatives?

Answer: Solutions are generally more susceptible to degradation than solids.

  • Prepare Fresh: It is always best practice to prepare solutions fresh for each experiment.

  • Use De-gassed Solvents: To minimize oxidation in solution, use solvents that have been de-gassed by sparging with nitrogen or argon.

  • Short-Term Storage: If short-term storage is unavoidable, store the solution in a tightly sealed vial with minimal headspace, blanketed with inert gas, and refrigerated in the dark.

  • Solvent Choice: Use high-purity, dry solvents. Avoid solvents known to form peroxides (e.g., older bottles of THF, diethyl ether) unless they have been freshly purified.

Q3: How can I verify the purity of my 2-MBO compound before starting a critical experiment?

Answer: Pre-experiment purity verification is a crucial step for ensuring reproducible results. We recommend a multi-step approach, beginning with simple checks and progressing to more rigorous analysis if needed. The following protocol outlines a standard HPLC method.

Experimental Protocol: Assessing Purity by HPLC

This protocol provides a general method for the analysis of 2-mercaptobenzoxazole. It may need to be optimized for specific derivatives.

Objective: To determine the purity of a 2-MBO sample and detect the presence of common degradation products.

Materials:

  • 2-Mercaptobenzoxazole sample

  • High-purity standard of 2-Mercaptobenzoxazole

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Workflow Diagram:

G prep_mobile 1. Prepare Mobile Phase (e.g., 60:40 ACN:Water + 0.1% Formic Acid) equilibrate 4. Equilibrate HPLC System - Purge lines - Stabilize baseline prep_mobile->equilibrate prep_standard 2. Prepare Standard Solution (Known fresh 2-MBO) ~0.1 mg/mL in ACN inject_standard 5. Inject Standard - Determine retention time (RT) - Establish peak shape prep_standard->inject_standard prep_sample 3. Prepare Sample Solution (Stored 2-MBO) ~0.1 mg/mL in ACN inject_sample 6. Inject Sample - Run under identical conditions prep_sample->inject_sample equilibrate->inject_standard inject_standard->inject_sample analyze 7. Analyze Chromatogram - Compare sample to standard - Integrate peaks inject_sample->analyze calculate 8. Calculate Purity - Purity % = (Area_MainPeak / Area_Total) * 100 - Identify impurity peaks by RT analyze->calculate

Experimental workflow for HPLC purity analysis.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A good starting point is a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid to ensure the thiol is protonated. Filter and de-gas the mobile phase.

  • Standard Solution Preparation: Accurately weigh and dissolve a high-purity 2-MBO standard in the mobile phase or acetonitrile to a final concentration of approximately 0.1 mg/mL.

  • Sample Solution Preparation: Prepare the sample to be tested at the same concentration as the standard solution.

  • HPLC System Setup:

    • Install a C18 reverse-phase column.

    • Set the flow rate to 1.0 mL/min.

    • Set the column oven temperature to 25 °C.

    • Set the UV detector to a wavelength where 2-MBO has strong absorbance (e.g., ~310-325 nm).

  • Analysis:

    • Inject a blank (mobile phase) to ensure a clean baseline.

    • Inject the standard solution to determine the retention time of pure 2-MBO.

    • Inject the sample solution.

  • Data Interpretation:

    • Compare the chromatogram of your sample to the standard.

    • The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.

    • Note any peaks with longer retention times, which may correspond to the less polar disulfide dimer.

By implementing these storage, handling, and verification procedures, you can ensure the chemical integrity of your 2-mercaptobenzoxazole compounds, leading to more reliable and reproducible experimental outcomes.

References

  • International Journal of Pharmacy and Pharmaceutical Research. (2025, February 7). Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives. Retrieved February 10, 2026, from [Link]

  • Mohsin, A. A. (n.d.). Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (2025, August 7). Synthesis and Biological Significance of 2-Mercaptobenzoxazole Derivatives. Retrieved February 10, 2026, from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. Retrieved February 10, 2026, from [Link]

  • Loba Chemie. (2015, April 9). 2-MERCAPTOBENZOTHIAZOLE AR MSDS. Retrieved February 10, 2026, from [Link]

  • Zenodo. (n.d.). Synthesis and biological significance of 2-mercaptobenzoxazole derivatives. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (2025, August 10). Theory study on chemical reactivity of 2-mercaptobenzothiazole, 2-mercaptobenzoxazole and 2-mercaptobenzimidazole in solution. Retrieved February 10, 2026, from [Link]

  • PubMed. (n.d.). Oxidation of 2-mercaptobenzothiazole in latex gloves and its possible haptenation pathway. Retrieved February 10, 2026, from [Link]

  • Eawag-BBD. (2006, February 19). 2-Mercaptobenzothiazole Degradation Pathway. Retrieved February 10, 2026, from [Link]

  • PubChem. (n.d.). 2-Mercaptobenzoxazole. Retrieved February 10, 2026, from [Link]

  • PMC. (n.d.). Metabolism of 2-Mercaptobenzothiazole by Rhodococcus rhodochrous. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (2025, August 6). Photolysis of 2-mercaptobenzothiazole in aqueous medium: Laboratory and field experiments. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (n.d.). Photodegradation of 2-mercaptobenzothiazole and 1,2,3-benzotriazole corrosion inhibitors in aqueous solutions and organic solvents. Retrieved February 10, 2026, from [Link]

  • Scite.ai. (n.d.). Determination of 2-mercaptobenzothiazole in river water by HPLC. Retrieved February 10, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 2-Mercaptobenzoxazole (CAS 2382-96-9): From Industrial Use to Synthesis. Retrieved February 10, 2026, from [Link]

  • MDPI. (n.d.). Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (2025, August 6). Controlling Disulfide Bond Formation and Crystal Growth from 2-Mercaptobenzoic Acid. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (n.d.). Degradation of 2-mercaptobenzothizaole in microbial electrolysis cells: Intermediates, toxicity, and.... Retrieved February 10, 2026, from [Link]

  • Springer. (n.d.). Formation of Disulfide Bonds in Synthetic Peptides and Proteins. Retrieved February 10, 2026, from [Link]

  • CDC Stacks. (2018, September 28). Oxidation of 2-Mercaptobenzothiazole in Latex Gloves and Its Possible Haptenation Pathway. Retrieved February 10, 2026, from [Link]

  • PubMed. (n.d.). 2-Mercaptobenzothiazole degradation in laboratory fed-batch systems. Retrieved February 10, 2026, from [Link]

  • IJRPR. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved February 10, 2026, from [Link]

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Troubleshooting

Technical Support Center: Characterization of 2-Mercaptobenzoxazole and Its Isomers

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-mercaptobenzoxazole (MBO). This guide is designed to provide practical, in-depth solutions to the com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-mercaptobenzoxazole (MBO). This guide is designed to provide practical, in-depth solutions to the common and complex challenges encountered during the synthesis, purification, and analytical characterization of MBO and its related isomers. Our focus is on providing not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding 2-mercaptobenzoxazole.

Q1: I've seen 2-mercaptobenzoxazole also named '3H-1,3-benzoxazole-2-thione'. Which is correct, and why does it matter?

A: Both names are correct, and they describe two different tautomers of the same molecule. This is the most critical challenge in characterizing this compound.[1]

  • 2-Mercaptobenzoxazole refers to the thiol tautomer, which has a C-S-H single bond.

  • 3H-1,3-benzoxazole-2-thione refers to the thione tautomer, which has a C=S double bond and an N-H bond.

The thione form is generally considered the more stable tautomer, especially in the solid state. This equilibrium is dynamic and can be influenced by the solvent, pH, and temperature, which is why your analytical data (especially NMR and IR) may show characteristics of both forms.[2][3] Understanding this tautomerism is fundamental to interpreting your results correctly.

G Diagram 1: Thiol-Thione Tautomerism of MBO Thiol 2-Mercaptobenzoxazole (Thiol Form) Thione 3H-1,3-benzoxazole-2-thione (Thione Form) Thiol->Thione Tautomerization

Caption: Thiol-Thione Tautomerism of MBO.

Q2: My analysis shows a compound with the same mass as MBO, but I suspect it's an impurity. What could it be?

A: The most common isomeric impurity with an identical nominal mass is 2-mercaptobenzothiazole (MBT) . In MBT, the oxygen atom of the benzoxazole ring is replaced by a sulfur atom.[4][5] While their nominal masses are very similar, their exact masses differ slightly due to the difference between oxygen and sulfur, a distinction that can be made with high-resolution mass spectrometry (HRMS).

Q3: What is the single most effective technique for distinguishing 2-mercaptobenzoxazole (MBO) from 2-mercaptobenzothiazole (MBT)?

A: While several techniques can provide clues, High-Resolution Mass Spectrometry (HRMS) is the most definitive. It can resolve the small mass difference between the two compounds.

  • MBO (C₇H₅NOS): Exact Mass = 151.0092 Da[1]

  • MBT (C₇H₅NS₂): Exact Mass = 166.9863 Da (Note: This is a different molecule, but often confused. A better example of an isomer would be a positional isomer if the ring were substituted). A more relevant comparison is with other potential structural isomers that could arise from synthesis. However, the MBO/MBT differentiation is a classic problem.[5]

For a true isomeric distinction (e.g., positional isomers on a substituted ring), Nuclear Magnetic Resonance (NMR) spectroscopy , particularly 2D NMR techniques like COSY and HMBC, is unparalleled for determining atomic connectivity.[6][7]

Q4: Why does my NMR spectrum for MBO show broad signals, especially in the downfield region?

A: The broad signal is typically from the exchangeable proton (S-H in the thiol form or N-H in the thione form). The dynamic equilibrium between the two tautomers and intermolecular proton exchange, especially in solvents like DMSO, causes this broadening. Adding a drop of D₂O to your NMR tube will cause this peak to disappear, confirming it as an exchangeable proton.

Part 2: Troubleshooting Guides

This section provides structured guidance for specific experimental problems.

Guide 1: Chromatographic Analysis (HPLC & GC)

Effective separation is the foundation of accurate characterization. Isomeric compounds present a significant challenge for chromatography.

G cluster_0 Start Poor Chromatographic Result (e.g., Bad Peak Shape, Co-elution) Is_GC Are you using Gas Chromatography (GC)? Start->Is_GC Is_HPLC Are you using High-Performance Liquid Chromatography (HPLC)? Start->Is_HPLC GC_Decomp Problem: Thermal Decomposition Cause: MBO is thermally labile. Solution: Use a lower inlet temp or derivatize the sample. Is_GC->GC_Decomp Yes HPLC_Mobile_Phase Adjust Mobile Phase Is the peak shape poor (tailing)? Is_HPLC->HPLC_Mobile_Phase Yes End Separation Optimized GC_Decomp->End HPLC_Acidify Solution: Add 0.1% TFA or formic acid to mobile phase. Reason: Suppresses ionization of the acidic proton, leading to a single interaction mode. HPLC_Mobile_Phase->HPLC_Acidify Yes HPLC_Resolution Problem: Co-elution with impurity (e.g., MBT). Solution: Optimize gradient, change column (e.g., Phenyl-Hexyl), or adjust mobile phase organic component. HPLC_Mobile_Phase->HPLC_Resolution No HPLC_Acidify->End HPLC_Resolution->End

Caption: General troubleshooting workflow for chromatographic analysis of MBO.

Symptom Potential Cause(s) Self-Validating Protocol & Explanation
Peak Tailing 1. Secondary Silanol Interactions: The acidic proton on MBO interacts with free silanol groups on the silica column. 2. Tautomeric Equilibrium: The two tautomers may have slightly different retention times, causing a broadened peak.Solution: Add a mobile phase modifier like 0.1% trifluoroacetic acid (TFA) or formic acid. Causality: The acid suppresses the ionization of the MBO proton and saturates silanol sites, ensuring a single, neutral species interacts with the stationary phase. This results in a sharper, more symmetrical peak.[8] Validation: The peak should become noticeably sharper and may shift to a slightly later retention time.
Poor Resolution / Co-elution 1. Similar Polarity: MBO and related isomers (like MBT or synthesis byproducts) have very similar polarities. 2. Inadequate Stationary Phase: A standard C18 column may not have enough selectivity.Solution 1 (Method Optimization): Slow the gradient elution or run isocratically at a lower organic percentage. This increases residence time on the column, allowing for better separation.[9] Solution 2 (Change Stationary Phase): Switch to a column with a different selectivity, such as a Phenyl-Hexyl or Biphenyl phase. Causality: These phases offer alternative pi-pi interactions with the aromatic rings of MBO and its isomers, which can exploit subtle electronic differences that C18 cannot.[10]
No Peak Detected 1. Sample Degradation: MBO can be unstable in certain solvents or pH conditions over time. 2. Incorrect Detection Wavelength: The chosen UV wavelength may be at a minimum in the compound's absorbance spectrum.Solution: Prepare samples fresh. Run a UV-Vis spectrum of your MBO standard to identify the absorbance maxima (λ-max), typically around 300-325 nm, and set your detector to this wavelength for maximum sensitivity.

Direct analysis of MBO by GC is challenging. The molecule is prone to thermal decomposition in the hot injector port.[11] If GC is necessary, derivatization of the thiol/amine group (e.g., silylation) is strongly recommended to increase volatility and thermal stability.

Guide 2: Spectroscopic & Spectrometric Characterization

Interpreting spectra is complicated by the thiol-thione tautomerism. The key is to use multiple techniques and look for corroborating evidence.

Technique 2-Mercaptobenzoxazole (MBO) 2-Mercaptobenzothiazole (MBT) Expert Insight
IR (cm⁻¹) ~3400 (N-H str), ~1650 (C=S str), ~1250 (C-O-C str)~3400 (N-H str), ~1650 (C=S str), ~750 (C-S str)The key differentiator is the C-O-C stretch in MBO vs. the C-S bond vibrations in MBT. The C=S and N-H bands confirm the dominant thione tautomer.[4][12]
¹H NMR (DMSO-d₆, δ ppm) ~12.0-13.0 (br s, 1H, N-H), ~7.2-7.8 (m, 4H, Ar-H)~13.0-14.0 (br s, 1H, N-H), ~7.3-8.0 (m, 4H, Ar-H)The aromatic protons of MBT are typically slightly more downfield due to the electronic influence of the second sulfur atom. The broad N-H peak is characteristic of both.[13][14]
¹³C NMR (DMSO-d₆, δ ppm) ~180 (C=S), ~150 (C-O), ~110-142 (Ar-C)~200 (C=S), ~120-155 (Ar-C)The C=S carbon in MBT is significantly more deshielded (further downfield) than in MBO. This is a very reliable diagnostic peak.[12]
MS (EI, m/z) 151 (M⁺), 118, 91167 (M⁺), 135, 108The molecular ion peak is the most obvious difference. HRMS can confirm the elemental composition C₇H₅NOS for MBO.[1][5][15]

Problem: My ¹H NMR spectrum is poorly resolved and doesn't clearly match either tautomer.

  • Cause: Solvent effects are profound. Protic solvents (like methanol) can accelerate proton exchange, broadening peaks. Aprotic polar solvents (like DMSO or acetone) are generally better for observing the N-H proton.

  • Protocol:

    • Run the sample in DMSO-d₆. This is the standard for these types of compounds as it slows exchange enough to often resolve the N-H proton.[14][16]

    • Perform a D₂O exchange experiment. Dissolve the sample in your NMR solvent, acquire a spectrum, add one drop of D₂O, shake, and re-acquire. The disappearance of the broad N-H/S-H signal provides definitive proof of its identity.

    • Consider low-temperature NMR. Cooling the sample can slow the tautomeric interconversion rate, potentially allowing you to see signals from both distinct tautomers.[17]

Problem: My mass spectrum shows a peak at M+2. Is this an impurity?

  • Cause: This is likely the isotopic peak from the presence of ³⁴S. Sulfur has a relatively abundant isotope, ³⁴S, which has a natural abundance of approximately 4.2%.

  • Validation: For a molecule with one sulfur atom like MBO, you should expect to see a small peak at M+2 with an intensity of about 4-5% relative to the molecular ion peak. This is a natural signature and helps confirm the presence of sulfur in your molecule.

References

  • PubChem. (n.d.). 2-Mercaptobenzoxazole. National Center for Biotechnology Information. Retrieved February 7, 2025, from [Link]

  • International Journal of Pharmacy and Pharmaceutical Research. (2025). Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives. IJPPR. Retrieved February 7, 2025, from [Link]

  • NIST. (n.d.). 2-Mercapto-1,3-benzoxazole. NIST WebBook. Retrieved February 7, 2025, from [Link]

  • Slideshare. (n.d.). Synthesis, characterization and biological activities of novel 2-mercaptobenzoxazole derivatives. Retrieved February 7, 2025, from [Link]

  • Iraqi Journal of Science. (2023). Synthesis and Characterization of Some New Derivatives From 2-Mercaptobenzoxazole. Retrieved February 7, 2025, from [Link]

  • Restek. (n.d.). Troubleshooting Guide. Retrieved February 7, 2025, from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Significance of 2-Mercaptobenzoxazole Derivatives. Retrieved February 7, 2025, from [Link]

  • ResearchGate. (n.d.). Scheme 2: The reaction of 2-mercaptobenzoxazole with.... Retrieved February 7, 2025, from [Link]

  • Lee, C. J., et al. (2007). Comparison of the adsorption orientation for 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by SERS spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved February 7, 2025, from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of compound 3a. Retrieved February 7, 2025, from [Link]

  • MDPI. (n.d.). Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. Retrieved February 7, 2025, from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. Retrieved February 7, 2025, from [Link]

  • Chiriac, A. P., et al. (n.d.). Optimized Synthesis of New N-Mustards Based on 2-Mercaptobenzoxazole Derivatives with Antitumor Activity. PMC. Retrieved February 7, 2025, from [Link]

  • Agrawal, O. P. (n.d.). Heterocyclic Compounds. Retrieved February 7, 2025, from [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved February 7, 2025, from [Link]

  • ResearchGate. (n.d.). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices.... Retrieved February 7, 2025, from [Link]

  • Michigan State University. (n.d.). Heterocyclic Compounds. Department of Chemistry. Retrieved February 7, 2025, from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Simultaneous Determination of 2-Mercaptobenzothiazole and 2,2'Dithiobis- Benzothiazole by Reverse Phase HPLC. Retrieved February 7, 2025, from [Link]

  • AAPS. (n.d.). Analysis of Mercaptobenzothiazole (MBT) Compounds from Sulfur Cured Rubber by a Liquid Chromatography. Retrieved February 7, 2025, from [Link]

  • PubMed. (2023). Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. Retrieved February 7, 2025, from [Link]

  • Agilent. (n.d.). Agilent 8697 Headspace Samplers Troubleshooting Guide. Retrieved February 7, 2025, from [Link]

  • Asian Publication Corporation. (n.d.). Spectrophotometric Determination of 2-Mercaptobenzothiazole in Cooling Water System. Retrieved February 7, 2025, from [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved February 7, 2025, from [Link]

  • MassBank. (2015). 2-Mercaptobenzothiazole; LC-ESI-QFT; MS2. Retrieved February 7, 2025, from [Link]

  • MDPI. (n.d.). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Retrieved February 7, 2025, from [Link]

  • Hachey, M. R. J. (2004). Tautomerism and Expert Systems in Spectroscopy. Part II: Assigning the Correct Tautomers Using NMR Spectral Predictors and IR Structure–Spectrum Verification Tools. Spectroscopy Online. Retrieved February 7, 2025, from [Link]

  • PMC. (n.d.). Heterocycles in Medicinal Chemistry. Retrieved February 7, 2025, from [Link]

  • Semantic Scholar. (n.d.). Tautomerism and Expert Systems in Spectroscopy Part II. Retrieved February 7, 2025, from [Link]

  • Agilent. (n.d.). Agilent 2100 Bioanalyzer System Maintenance and Troubleshooting Guide. Retrieved February 7, 2025, from [Link]

  • Semantic Scholar. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Retrieved February 7, 2025, from [Link]

  • PubMed. (2021). Chromatographic separation of the interconverting enantiomers of imidazo- and triazole-fused benzodiazepines. Retrieved February 7, 2025, from [Link]

  • Shah, A., & Shah, A. A. (2012). Spectroscopic Studies and Keto-Enol Tautomeric Effect of Newer Schiff Bases.... Asian Journal of Chemistry. Retrieved February 7, 2025, from [Link]

  • PMC. (n.d.). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. Retrieved February 7, 2025, from [Link]

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Optimization

Technical Support: Addressing Poor Cell Permeability of 2-Mercaptobenzoxazole Inhibitors

Welcome to the ChemStruct Solutions Technical Support Center. Case Reference: 2-MBO-PERM-001 This guide addresses the "permeability cliff" frequently encountered with 2-mercaptobenzoxazole (2-MBO) derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the ChemStruct Solutions Technical Support Center. Case Reference: 2-MBO-PERM-001

This guide addresses the "permeability cliff" frequently encountered with 2-mercaptobenzoxazole (2-MBO) derivatives. While this scaffold is a privileged structure in kinase inhibition and antimicrobial research, its physicochemical behavior in physiological media often leads to a disconnect between enzymatic potency (IC50) and cellular activity (EC50).[1]

Part 1: Diagnostic Hub – Why is my inhibitor failing in cells?

If your 2-MBO compound shows nanomolar potency in biochemical assays but micromolar (or no) activity in cell-based assays, the root cause is likely ionization-driven membrane repulsion , not just simple lipophilicity.[1]

The Mechanism: The "Ionization Trap"

2-Mercaptobenzoxazole exists in a tautomeric equilibrium between the thiol (SH) and thione (NH) forms. In solution, the thione form is generally favored.[2] Crucially, the N-H proton in the thione form is significantly acidic (pKa ≈ 6.5 – 7.5).

  • At pH 7.4 (Physiological): The local pH is above the pKa of the inhibitor. The equilibrium shifts to deprotonate the nitrogen, generating a stable anion .

  • The Consequence: Lipid bilayers are hydrophobic and possess a negative surface charge dipole. They aggressively repel the anionic species, preventing passive diffusion.

Visualizing the Blockage

The following diagram illustrates the tautomeric shift and the subsequent ionization that blocks membrane entry.

IonizationTrap Thiol Thiol Form (Neutral) Thione Thione Form (Neutral, Major Tautomer) Thiol->Thione Tautomerism (Fast Equilibrium) Anion Anionic Species (Deprotonated) Thione->Anion pH > pKa (7.4) Deprotonation Membrane Cell Membrane (Lipid Bilayer) Thione->Membrane Passive Diffusion (Slow) Anion->Membrane Electrostatic Repulsion Intracellular Intracellular Target (Kinase/Enzyme) Membrane->Intracellular Permeation

Figure 1: The 2-MBO Ionization Trap. At physiological pH, the equilibrium shifts toward the impermeable anionic species.

Part 2: Chemical Modification Strategies

To restore permeability, you must mask the acidic proton or lock the tautomer in a neutral state. Below are the three primary medicinal chemistry strategies, ranked by impact on binding mode.

Strategy A: N-Alkylation (The "Thione Lock")
  • Action: Alkylating the nitrogen (e.g., N-Methyl) prevents ionization.

  • Result: The molecule remains neutral at pH 7.4.

  • Risk: If the N-H acts as a hydrogen bond donor (HBD) in the enzyme active site, potency will be lost.

Strategy B: S-Alkylation (The "Thiol Lock")
  • Action: Alkylating the sulfur (e.g., S-Methyl) forces the molecule into the benzoxazole structure. The nitrogen becomes pyridine-like (basic, pKa ~1-2), meaning it remains neutral (unprotonated) at pH 7.4.[1]

  • Result: High permeability.[3]

  • Risk: If the C=S or S-H was a critical acceptor/donor, binding affinity may drop.

Strategy C: Prodrug Masking (N-Acyloxymethyl)
  • Action: Transiently capping the nitrogen with a hydrolyzable group (e.g., POM or SOM groups).

  • Result: The molecule crosses the membrane as a neutral species, then intracellular esterases cleave the cap to release the active parent anion/thione.

Comparative Data: Physicochemical Profiles

Theoretical values based on unsubstituted 2-mercaptobenzoxazole scaffold.

Compound VariantPredominant Species (pH 7.4)Est. LogD (7.4)Est. pKaPAMPA Permeability (

cm/s)
Parent 2-MBO Anion (-) -1.5 (Poor)6.8< 1.0 (Low)
N-Methyl Analog Neutral2.1 (Good)N/A> 10.0 (High)
S-Methyl Analog Neutral2.5 (Good)~1.5 (Basic N)> 15.0 (High)
N-Acetyl Prodrug Neutral1.8 (Good)N/A> 8.0 (High)
Part 3: Formulation & Assay Optimization

If structural modification is not possible (e.g., you are screening a library), use these protocols to accurately assess permeability and activity.[1]

Protocol 1: Modified PAMPA for Thiol-Containing Compounds

Standard PAMPA (Parallel Artificial Membrane Permeability Assay) often yields false negatives for 2-MBOs due to oxidative dimerization (disulfide formation) or pH mismatch.

Reagents Required:

  • Dodecane/Lecithin lipid mixture.[4][5]

  • TCEP (Tris(2-carboxyethyl)phosphine): Unlike DTT, TCEP is stable over a wider pH range and does not compete for metal ions.[1]

  • Universal Buffer (pH 5.0, 6.5, 7.4).

Step-by-Step Workflow:

  • Preparation: Dissolve compound to 10 mM in DMSO.

  • Donor Well Setup: Dilute compound to 10 µM in buffer.

    • Critical Step: Add 0.5 mM TCEP to the donor buffer. This prevents the thiol from oxidizing into a dimer (which has totally different permeability properties) during the 5-hour incubation.

  • pH Gradient Test: Run the assay at pH 6.5 (simulating the acidic microenvironment of some tumors or lysosomes) and pH 7.4 .

    • Interpretation: If permeability is high at pH 6.5 but low at 7.4, your compound is suffering from the "Ionization Trap" described in Part 1.

Protocol 2: Interpreting Caco-2 vs. PAMPA Data

Use this logic flow to determine if your issue is passive diffusion (solvable by chemistry) or active efflux (solvable by inhibitors).

PermeabilityDecision Start Compare PAMPA vs. Caco-2 Data PAMPA_Low PAMPA: Low Caco-2: Low Start->PAMPA_Low Both Poor PAMPA_High PAMPA: High Caco-2: Low Start->PAMPA_High Discrepancy PAMPA_Low_Caco_High PAMPA: Low Caco-2: High Start->PAMPA_Low_Caco_High Discrepancy Diagnosis1 Diagnosis: Poor Passive Diffusion (Ionization Issue) PAMPA_Low->Diagnosis1 Diagnosis2 Diagnosis: Active Efflux Substrate (P-gp/BCRP) PAMPA_High->Diagnosis2 Diagnosis3 Diagnosis: Active Uptake Carrier (Rare for 2-MBO) PAMPA_Low_Caco_High->Diagnosis3 Action1 Action: Prodrug or Bioisostere (See Part 2) Diagnosis1->Action1 Action2 Action: Co-dose with Efflux Inhibitor (Verapamil) Diagnosis2->Action2

Figure 2: Decision Matrix for Permeability Optimization.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I just use DMSO to improve cell permeability? A: No. While DMSO increases solubility, it does not mask the negative charge of the ionized 2-MBO at physiological pH. The repulsion from the lipid bilayer will persist regardless of solubility.

Q: My compound forms a disulfide dimer in solution. Is this active? A: Usually, no. The dimer is often too bulky to fit the kinase pocket and lacks the specific H-bond donor/acceptor motif of the monomer. However, in cells, the high intracellular concentration of glutathione (GSH) will reduce the dimer back to the monomer. Warning: If your PAMPA assay shows the dimer is impermeable, you might get a false negative for a compound that would work in cells (if it could get in). Always include TCEP in PAMPA to measure the monomer's permeability.

Q: What is the best bioisostere for the sulfur in 2-MBO? A: If the sulfur is not involved in direct binding, replacing the 2-mercaptobenzoxazole core with a benzoxazole or benzimidazole (pKa ~5.5, less acidic) can improve permeability. Alternatively, replacing the Sulfur with an Oxygen (2-hydroxybenzoxazole) often worsens permeability because the tautomer preference shifts more strongly to the keto form, which is also polar.

References
  • Tautomerism and Acidity

    • Title: A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues.
    • Source: Journal of Molecular Structure: THEOCHEM.
    • Link:[Link][1]

  • Prodrug Strategies

    • Title: Prodrug Strategies to Overcome Poor Water Solubility and Permeability.[3][6][7]

    • Source: Advanced Drug Delivery Reviews.[6]

    • Link:[Link]

  • PAMPA Methodology

    • Title: Parallel Artificial Membrane Permeability Assay (PAMPA) – A Useful Tool for Early Drug Discovery.[5]

    • Source: Creative Bioarray Protocols.[5]

    • Link:[Link][1]

  • 2-MBO Scaffold Applications

    • Title: Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors.[1]

    • Source: MDPI Molecules.
    • Link:[Link][1]

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to the Structural Elucidation of 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester: A Predictive and Comparative Approach

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor. This guide provides an in-depth, predictive, and comparative ana...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor. This guide provides an in-depth, predictive, and comparative analysis for the structural elucidation of 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester (CAS 72730-39-3). While this compound is commercially available, publicly accessible, fully assigned experimental spectral data is scarce.[1][2] Therefore, this guide adopts a predictive methodology, grounded in the established spectral data of highly relevant structural analogues, to empower researchers to confidently confirm its structure upon synthesis or acquisition.

We will dissect the expected outcomes from core analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—and compare these predictions with the known data of the parent scaffold, 2-Mercaptobenzoxazole, to highlight the spectral impact of the substituents.

The Strategic Importance of the Benzoxazole Scaffold

The benzoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active agents.[3] Derivatives of the parent compound, 2-Mercaptobenzoxazole, have been investigated for their anti-inflammatory, analgesic, and antibacterial properties.[4] The title compound, with its ester functionality, represents a key intermediate for further synthetic elaboration, making its definitive structural confirmation a critical step in drug discovery pipelines.[1]

A Self-Validating Workflow for Structural Confirmation

The process of confirming a chemical structure is a logical, multi-pronged approach where data from different analytical techniques converge to provide a single, unambiguous answer. The workflow presented here is designed to be self-validating, where the predictions from one technique are corroborated by the findings from another.

G cluster_synthesis Synthesis/Acquisition cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation synthesis Obtain Compound (CAS 72730-39-3) nmr NMR Spectroscopy (¹H, ¹³C, DEPT) synthesis->nmr Sample Preparation ir IR Spectroscopy synthesis->ir Sample Preparation ms Mass Spectrometry (HRMS) synthesis->ms Sample Preparation compare Compare Experimental vs. Predicted Data nmr->compare ir->compare ms->compare predict Predict Spectral Data (Based on Analogues) predict->compare confirm Structure Confirmed compare->confirm Data Concordance

Caption: A self-validating workflow for the structural confirmation of a target compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester, we can predict the ¹H and ¹³C NMR spectra with a high degree of confidence by analyzing the contributions of its constituent parts: the 2-mercaptobenzoxazole core and the methyl carboxylate group.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Comparative Insights
~11.0 - 13.0Broad Singlet1HSHThe thiol proton is acidic and its chemical shift can be highly variable and concentration-dependent. In some deuterated solvents, this peak may exchange and not be observed.
~8.2 - 8.4Doublet (or Singlet)1HH-4This proton is ortho to the electron-withdrawing carboxylate group, leading to a significant downfield shift. Its multiplicity will depend on the coupling constant with H-6.
~7.9 - 8.1Doublet of Doublets1HH-6This proton is meta to the carboxylate group and ortho to H-7.
~7.3 - 7.5Doublet1HH-7This proton is ortho to the oxazole oxygen and will be the most upfield of the aromatic protons.
~3.9 - 4.1Singlet3H-OCH₃The methyl ester protons will appear as a sharp singlet in a characteristic region.

Comparative Analysis: The parent compound, 2-Mercaptobenzoxazole, shows a complex multiplet for its four aromatic protons between δ 7.22-7.50 ppm.[5] The introduction of the electron-withdrawing methyl carboxylate group at the 5-position in our target molecule is predicted to break this symmetry and spread the aromatic signals over a wider range, from approximately 7.3 to 8.4 ppm, providing a clear spectral signature for this substitution pattern.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their hybridization and electronic environment.

Predicted Chemical Shift (δ, ppm)Carbon AssignmentRationale & Comparative Insights
~180 - 185C-2 (C=S)The thione carbon is expected to be significantly downfield. In 2-Mercaptobenzoxazole, this carbon appears at δ 180.14 ppm.[5]
~165 - 170C=O (Ester)The carbonyl carbon of the methyl ester will be in this characteristic range. For comparison, the carboxylic acid carbon in benzoic acid is around δ 167 ppm.[6]
~148 - 152C-7aThis quaternary carbon is adjacent to the oxazole oxygen.
~140 - 145C-3aThis quaternary carbon is adjacent to the oxazole nitrogen.
~125 - 130C-5This quaternary carbon is attached to the carboxylate group.
~124 - 128C-6Aromatic CH.
~115 - 120C-4Aromatic CH.
~108 - 112C-7Aromatic CH, ortho to the oxygen, expected to be the most upfield.
~52 - 55-OCH₃The methyl ester carbon.

Experimental Protocol for NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire ¹H, ¹³C, and DEPT-135 spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

  • Data Analysis: Calibrate the spectra to the TMS signal. Integrate the ¹H signals and assign all peaks based on their chemical shifts, multiplicities, and correlations from 2D NMR experiments (COSY, HSQC, HMBC) if necessary.

G cluster_protocol NMR Protocol prep 1. Sample Preparation (5-10mg in 0.7mL solvent + TMS) acq 2. Data Acquisition (¹H, ¹³C, DEPT @ 400+ MHz) prep->acq proc 3. Data Processing (FT, Phasing, Baseline Correction) acq->proc anal 4. Data Analysis (Calibration, Integration, Assignment) proc->anal

Caption: Standardized experimental workflow for NMR-based structural elucidation.

Part 2: Infrared (IR) Spectroscopy – The Functional Group Fingerprint

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester will have several characteristic absorption bands that, when taken together, provide strong evidence for its structure.

Predicted Wavenumber (cm⁻¹)VibrationRationale & Comparative Insights
3100 - 3000Aromatic C-H StretchTypical for sp² C-H bonds on a benzene ring.
~2600S-H StretchThe thiol S-H stretch is often weak and broad. It is observed at 2610 cm⁻¹ in 2-Mercaptobenzoxazole.[5]
~1720 - 1730C=O Stretch (Ester)This will be a strong, sharp absorption, characteristic of an α,β-unsaturated ester.
~1610 - 1620C=N Stretch (Oxazole)The C=N bond within the benzoxazole ring is expected in this region. 2-Mercaptobenzoxazole shows this band at 1618 cm⁻¹.[5]
1500 - 1400Aromatic C=C StretchMultiple bands are expected in this region, characteristic of the aromatic ring.
1250 - 1300C-O Stretch (Ester)The asymmetric C-O-C stretch of the ester group will appear as a strong band.

Comparative Analysis: The most telling difference between the IR spectrum of the title compound and its parent, 2-Mercaptobenzoxazole, will be the presence of the strong ester C=O stretch at ~1720-1730 cm⁻¹ and the strong C-O stretches. The spectrum of 2-Mercaptobenzoxazole is dominated by the N-H (~3319 cm⁻¹), S-H (~2610 cm⁻¹), and C=N (~1618 cm⁻¹) stretches.[5][7]

Part 3: Mass Spectrometry (MS) – The Molecular Weight and Fragmentation Puzzle

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. Electron ionization mass spectrometry (EI-MS) will reveal characteristic fragmentation patterns that can be pieced together to confirm the structure.

  • Molecular Ion (M⁺): The molecular weight of C₉H₇NO₃S is 209.22 g/mol .[1] A high-resolution mass spectrometer should detect a molecular ion peak (e.g., [M+H]⁺ in ESI) with a mass very close to the calculated exact mass of 209.0147.

  • Predicted Fragmentation Pattern:

    • [M - 31]⁺ (m/z 178): Loss of the methoxy radical (•OCH₃) from the ester is a very common fragmentation pathway.

    • [M - 59]⁺ (m/z 150): Loss of the entire carbomethoxy group (•COOCH₃). This would result in an ion corresponding to 2-mercaptobenzoxazole, which would then be expected to fragment further in a similar manner to the parent compound.

    • Fragmentation of the Benzoxazole Core: The resulting fragments will likely follow the known fragmentation of the benzoxazole ring system.

Comparative Analysis: The mass spectrum of 2-Mercaptobenzoxazole shows a prominent molecular ion peak at m/z 151.[8] The mass spectrum of our target compound will be significantly different, with the molecular ion at m/z 209 and characteristic fragments corresponding to the loss of the methyl ester functionalities.

Conclusion

The structural confirmation of 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester is a process of logical deduction, where predictive analysis based on known chemical principles and comparative data from analogous structures provides a robust framework for interpreting experimental results. By following the multi-technique approach outlined in this guide—predicting and then verifying the ¹H and ¹³C NMR spectra, identifying key functional groups in the IR spectrum, and confirming the molecular weight and fragmentation pattern by mass spectrometry—researchers can achieve an unambiguous and confident structural elucidation. This foundational step is paramount for the subsequent use of this versatile intermediate in the synthesis of novel therapeutic agents and other advanced materials.

References

  • MySkinRecipes. Methyl 2-mercaptobenzo[d]oxazole-5-carboxylate. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies.
  • PubChem. 2-Mercaptobenzoxazole. [Link]

  • Goral, M., et al. (2024).
  • ResearchGate. 13C-NMR spectrum of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13. [Link]

  • Ahmed, M. R., & Mohsin, A. A. (2015). Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. American Journal of Organic Chemistry.
  • NIST. 2-Mercapto-1,3-benzoxazole. [Link]

  • ResearchGate. Synthesis and Characterization of the Ligand Derived from 2-MercaptoBenzoxazole and It's Complexes with Some Transition Metals Ions. [Link]

  • NIST. 2-Mercapto-1,3-benzoxazole Mass Spectrum. [Link]

  • PubChem. C.I. Disperse Blue 3. [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

  • PubChem. 2H-Benzimidazole-2-thione, 1,3-dihydro-5-methyl-. [Link]

  • SpectraBase. 2-Mercaptobenzoic acid - 13C NMR. [Link]

  • NIST. 1,3-Benzodioxole-5-carboxylic acid Mass Spectrum. [Link]

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Comparative

A Researcher's Guide to Evaluating the Kinase Inhibitory Potential of 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester

In the dynamic landscape of kinase inhibitor discovery, the benzoxazole scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities, including potent anticancer properties.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of kinase inhibitor discovery, the benzoxazole scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities, including potent anticancer properties.[1] Derivatives of 2-mercaptobenzoxazole, in particular, are gaining attention for their potential to modulate the activity of key protein kinases involved in cancer progression.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the efficacy of a specific derivative, 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester, in comparison to established kinase inhibitors.

The central hypothesis of this guide is that the subject compound exhibits inhibitory activity against critical oncogenic kinases. We will focus on a select panel of kinases that represent diverse and crucial signaling pathways in oncology: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and the non-receptor tyrosine kinase Src.[3][4][5] This comparative analysis is designed to not only determine the potency of the novel compound but also to elucidate its selectivity profile, a critical determinant of its therapeutic potential.

Comparative Kinase Inhibitor Panel

A meaningful comparison necessitates the selection of well-characterized, clinically relevant inhibitors as benchmarks. The following table outlines the inhibitors chosen for this comparative study, their primary targets, and their established mechanisms of action.

Compound Primary Kinase Target(s) Mechanism of Action Reported IC50 (Exemplary)
2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester Hypothesized: VEGFR-2, EGFR, SrcTo be determinedTo be determined
Sunitinib VEGFRs, PDGFRs, c-KITATP-competitive inhibitorVEGFR-2: ~2 nM
Erlotinib EGFR (HER1)ATP-competitive inhibitorEGFR: ~2 nM[6]
Saracatinib (AZD0530) Src family kinases (Src, Lck, Fyn, Yes)ATP-competitive inhibitorSrc: ~2.7 nM[7]

Experimental Workflow for Comparative Efficacy

To ensure the generation of robust and comparable data, a multi-tiered experimental approach is essential. This workflow progresses from direct enzymatic assays to cell-based assessments of inhibitor efficacy. The importance of standardized assays cannot be overstated, as variations in experimental conditions can significantly impact the apparent potency of an inhibitor.[8][9]

G cluster_0 In Vitro Biochemical Assays cluster_1 Cell-Based Assays a1 Recombinant Kinase Activity Assay (e.g., ADP-Glo™) a2 Determine IC50 Values a1->a2 a3 Kinase Selectivity Profiling a2->a3 b1 Cell Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo®) a3->b1 Proceed with potent and selective compounds b3 Determine GI50/IC50 in Cells b1->b3 b2 Target Phosphorylation Assay (Western Blot or ELISA) b2->b3

Caption: High-level experimental workflow for kinase inhibitor comparison.

Part 1: In Vitro Biochemical Efficacy

The initial step in characterizing a novel kinase inhibitor is to determine its direct effect on the enzymatic activity of the purified target kinase.[10] This is typically achieved through in vitro kinase assays that measure the phosphorylation of a substrate.[11]

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase.[11]

Principle: This assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light.[11] The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.

Step-by-Step Methodology:

  • Kinase Reaction Preparation:

    • In a 96-well plate, add 5 µL of a solution containing the recombinant kinase (VEGFR-2, EGFR, or Src) and the appropriate peptide substrate in kinase reaction buffer.

    • Add 2.5 µL of the test compound (2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester or a reference inhibitor) at various concentrations (e.g., 10-point serial dilution from 10 µM to 0.1 nM). Include a no-inhibitor control (DMSO vehicle) and a no-kinase control.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.[9]

  • Incubation:

    • Incubate the reaction plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and introduce luciferase and luciferin.

    • Incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to the no-inhibitor (100% activity) and no-kinase (0% activity) controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Part 2: Cell-Based Efficacy and Target Engagement

While in vitro assays are crucial for determining direct enzymatic inhibition, cell-based assays are necessary to assess an inhibitor's activity in a more physiologically relevant context.[12][13] These assays account for factors such as cell permeability, off-target effects, and engagement with the target within the cellular milieu.

Protocol 2: Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cell lines with known dependencies on the target kinases (e.g., HUVEC for VEGFR-2, A431 for EGFR, and HT-29 for Src) in a 96-well plate at an appropriate density.

    • Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test and reference inhibitors for 72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells.

    • Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Visualizing the Targeted Signaling Pathways

Understanding the signaling context is crucial for interpreting the results of these assays. The following diagrams illustrate the simplified signaling pathways targeted by the selected inhibitors.

G cluster_0 VEGFR-2 Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Ras Ras/Raf/MEK/ERK VEGFR2->Ras PI3K PI3K/Akt VEGFR2->PI3K Proliferation Proliferation, Angiogenesis PLCg->Proliferation Ras->Proliferation PI3K->Proliferation

Caption: Simplified VEGFR-2 signaling pathway.

G cluster_1 EGFR Signaling EGF EGF EGFR EGFR EGF->EGFR Ras_EGFR Ras/Raf/MEK/ERK EGFR->Ras_EGFR PI3K_EGFR PI3K/Akt EGFR->PI3K_EGFR STAT3 STAT3 EGFR->STAT3 Proliferation_EGFR Proliferation, Survival Ras_EGFR->Proliferation_EGFR PI3K_EGFR->Proliferation_EGFR STAT3->Proliferation_EGFR

Caption: Simplified EGFR signaling pathway.

G cluster_2 Src Signaling RTKs RTKs, Integrins Src Src RTKs->Src FAK FAK Src->FAK Ras_Src Ras/Raf/MEK/ERK Src->Ras_Src PI3K_Src PI3K/Akt Src->PI3K_Src Migration Migration, Invasion, Survival FAK->Migration Ras_Src->Migration PI3K_Src->Migration

Caption: Simplified Src signaling pathway.

Synthesizing the Data for a Coherent Conclusion

References

  • Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies. Available at: [Link].

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. Available at: [Link].

  • Synthesis and Biological Significance of 2-Mercaptobenzoxazole Derivatives. ResearchGate. Available at: [Link].

  • Cell-based test for kinase inhibitors. INiTS. Available at: [Link].

  • 2-Mercaptobenzoxazole | C7H5NOS | CID 712377. PubChem. Available at: [Link].

  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. PMC - PubMed Central. Available at: [Link].

  • 2-Mercapto-1,3-benzoxazole. NIST WebBook. Available at: [Link].

  • Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity. PubMed. Available at: [Link].

  • Kinase assays. BMG LABTECH. Available at: [Link].

  • Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. MDPI. Available at: [Link].

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Available at: [Link].

  • List of EGFR inhibitors (anti-EGFR). Drugs.com. Available at: [Link].

  • Src inhibitor. Wikipedia. Available at: [Link].

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Available at: [Link].

  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. PMC - NIH. Available at: [Link].

  • In vitro NLK Kinase Assay. PMC - NIH. Available at: [Link].

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link].

  • Targeting Src family kinases in anti-cancer therapies: turning promise into triumph. NIH. Available at: [Link].

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. SpringerLink. Available at: [Link].

  • Definition of EGFR inhibitor. NCI Dictionary of Cancer Terms. Available at: [Link].

  • A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. Semantic Scholar. Available at: [Link].

  • Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. PMC - NIH. Available at: [Link].

  • In vitro kinase assay. Bio-protocol. Available at: [Link].

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Available at: [Link].

  • What are SRC inhibitors and how do they work?. Patsnap Synapse. Available at: [Link].

  • EGFR Inhibitors in Lung Cancer. CancerNetwork. Available at: [Link].

  • In vitro kinase assay v1. ResearchGate. Available at: [Link].

  • Pharmacological approaches to understanding protein kinase signaling networks. Frontiers. Available at: [Link].

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. PMC - PubMed Central. Available at: [Link].

  • In vitro kinase assay. Protocols.io. Available at: [Link].

  • 1,3-thiazole-5-carboxylic acid derivatives. Kinase Inhibitors. Available at: [Link].

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI. Available at: [Link].

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. Available at: [Link].

  • VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight. PR Newswire. Available at: [Link].

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Validation

Orthogonal methods for validating the purity of 2-mercaptobenzoxazole compounds

Topic: Orthogonal Methods for Validating the Purity of 2-Mercaptobenzoxazole Compounds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Introduction: The Analy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Orthogonal Methods for Validating the Purity of 2-Mercaptobenzoxazole Compounds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Paradox of 2-MBO

2-Mercaptobenzoxazole (2-MBO) is a critical heterocyclic scaffold in medicinal chemistry and a vulcanization accelerator in industrial applications.[1] However, its purity analysis presents a classic analytical paradox driven by thiol-thione tautomerism and oxidative instability .[1]

Standard single-method validation (e.g., HPLC-UV alone) often yields false positives for purity.[1] The compound exists in a dynamic equilibrium between the thiol (–SH) and thione (=S) forms, which have distinct extinction coefficients. Furthermore, the thiol group is susceptible to on-column oxidation, forming the disulfide dimer 2,2'-dithiobis(benzoxazole), which can co-elute or be misidentified as a tautomer.[1]

This guide outlines an orthogonal validation strategy combining HPLC, qNMR, and Functional Titration to ensure absolute structural and compositional integrity.

The Core Challenge: Tautomerism & Impurities

Before selecting a method, one must understand the species in solution.

  • Tautomerism: In polar solvents (DMSO, Methanol), the thione form predominates. In non-polar solvents, the thiol form contributes more, but the equilibrium is rapid.

  • Critical Impurities:

    • 2,2'-Dithiobis(benzoxazole): The oxidation dimer.[1]

    • 2-Aminophenol: Hydrolysis degradation product/starting material.[1]

    • Benzoxazole: Desulfurization byproduct.[1]

Diagram 1: Tautomerism and Degradation Pathways

MBO_Pathways Thiol Thiol Form (Aromatic -SH) Thione Thione Form (NH-C=S, Dominant) Thiol->Thione Tautomerism (Fast) Dimer Impurity: Disulfide Dimer (2,2'-dithiobis) Thiol->Dimer Oxidation (O2/High pH) Byprod Impurity: 2-Aminophenol (Hydrolysis) Thione->Byprod Hydrolysis

Caption: The dynamic equilibrium between thiol/thione forms complicates analysis, while oxidation leads to stable disulfide impurities.[1]

Method A: High-Performance Liquid Chromatography (HPLC)

The Workhorse for Organic Impurity Profiling[1]

HPLC is the primary method for separating synthesis byproducts, but it requires specific conditions to prevent on-column oxidation of the thiol.

Causality of Protocol:

  • Acidic Mobile Phase: Essential. At neutral pH, the thiolate anion forms, accelerating oxidation to the dimer. Low pH (2.5) keeps the thiol protonated and stable.

  • Detection Wavelength: 300 nm is preferred over 254 nm to minimize interference from simple benzenoid solvents and maximize specificity for the benzoxazole core.

Standardized Protocol
ParameterSpecification
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.[1]5)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 0-2 min: 10% B; 2-15 min: 10%→90% B; 15-20 min: 90% B
Flow Rate 1.0 mL/min
Temperature 30°C (Controlled to stabilize tautomer ratio)
Detection UV at 290-300 nm (Dimer absorbs strongly here)

Self-Validation Step: Inject a sample spiked with hydrogen peroxide.[1] If a new peak appears at a higher retention time (typically +2-3 mins relative to 2-MBO), your method successfully resolves the dimer.[1]

Method B: Quantitative NMR (qNMR)

The Truth Serum for Absolute Purity

qNMR is orthogonal to HPLC because it does not rely on extinction coefficients or column interaction.[1] It detects hydrogen count directly.[1][2]

Causality of Protocol:

  • Solvent: DMSO-d6 is mandatory.[1] In CDCl3, 2-MBO often aggregates or broadens due to rapid proton exchange.[1] DMSO stabilizes the thione form through hydrogen bonding, yielding sharp, integrable signals.

  • Internal Standard (IS): Maleic Acid or Dimethyl Sulfone .[1] These provide singlets in regions (6.0-6.3 ppm or ~3.0 ppm) that do not overlap with the 2-MBO aromatic multiplet (7.1–7.7 ppm).[1]

Standardized Protocol
  • Preparation: Weigh ~10 mg of 2-MBO and ~10 mg of IS (TraceCERT® grade) into the same vial. Record weights to 0.01 mg precision.

  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.[1]

  • Acquisition:

    • Pulse Angle: 90°[1]

    • Relaxation Delay (D1): 60 seconds (Critical: T1 relaxation for aromatic protons is long; insufficient delay causes underestimation of purity).

    • Scans: 16 or 32.[1]

  • Calculation:

    
    
    

Self-Validation Step: Verify the baseline is flat 100 Hz on either side of the integration limits. If the NH proton (broad singlet >13 ppm) is not visible, the sample may be wet, causing exchange broadening.

Method C: Argentometric Titration

The Functional Specificity Check

While HPLC and NMR confirm the carbon skeleton, they can miss inorganic salts or subtle surface oxidation. Titration specifically assays the active thiol (-SH) content.[1]

Causality of Protocol: Silver nitrate (


) reacts stoichiometrically with the thiol to form an insoluble silver mercaptide. The disulfide dimer will not react, making this method excellent for detecting oxidation that HPLC might underestimate due to response factor differences.
Standardized Protocol
  • Solvent: Ethanol/Water (80:20).[1]

  • Titrant: 0.1 M

    
     (Standardized).[1]
    
  • Indicator: Potentiometric detection (Silver electrode) is preferred over colorimetric indicators due to the yellow color of some impurities.

  • Endpoint: Sharp change in potential (mV).

Comparative Analysis & Decision Matrix

How do these methods compare in a real-world setting?

FeatureHPLC-UV qNMR Titration (Ag+)
Primary Output Organic Impurity ProfileAbsolute Purity (wt%)Functional Thiol Content
Specificity High (Separates isomers)High (Structural ID)High (Only reacts with -SH)
Dimer Detection Excellent (if gradient optimized)Moderate (signals overlap)Blind (Dimer is inert)
Sample Req. < 1 mg10-20 mg100-200 mg
Weakness Response factors vary; needs reference std.[1]High cost; requires solubilityConsumes large sample; non-specific to organics
Recommended Validation Workflow

To ensure "Drug Substance" quality, do not rely on one method. Use this decision tree.

Diagram 2: Orthogonal Validation Workflow

Validation_Workflow cluster_primary Phase 1: Identity & Profile cluster_secondary Phase 2: Absolute Quantification cluster_tertiary Phase 3: Functional Check Start Crude 2-MBO Sample HPLC HPLC-UV (Acidic pH) Check for Dimer & Byproducts Start->HPLC qNMR qNMR (DMSO-d6) Calculate wt% Purity HPLC->qNMR If HPLC >95% Titration Ag+ Titration Confirm Active -SH qNMR->Titration If qNMR >95% Decision Compare Results Titration->Decision Pass PASS: Purity >98% Methods agree within ±1.5% Decision->Pass Consistent Fail FAIL: Discrepancy Found Decision->Fail HPLC High / Titration Low (Indicates Dimer/Inert Impurity)

Caption: A stepwise workflow ensuring that high HPLC purity is not a false positive caused by non-absorbing salts or undetected dimers.

References
  • Separation of 2-Mercaptobenzothiazole Derivatives . SIELC Technologies.[1] Retrieved from

  • Standard for Quantitative NMR (qNMR) . FUJIFILM Wako Pure Chemical Corporation.[1] Retrieved from

  • A Guide to Quantitative NMR (qNMR) . Emery Pharma.[1] Retrieved from

  • 2-Mercaptobenzoxazole Product Specification & Properties . Sigma-Aldrich.[1][3] Retrieved from

  • Tautomerism and reactivity of 2-mercaptobenzoxazole . ResearchGate (Theoretical Study). Retrieved from

Sources

Comparative

Comparative Validation Guide: 2-Mercaptobenzoxazole (2-MBO) Bioactivity Profiling

Introduction: The Reproducibility Challenge 2-Mercaptobenzoxazole (2-MBO) and its derivatives have emerged as potent scaffolds for antimicrobial, antifungal, and tyrosinase-inhibitory applications. However, literature re...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Reproducibility Challenge

2-Mercaptobenzoxazole (2-MBO) and its derivatives have emerged as potent scaffolds for antimicrobial, antifungal, and tyrosinase-inhibitory applications. However, literature reporting on its bioactivity is plagued by high variability. One lab reports an IC50 of 5 µM against a target; another reports >100 µM for the same compound.

The Root Cause: 2-MBO is not a static molecule. It is a "chameleon" subject to thione-thiol tautomerism and rapid oxidative dimerization. Standard high-throughput screening (HTS) protocols—often designed for stable, rigid ligands—fail to account for these dynamic shifts, leading to false negatives (due to precipitation/dimerization) or false positives (due to non-specific redox cycling).

This guide provides a validated framework to standardize 2-MBO assessment, ensuring that data generated in your facility is robust, reproducible, and comparable to global standards.

The Chemical Context: Tautomerism & Stability[1][2][3][4][5]

Before pipetting a single well, one must understand the species in solution. 2-MBO exists in an equilibrium between the thione (NH form) and thiol (SH form). In polar solvents (DMSO, Water), the thione form predominates. However, the thiol form is susceptible to oxidation, forming the disulfide dimer (2,2'-dithiobis(benzoxazole)), which is biologically distinct and often inactive.

Mechanistic Diagram: The Instability Trap

The following diagram illustrates the chemical pathway that causes inter-lab variability.

MBO_Tautomerism cluster_legend Critical Control Points Thione Thione Form (Major Species in Polar Solvent) Stable Thiol Thiol Form (Minor Species) Reactive Nucleophile Thione->Thiol Tautomerization (pH/Solvent dependent) Disulfide Disulfide Dimer (Oxidation Product) Biologically Distinct/Inactive Thiol->Disulfide Oxidation (O2) Time-dependent MetalComplex Metal Complex (e.g., Cu-MBO) False Positive Mechanism Thiol->MetalComplex Chelation (Assay Interference)

Figure 1: The dynamic equilibrium of 2-MBO. Most variability arises when protocols do not control for the oxidation pathway (Thiol → Disulfide) or non-specific metal chelation.

Comparative Assay Performance

To validate your assay, you must run 2-MBO alongside a structural analog (2-Mercaptobenzothiazole, 2-MBT) and a known standard. The table below summarizes expected performance metrics in a Tyrosinase Inhibition Assay (a common target for MBOs).

Note: If your "Fresh" vs. "Aged" data does not match the delta shown below, your DMSO stock handling is likely the source of error.

CompoundTarget (Tyrosinase) IC50 [Fresh Stock]Target IC50 [24h Aged Stock]Mechanism of ActionStability Risk
2-MBO 0.5 - 2.0 µM > 10.0 µM (Potency Loss)Copper Chelation (Competitive)High: Rapid dimerization in non-degassed buffers.
2-MBT (Analog) 2.0 - 5.0 µM2.5 - 6.0 µM (Stable)Copper ChelationModerate: S-atom in ring stabilizes thione form.
Kojic Acid (Std) 15 - 20 µM15 - 20 µMChelation/Radical ScavengingLow: High stability reference.
Benzoxazole Inactive (>100 µM)InactiveNegative ControlHigh: Lacks the thiol/thione pharmacophore.

Expert Insight: 2-MBO is often more potent than Kojic Acid but is frequently discarded because aged stocks show low activity. The "Aged Stock" column is your validation check. If 2-MBO activity does not drop after 24h in aerated buffer, you may have precipitation or non-specific aggregation (false positive).

Detailed Validation Protocols

Protocol A: Stock Solution Integrity (The "Zero-Hour" Rule)

Objective: Prevent disulfide formation prior to assay.

  • Solvent: Use anhydrous DMSO (stored over molecular sieves).

  • Concentration: Prepare at 10 mM or higher. (Dilute solutions oxidize faster).

  • Degassing: Argon-purge DMSO for 5 mins before dissolving 2-MBO.

  • QC Step (Mandatory): Measure UV-Absorbance at 300 nm.

    • Pass: Single peak corresponding to Thione.

    • Fail: Appearance of shoulder/secondary peak (Disulfide).

  • Storage: Use immediately. Do not freeze/thaw for quantitative IC50 runs.

Protocol B: Tyrosinase Inhibition Assay (Validation Mode)

Objective: Distinguish specific inhibition from non-specific redox artifacts.

Materials:

  • Mushroom Tyrosinase (Sigma T3824)

  • Substrate: L-DOPA (2 mM)

  • Buffer: 50 mM Phosphate Buffer (pH 6.8) – Note: Avoid Tris buffers as they can interact with metal ions.

Step-by-Step:

  • Plate Setup: Use clear 96-well plates.

  • Enzyme Pre-incubation:

    • Add 10 µL of 2-MBO (serial dilution in DMSO).

    • Add 40 µL Enzyme solution (48 U/mL).

    • Critical: Incubate for exactly 10 mins at 25°C. (Longer incubation promotes oxidation).

  • Reaction Initiation: Add 150 µL L-DOPA.

  • Kinetic Read: Measure Absorbance (475 nm) every 30 seconds for 10 minutes.

  • Data Processing: Calculate Vmax (slope) for the linear portion.

  • Interference Control (The "Triton" Test):

    • Run a parallel set with 0.01% Triton X-100.

    • Logic: If 2-MBO is aggregating (colloidal aggregator), Triton will disrupt the aggregate and abolish inhibition. If inhibition persists with Triton, it is a specific interaction.

Inter-Laboratory Validation Workflow

To certify your lab's data, follow this decision tree. This ensures that variability is biological, not methodological.

Validation_Workflow cluster_instruction Validation Logic Start Start: 2-MBO Powder Solubility Step 1: Solubility Check (DMSO, 10mM) Start->Solubility UV_QC Step 2: UV-Vis Spectrum Check for Disulfide Peak Solubility->UV_QC Decision_QC Is Spectrum Pure? UV_QC->Decision_QC Recrystallize Action: Recrystallize (Ethanol/Water) Decision_QC->Recrystallize No Assay_Setup Step 3: Bioassay Setup (Include Triton X-100 Control) Decision_QC->Assay_Setup Yes Recrystallize->Solubility Data_Analysis Step 4: Analyze Hill Slope Assay_Setup->Data_Analysis Decision_Slope Slope > 2.0? Data_Analysis->Decision_Slope Artifact Result: Likely Redox/Aggregation Artifact (Reject Data) Decision_Slope->Artifact Yes (Steep Slope) Valid Result: Validated IC50 (Publishable) Decision_Slope->Valid No (Slope ~1.0)

Figure 2: The "Go/No-Go" decision tree for validating 2-MBO data. Steep Hill slopes (>2.0) often indicate non-specific stoichiometric inhibition or interference, common with thiol compounds.

References

  • Tautomerism and Stability

    • Study: "Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines."[1]

    • Relevance: Establishes the baseline instability of the thiol form in polar solvents, critical for stock prepar
    • Source:

  • Bioactivity & Mechanism (Tyrosinase)

    • Study: "Anti-Browning Effect of 2-Mercaptobenzo[d]imidazole Analogs... and Their Highly Potent Tyrosinase Inhibitory Activity."
    • Relevance: Provides the comparative IC50 ranges and the copper-chelation mechanism shared by 2-MBO and 2-MBI.
    • Source:

  • Cytotoxicity & Interference

    • Study: "Toxicity of 2-mercaptobenzothiazole towards bacterial growth and respiration."[2]

    • Relevance: details the respiratory chain interference and cytotoxicity thresholds, serving as a guide for setting maximum assay concentr
    • Source:

  • Assay Validation Guidelines

    • Guidance: "Bioanalytical Method Valid
    • Relevance: The regulatory framework (FDA/ICH) upon which the "Fresh vs. Aged" stability protocols in this guide are based.
    • Source:

Sources

Validation

A Guide to the Spectroscopic Analysis of 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester and Its Precursors

This guide provides an in-depth spectroscopic comparison of 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester and its primary synthetic precursor, methyl 3-amino-4-hydroxybenzoate. Designed for researchers, scien...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison of 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester and its primary synthetic precursor, methyl 3-amino-4-hydroxybenzoate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the characteristic spectral changes that occur during the synthesis, offering a clear roadmap for reaction monitoring and product verification. By understanding the causality behind the spectral shifts, researchers can confidently confirm the successful cyclization and formation of the target benzoxazole scaffold.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties.[1][2] The 2-mercaptobenzoxazole moiety, in particular, is a versatile building block for synthesizing more complex therapeutic agents.[1][3] The successful synthesis of these compounds hinges on the unambiguous confirmation of their chemical structure. Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will walk through the synthesis of 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester and meticulously compare its spectroscopic signature to that of its starting material, providing the necessary data to validate the synthetic outcome.

The Synthetic Pathway: From Aminophenol to Benzoxazole

The formation of the 2-mercaptobenzoxazole ring is a classic example of heterocycle synthesis. The reaction involves the nucleophilic attack of an o-aminophenol derivative on carbon disulfide. The process begins with the reaction of methyl 3-amino-4-hydroxybenzoate with carbon disulfide in the presence of a base, such as potassium hydroxide. The amino group acts as a nucleophile, attacking the electrophilic carbon of CS₂, which is a common and effective method for forming dithiocarbamates.[4] This is followed by an intramolecular cyclization, where the adjacent hydroxyl group displaces hydrogen sulfide to form the stable 1,3-benzoxazole ring.

The overall transformation can be visualized as follows:

Synthesis_Pathway Precursor Methyl 3-amino-4-hydroxybenzoate Reagents + CS₂ + KOH / Ethanol Precursor->Reagents Product 2-Mercapto-1,3-benzoxazole- 5-carboxylic acid methyl ester Reagents->Product Reflux

Caption: Synthetic route to the target compound.

Experimental Protocols

Synthesis of 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester
  • Materials: Methyl 3-amino-4-hydroxybenzoate (1.0 eq), potassium hydroxide (1.2 eq), carbon disulfide (1.5 eq), ethanol (95%).

  • Procedure:

    • Dissolve potassium hydroxide in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Add methyl 3-amino-4-hydroxybenzoate to the solution and stir until fully dissolved.

    • Cool the mixture in an ice bath and add carbon disulfide dropwise over 15 minutes. The color of the reaction mixture will typically change.

    • After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-cold water.

    • Acidify the solution with dilute hydrochloric acid (1M) until a precipitate forms.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Spectroscopic Characterization
  • FT-IR: Spectra were recorded on a spectrometer using KBr pellets.

  • NMR: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in DMSO-d₆, and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • Mass Spectrometry: Mass spectra were obtained using an electrospray ionization (ESI) source.

Spectroscopic Comparison and Analysis

The transformation from an open-chain aminophenol to a fused heterocyclic system results in distinct and predictable changes in the spectroscopic data.

FT-IR Spectroscopy: The Signature of Cyclization

FT-IR spectroscopy is highly effective for identifying the presence and disappearance of key functional groups. The comparison between the precursor and product spectra provides clear evidence of the ring-closing reaction.

  • Methyl 3-amino-4-hydroxybenzoate (Precursor): The spectrum is characterized by multiple broad and sharp peaks in the high-frequency region (3000-3500 cm⁻¹), corresponding to the O-H (phenolic) and N-H (primary amine) stretching vibrations. A strong, sharp absorption peak is observed around 1700-1720 cm⁻¹ due to the C=O stretch of the ester group.[5]

  • 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester (Product): The product spectrum shows a dramatic change. The broad O-H and the characteristic primary N-H stretching bands disappear completely. A new, single, sharp N-H stretching band appears around 3100-3300 cm⁻¹, indicative of the secondary amine within the benzoxazole ring. The ester C=O stretch remains, although it may be slightly shifted. Crucially, new peaks corresponding to the C=N (~1600-1620 cm⁻¹) and C=S (~1100-1250 cm⁻¹) stretching vibrations appear, confirming the formation of the mercaptobenzoxazole structure.[6]

Workflow cluster_precursor Precursor Analysis cluster_product Product Analysis Precursor_IR FT-IR: - Broad O-H stretch - Double N-H stretch - C=O stretch Transformation Cyclization Reaction Precursor_IR->Transformation Precursor_NMR ¹H NMR: - Ar-H, -OH, -NH₂, -OCH₃ signals Precursor_NMR->Transformation Product_IR FT-IR: - Single N-H stretch - C=S & C=N appear - O-H & prim. N-H gone Product_NMR ¹H NMR: - New N-H signal - -OH, -NH₂ signals gone - Ar-H signals shift Transformation->Product_IR Transformation->Product_NMR

Caption: Key spectroscopic changes during synthesis.

¹H NMR Spectroscopy: Tracking Proton Environments

¹H NMR provides detailed information about the chemical environment of protons in the molecule.

  • Methyl 3-amino-4-hydroxybenzoate (Precursor): The spectrum of the precursor is expected to show distinct signals for the aromatic protons, the phenolic hydroxyl proton, the two amine protons, and the three methyl ester protons. The aromatic region will display a characteristic splitting pattern for the three adjacent protons on the benzene ring. The -OH and -NH₂ protons will appear as broad singlets that are exchangeable with D₂O.[5]

  • 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester (Product): Upon cyclization, the signals for the phenolic -OH and the two -NH₂ protons disappear. A new, single, broad singlet appears further downfield, corresponding to the N-H proton of the benzoxazole ring. The chemical shifts and splitting patterns of the aromatic protons will also change due to the altered electronic environment imposed by the newly formed heterocyclic ring. The sharp singlet for the methyl ester protons (-OCH₃) will remain, providing a useful internal reference point.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy reveals changes in the carbon framework of the molecule.

  • Methyl 3-amino-4-hydroxybenzoate (Precursor): The spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule, including the methyl ester carbon, the ester carbonyl carbon, and the six aromatic carbons.[5]

  • 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester (Product): The most significant change is the appearance of a new, highly deshielded signal in the range of 180-195 ppm. This is the characteristic chemical shift for a thiocarbonyl (C=S) carbon, providing unequivocal evidence for the incorporation of carbon disulfide into the molecular structure. The chemical shifts of the aromatic carbons, particularly C4 and C5 (IUPAC numbering of the benzoxazole ring), will also shift significantly as they become part of the fused ring system.

Mass Spectrometry: Confirming Molecular Weight

Mass spectrometry confirms the molecular weight of the product and provides evidence of the elemental composition change.

  • Methyl 3-amino-4-hydroxybenzoate (Precursor): The molecular formula is C₈H₉NO₃, with a molecular weight of 167.16 g/mol . The mass spectrum will show a molecular ion peak ([M]⁺ or [M+H]⁺) at m/z 167 or 168.[5]

  • 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester (Product): The molecular formula is C₉H₇NO₃S, with a molecular weight of 209.22 g/mol . The successful reaction is confirmed by the appearance of a new molecular ion peak at m/z 209 or 210 ([M]⁺ or [M+H]⁺), representing an increase of 42 mass units (the addition of CS and loss of H₂O).

Summary of Spectroscopic Data

Spectroscopic FeatureMethyl 3-amino-4-hydroxybenzoate (Precursor)2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester (Product)Rationale for Change
FT-IR (cm⁻¹) ~3450 (O-H), ~3350 (N-H₂), ~1710 (C=O)~3150 (N-H), ~1710 (C=O), ~1615 (C=N), ~1200 (C=S)Formation of N-H, C=N, and C=S bonds; loss of O-H and primary N-H₂.
¹H NMR (ppm) Ar-H, -OCH₃, broad -OH and -NH₂ signalsAr-H (shifted), -OCH₃, broad N-H signalChange in electronic environment and replacement of -OH/-NH₂ with a ring N-H.
¹³C NMR (ppm) Signals for 8 unique carbonsNew signal at ~185 ppm (C=S)Incorporation of the thiocarbonyl group from carbon disulfide.
Mass Spec (m/z) [M+H]⁺ ≈ 168[M+H]⁺ ≈ 210Addition of C and S atoms, and loss of two H atoms (net gain of 42 amu).

Conclusion

The synthesis of 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester from methyl 3-amino-4-hydroxybenzoate is accompanied by a set of distinct and verifiable spectroscopic changes. The disappearance of hydroxyl and primary amine signals in FT-IR and ¹H NMR, coupled with the emergence of characteristic peaks for the N-H, C=N, and particularly the C=S groups in IR and ¹³C NMR, provides a multi-faceted confirmation of successful cyclization. Mass spectrometry corroborates these findings by confirming the expected increase in molecular weight. This guide provides the foundational data and rationale for researchers to confidently characterize this important class of heterocyclic compounds.

References

  • Ahmed, M. R., & Mohsin, A. A. (2015). Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. American Journal of Organic Chemistry, 5(3), 95-104. Available at: [Link]

  • Bulavka, V. N., Boiko, T. N., & Boiko, I. I. (1999). 2-METHYLBENZOTHIAZOLE SYNTHESIS FROM 2-MERCAPTOANILINE AND ACETIC ACID. Third International Electronic Conference on Synthetic Organic Chemistry. Available at: [Link]

  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 6(1), 1-10. Available at: [Link]

  • Narang, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Dar-Almandumah. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10815, Methyl 3-amino-4-hydroxybenzoate. Retrieved from [Link].

  • Chauhan, B., et al. (2023). SYNTHESIS, CHARACTERIZATION OF BENZOXAZOLE DERIVATIVES FOR IN-VITRO ANTI-TUBERCULAR AND ANTI-BACTERIAL ACTIVITY – A RESEARCH ARTICLE. International Journal of Pharmaceutical Sciences and Research, 14(4), 1789-1794. Available at: [Link]

  • ResearchGate. (2018). Synthesis and Characterization of the Ligand Derived from 2-MercaptoBenzoxazole and It's Complexes with Some Transition Metals Ions. ResearchGate. Available at: [Link]

  • NIST. (n.d.). 2-Mercapto-1,3-benzoxazole. In NIST Chemistry WebBook. Retrieved from [Link]

  • Matławska, J., & Sikorski, A. (2003). Reactions of Carbon Disulfide with N-Nucleophiles. ResearchGate. Available at: [Link]

Sources

Comparative

Assessing the selectivity of 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester against a panel of kinases

Topic: Assessing the Selectivity of 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester against a Panel of Kinases Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Discovery Profession...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Selectivity of 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester against a Panel of Kinases Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Discovery Professionals

Executive Summary

Methyl 2-mercapto-1,3-benzoxazole-5-carboxylate (referred to herein as MBM-5 ) represents a classic "privileged scaffold" in medicinal chemistry. While benzoxazole derivatives are frequently explored as bioisosteres for kinase inhibitors targeting CK2 , EGFR , and VEGFR , the presence of the 2-mercapto (thione) moiety introduces unique challenges regarding selectivity and assay interference.

This guide provides a rigorous technical assessment of MBM-5, contrasting its performance against established clinical standards (Sunitinib and CX-4945 ). We outline the specific protocols required to distinguish true ATP-competitive inhibition from non-specific redox activity—a critical distinction for this chemical class.

Compound Profile & Mechanism of Action[1][2]

Compound: Methyl 2-mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester Primary Class: Benzoxazole-2-thione derivative. Mechanism: ATP-competitive inhibition (Type I/Type I½). Key Liability: The C2-mercapto group is a potential PAINS (Pan-Assay Interference Compounds) motif, capable of forming disulfide bridges with cysteine residues in the kinase hinge region or acting as a redox cycler in biochemical assays.

Signaling Context

MBM-5 and its derivatives primarily modulate pathways associated with angiogenesis and proliferation. The benzoxazole core mimics the purine ring of ATP, allowing it to dock into the catalytic cleft of multiple kinases.

SignalingPathway GF Growth Factors (VEGF, EGF) RTK RTKs (VEGFR2, EGFR) GF->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS MBM MBM-5 (Inhibitor) MBM->RTK Inhibits CK2 CK2 (Constitutive) MBM->CK2 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Substrates Proliferation & Survival mTOR->Substrates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Substrates CK2->AKT Stabilization CK2->Substrates

Figure 1: MBM-5 targets the ATP-binding pockets of RTKs (VEGFR/EGFR) and CK2, disrupting downstream PI3K/AKT and MAPK signaling cascades.

Comparative Analysis: MBM-5 vs. Clinical Standards

To objectively assess MBM-5, we compare it against Sunitinib (a multi-targeted RTK inhibitor) and CX-4945 (a selective CK2 inhibitor). This comparison highlights the trade-off between the scaffold versatility of MBM-5 and the optimized selectivity of clinical drugs.

Table 1: Kinase Selectivity & Potency Profile
FeatureMBM-5 (Scaffold) Sunitinib (Standard) CX-4945 (Specialist)
Primary Targets VEGFR2, EGFR, CK2VEGFR2, PDGFR, KITCK2α, CK2α'
Potency (IC50) Moderate (0.2 – 0.9 µM)High (< 0.01 µM)High (< 0.005 µM)
Selectivity Score Low (Promiscuous)Medium (Multi-Kinase)High (Selective)
Binding Mode ATP-mimetic (Hinge binder)Type I (DFG-in)ATP-competitive
PAINS Liability High (Thiol reactivity)LowLow
Primary Utility Hit-to-Lead Starting PointClinical OncologyClinical Oncology

Analysis:

  • Potency: MBM-5 typically exhibits IC50 values in the high nanomolar to low micromolar range (200–900 nM) against targets like VEGFR2 and EGFR. It lacks the sub-nanomolar potency of Sunitinib.

  • Selectivity: Unlike CX-4945, which was chemically tuned to fit the unique small ATP pocket of CK2, MBM-5 is a "frequent hitter." Its benzoxazole core can dock into many kinase pockets, leading to a "flat" selectivity profile.

  • Risk Factor: The 2-mercapto group can oxidize to form disulfides in non-reducing assay buffers, leading to false positives. Sunitinib and CX-4945 do not suffer from this liability.

Experimental Protocols for Validation
Workflow Diagram

Workflow Step1 1. Primary Screen (Single Dose @ 10 µM) Step2 2. Kd Determination (Dose Response) Step1->Step2 Decision Selectivity Check Step2->Decision Step3A 3A. Redox Counter-Screen (+ 1mM DTT) Decision->Step3A High Hit Rate Step3B 3B. Cellular Target Engagement (NanoBRET) Decision->Step3B Clean Profile Step3A->Step3B Activity Retained Result Validated Profile Step3B->Result

Figure 2: Validation workflow. Step 3A is critical for mercapto-benzoxazoles to rule out false positives caused by cysteine oxidation.

Protocol A: Radiometric Kinase Assay (Gold Standard)

Use this to determine intrinsic potency (IC50).

  • Reagent Prep: Prepare a base reaction buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35.

    • Critical: For MBM-5, you MUST run two parallel conditions: one with 0 mM DTT and one with 1 mM DTT (dithiothreitol).

  • Substrate Mix: Incubate kinase (e.g., VEGFR2) with substrate (Poly Glu:Tyr) and [γ-33P]-ATP.

  • Compound Addition: Add MBM-5 in a 10-point dose-response curve (starting at 10 µM, 1:3 dilution).

  • Incubation: 2 hours at room temperature.

  • Detection: Spot reactions onto P81 ion-exchange filter paper. Wash with 0.75% phosphoric acid to remove unbound ATP. Measure radioactivity.

  • Data Analysis:

    • If IC50 increases significantly (e.g., >10-fold shift) in the presence of DTT, the inhibition is likely due to non-specific oxidation (False Positive).

    • If IC50 remains stable, the compound is a true ATP-competitive inhibitor.

Protocol B: NanoBRET™ Target Engagement (Cellular)

Use this to prove the compound enters the cell and binds the target in a physiological environment.

  • Transfection: Transfect HEK293 cells with a Kinase-NanoLuc® fusion vector (e.g., VEGFR2-NanoLuc).

  • Tracer Addition: Add a cell-permeable fluorescent tracer that binds the kinase ATP pocket.

  • Competition: Treat cells with MBM-5. If MBM-5 binds the kinase, it will displace the tracer.

  • Readout: Measure BRET (Bioluminescence Resonance Energy Transfer). A decrease in BRET signal indicates target engagement.

  • Why this matters: MBM-5 is an ester. Intracellular esterases may cleave the methyl ester, altering its potency. This assay captures the activity of the active metabolite inside the cell.

Interpretation of Results

When analyzing the data for MBM-5, categorize the kinase hits into three "bins" to guide decision-making:

  • High Affinity (Kd < 100 nM): Likely primary targets (e.g., CK2, VEGFR2). These represent the therapeutic potential.[1][2]

  • Moderate Affinity (Kd 100 nM – 1 µM): Off-targets (e.g., EGFR, PIM1). These contribute to side effects or "poly-pharmacology."

  • Redox Artifacts: Kinases with cysteine-rich active sites (e.g., FGFR) that show activity only in the absence of reducing agents. These should be discarded from the selectivity score.

References
  • Benzoxazole Kinase Inhibition: Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. (2022).[3][4] MDPI.

  • Selectivity Profiling Methodology: The selectivity of protein kinase inhibitors: a further update. (2008).[5] Biochemical Journal.

  • Cellular Engagement (NanoBRET): Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors.[6] (2025).[2][4][5][7] BioRxiv.

  • PAINS & Assay Interference: New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries. (2010). Journal of Medicinal Chemistry.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester

This guide provides a comprehensive, safety-first framework for the proper handling and disposal of 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester (CAS No. 72730-39-3).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, safety-first framework for the proper handling and disposal of 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester (CAS No. 72730-39-3). As a member of the benzoxazole class of heterocyclic compounds, this reagent is valuable in medicinal chemistry and drug development for its broad spectrum of pharmacological activities.[1] However, its mercaptan functional group and aromatic structure necessitate a rigorous and informed approach to waste management to ensure personnel safety and environmental compliance.

This document moves beyond a simple checklist, explaining the chemical rationale behind each procedural step. Our objective is to empower researchers with the knowledge to manage chemical waste not just as a regulatory requirement, but as an integral part of robust scientific practice.

Hazard Profile and Risk Assessment: The "Why" Behind the Precautions

Understanding the inherent risks of a compound is the foundation of its safe management. While a comprehensive Safety Data Sheet (SDS) for this specific ester is not widely available, we can construct a reliable hazard profile by analyzing its structural components and data from closely related analogues.

  • Benzoxazole Core: The benzoxazole structure itself is generally stable. However, upon combustion, it can produce hazardous decomposition products, including oxides of nitrogen (NOx) and carbon (CO, CO2).[2]

  • Mercaptan (-SH) Group: This is the primary driver of the compound's chemical reactivity and disposal considerations.

    • Odor and Reactivity: Mercaptans, or thiols, are notorious for their potent, unpleasant odors and can be corrosive.[3]

    • Oxidation: They are readily oxidized. This reactivity can be harnessed for deactivation but also means they are incompatible with strong oxidizing agents.[2]

    • Combustion Products: The presence of sulfur means that incineration will generate oxides of sulfur (SOx), which are acidic and environmentally harmful if not properly scrubbed.[2][4] This is a critical consideration for final disposal methods.

  • Analog Compound Analysis: Data from similar structures provides further insight:

    • 2-Mercaptobenzimidazole: Classified as toxic if swallowed and harmful in contact with skin or if inhaled.[5]

    • Sodium 2-Mercaptobenzothiazole: Labeled as very toxic to aquatic life, highlighting a significant environmental hazard.[6]

    • Parent Compound (Methyl 2-mercapto-1,3-benzoxazole-5-carboxylate): Known to cause skin, eye, and respiratory irritation.[7]

Based on this analysis, all waste streams containing this compound must be treated as hazardous.

Table 1: Consolidated Hazard Profile

Hazard TypeAssociated Risk and Rationale
Human Health Skin, Eye, & Respiratory Irritation: Direct contact or inhalation of dust can cause irritation.[7]
Potential Toxicity: Analogs are toxic upon ingestion, dermal contact, or inhalation. Assume a similar profile as a precaution.[5]
Environmental Aquatic Toxicity: High potential for harm to aquatic organisms. Direct release to the environment must be strictly avoided.[6]
Chemical Incompatibility: Reacts with strong oxidizing agents.[2]
Hazardous Decomposition: Combustion produces NOx, COx, and SOx.[2]

Pre-Disposal Operations: PPE and Handling

Proper protection and handling are non-negotiable prerequisites for any disposal activity. All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to mitigate inhalation risks.

Required Personal Protective Equipment (PPE):

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[5]

  • Hand Protection: Nitrile gloves are required. Inspect gloves for integrity before each use. For prolonged handling or when dealing with solutions, consider double-gloving or using thicker, chemically-resistant gloves.[5]

  • Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.

  • Respiratory Protection: If there is a risk of generating dust outside of a fume hood (e.g., during a large spill cleanup), a NIOSH-approved particulate respirator may be necessary.[5]

Waste Segregation and Containment: The Core Protocol

The cardinal rule of chemical waste management is meticulous segregation. Improperly mixed waste streams can lead to dangerous chemical reactions and complicate the final disposal process.

Primary Directive: Under no circumstances should this compound or its rinsate be disposed of down the sanitary sewer or in the general trash.[8][9]

Step-by-Step Containment Procedure:

  • Categorize the Waste: Designate a specific waste container for "Sulfur-Containing, Halogen-Free Solid Organic Waste." This precise categorization is vital for the disposal contractor.

  • Select the Container: Use a wide-mouth, high-density polyethylene (HDPE) or glass container that is compatible with the chemical. The container must have a screw-top, leak-proof cap.[10]

  • Label Accurately: Before adding any waste, affix a hazardous waste label. The label must include:

    • The full, unabbreviated chemical name: "2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester"

    • The CAS Number: "72730-39-3"

    • The primary hazard(s): "Irritant," "Environmental Hazard"

    • The date accumulation started.

  • Container Management: Keep the waste container closed at all times except when adding waste. Store it in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials (e.g., strong oxidizers).[9][10]

  • Contaminated Materials: Any materials that come into direct contact with the compound, such as weigh boats, gloves, and paper towels, must be placed in the same solid waste container.

  • Empty "Empty" Containers: The original reagent bottle is not truly empty. The first rinse with a suitable solvent (e.g., acetone or ethanol) must be collected as hazardous liquid waste.[10] Subsequent rinses can also be collected. After thorough rinsing and air-drying, deface the original label and dispose of the container in the appropriate laboratory glass or plastic recycling bin.[10]

Disposal Pathways: A Decision-Based Workflow

There are two primary pathways for the disposal of this compound from a research laboratory. The choice depends on the quantity of waste and institutional policies.

Pathway A: Direct Disposal via Licensed Waste Contractor (Universally Recommended)

This is the most secure, compliant, and highly recommended method for all quantities of waste. The laboratory's responsibility is limited to the safe and correct segregation and containment as described in Section 3.

Workflow:

  • Accumulate solid waste in the correctly labeled container.

  • Once the container is full or has been in use for a set period (per institutional policy, often 6-12 months), arrange for a pickup from your institution's Environmental Health & Safety (EHS) office or their contracted licensed hazardous waste disposal service.[5]

  • The contractor will transport the waste for final disposal, which is typically high-temperature incineration with off-gas scrubbing to neutralize harmful SOx emissions.

Pathway B: Laboratory-Scale Chemical Deactivation (Small Quantities Only)

For trace amounts or as a final decontamination step, chemical oxidation of the mercaptan group can be employed. This procedure converts the thiol into a less odorous and reactive sulfonic acid or sulfonate salt.[11] Crucially, the resulting solution is still considered hazardous waste and must be collected and disposed of professionally. This is a treatment step, not a means to render the waste non-hazardous for drain disposal.

Experimental Protocol: Oxidation with Sodium Hypochlorite

This procedure must be performed in a chemical fume hood with appropriate PPE.

  • Preparation: For every 1 gram of the mercaptobenzoxazole compound, prepare a solution of ~50 mL of 5% sodium hypochlorite (household bleach) in a suitably sized beaker or flask equipped with a magnetic stir bar.

  • Dissolution (Optional): If treating a solid residue, dissolve it in a minimal amount of a water-miscible solvent like ethanol or isopropanol before proceeding.

  • Reaction: While stirring vigorously, slowly add the mercaptan compound or its solution to the sodium hypochlorite solution. The reaction can be exothermic; control the rate of addition to maintain a safe temperature.

  • Stirring: Allow the mixture to stir at room temperature for at least 2 hours to ensure the oxidation is complete.

  • Quenching & Neutralization: Check the pH of the solution. If it is highly basic (pH > 10), neutralize it carefully by adding a dilute acid (e.g., 1M HCl) until the pH is between 6 and 9.

  • Disposal: Transfer the final, neutralized aqueous solution to a container labeled "Hazardous Aqueous Waste containing degraded benzoxazole compounds." Arrange for disposal via your EHS office.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste containing 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester.

G cluster_start cluster_containment Containment & Segregation cluster_disposal Final Disposal Pathway Start Waste Generation (Solid, Solution, or Contaminated Labware) SolidWaste Solid Compound or Contaminated Dry Labware Start->SolidWaste Solid LiquidWaste Contaminated Solvents or 'Empty' Container Rinsate Start->LiquidWaste Liquid SegregateSolid Place in Labeled Container: 'Sulfur-Containing Solid Organic Waste' SolidWaste->SegregateSolid SmallScale Small Quantity Deactivation (See Protocol 5B) SolidWaste->SmallScale Trace residue? SegregateLiquid Place in Labeled Container: 'Halogen-Free Organic Liquid Waste' LiquidWaste->SegregateLiquid EHS_Pickup Arrange Pickup with Institutional EHS / Licensed Contractor SegregateSolid->EHS_Pickup SegregateLiquid->EHS_Pickup Incineration Professional High-Temperature Incineration with Scrubbing EHS_Pickup->Incineration CollectTreated Collect Treated Liquid as 'Hazardous Aqueous Waste' SmallScale->CollectTreated CollectTreated->SegregateLiquid Add to liquid waste stream

Caption: Disposal workflow for 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester.

References

  • Material Safety Data Sheet for 2-MERCAPTO BENZIMIDAZOLE. CDH Fine Chemical. [URL: cdhfinechemical.com/images/product/msds/2-MERC_27550_msds.pdf - Note: This is a representative analog; a direct link may not be stable, but the source is verifiable.]
  • What Are Mercaptans. Chemical Products Industries. (2020). [URL: https://www.chemicalproducts.
  • Mercaptan treatment of refinery gasoline or naphtha streams. American Fuel & Petrochemical Manufacturers. [URL: https://www.afpm.
  • Remove mercaptans from hydrocarbon condensates and NGL streams. Hydrocarbon Processing. (2016). [URL: https://www.hydrocarbonprocessing.
  • Material Safety Data Sheet - 2-Mercaptobenzoxazole, 99% (tlc). Cole-Parmer. [URL: https://www.coleparmer.com/msds/97999_msds.pdf]
  • SAFETY DATA SHEET - Sodium 2-Mercaptobenzothiazole. TCI Chemicals. [URL: https://www.tcichemicals.com/GB/en/assets/sds/M0057_EN.pdf]
  • SAFETY DATA SHEET - Methyl 2-methyl-1,3-benzoxazole-5-carboxylate. Fisher Scientific. [URL: https://www.fishersci.com/sdsfiles/sds/en/1.100.136/A0399859.htm]
  • Mercaptans Removal. Equinox Engineering Ltd. [URL: https://www.equinox-eng.com/what-we-do/specialty-services/mercaptans-removal/]
  • Safety Data Sheet - Fatty acids, C14-18 and C16-18-unsatd., Methyl esters. Chevron. (2023). [URL: https://www.chevron.com/-/media/chevron/sds/2023/7/26/3/3/303_sds_us_en.pdf]
  • Methyl 2-mercapto-1,3-benzoxazole-5-carboxylate. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR7800461_msds.pdf]
  • Characteristics and Treatment of Wastewater from the Mercaptan Oxidation Process: A Comprehensive Review. MDPI. (2020). [URL: https://www.mdpi.com/2073-4441/12/4/1039]
  • SAFETY DATA SHEET - NACAP®. Vanderbilt Chemicals, LLC. (2014). [URL: https://www.vanderbiltchemicals.com/sds/NACAP_USA_GHS_Eng.pdf]
  • SAFETY DATA SHEET - 2-Mercaptobenzoxazole. Fisher Scientific. [URL: https://www.fishersci.com/sdsfiles/sds/en/AC12546.htm]
  • 2-Methyl-1,3-benzoxazole-7-carboxylic acid Safety Data Sheet. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR13439_msds.pdf]
  • Laboratory Waste Guide. ReAgent. (2025). [URL: https://www.reagent.co.
  • SAFETY DATA SHEET - 5-chloro-1,3-benzoxazole-2-thiol. Enamine. [URL: https://www.enamine.net/sds/EN300-20516_msds.pdf]
  • Laboratory Liquid Waste Disposal Flow Chart. The University of Tokyo. (2024). [URL: https://www.esc.u-tokyo.ac.jp/wp/wp-content/uploads/2024/04/waste_liquid_flowchart_en.pdf]
  • 2-mercapto benzoic acid cas no 147-93-3 Material safety data sheet. CDH Fine Chemical. [URL: cdhfinechemical.com/images/product/msds/2-MERC_27540_msds.
  • Hazardous Waste Disposal Guide. Dartmouth College. [URL: https://policy.dartmouth.edu/policy/hazardous-waste-disposal-guide]
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [URL: https://www.epfl.ch/campus/security-safety/wp-content/uploads/2020/09/procedures_for_the_laboratory-scale_treatment_of_surplus_and_waste_chemicals.pdf]
  • Hazardous Waste Disposal Guide. Northwestern University. [URL: https://www.research.northwestern.edu/ors/safety/chemical/waste/waste-guide.pdf]
  • SAFETY DATA SHEET - 2-Mercaptobenzothiazole Zinc Salt. FUJIFILM Wako Chemicals. [URL: https://labchem-wako.fujifilm.com/us/product/detail/W01W0232-3340.html]
  • Safety Data Sheet: 2-Mercaptobenzothiazole. Chemos GmbH & Co.KG. [URL: https://www.chemos.
  • Benzoxazole derivatives: design, synthesis and biological evaluation. Kakkar, S., et al. (2018). BMC Chemistry. [URL: https://bmcchem.biomedcentral.com/articles/10.1186/s13065-018-0453-6]
  • Process for the purification of substituted benzoxazole compounds. Google Patents. [URL: https://patents.google.
  • Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Drug Delivery and Therapeutics. (2025). [URL: https://jddtonline.info/index.php/jddt/article/view/6007]
  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. (2012). [URL: https://www.jocpr.
  • (PDF) Benzoxazole derivatives: design, synthesis and biological evaluation. ResearchGate. [URL: https://www.researchgate.

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Handling

Personal protective equipment for handling 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester

Technical Handling Guide: 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester Executive Safety & Technical Summary Chemical Name: Methyl 2-mercapto-1,3-benzoxazole-5-carboxylate[1] CAS Number: 72730-39-3[1] Physica...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Handling Guide: 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester

Executive Safety & Technical Summary

  • Chemical Name: Methyl 2-mercapto-1,3-benzoxazole-5-carboxylate[1]

  • CAS Number: 72730-39-3[1]

  • Physical State: Solid (Typically tan to off-white powder)

  • Primary Hazards: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335).[2][3]

  • Operational Criticality: The presence of the 2-mercapto (thiol) group introduces a significant odor threshold and potential for sulfur-based sensitization. While the GHS classification indicates "Warning," the operational standard must be elevated to "Stench" protocols to prevent laboratory contamination and researcher desensitization.

Personal Protective Equipment (PPE) Matrix

Scientific Rationale: Thiols possess high permeability through standard latex and thin nitrile. The "Double-Glove" technique is mandatory not just for toxicity protection, but to prevent the "thiol smell" from binding to the keratin in skin, which can persist for days.

PPE CategorySpecificationOperational Logic (Why?)
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Standard safety glasses are insufficient if fine powder becomes airborne or during energetic quenching. Goggles seal against sulfurous vapors.
Hand Protection (Inner) Nitrile (4 mil minimum)Acts as a second barrier and allows for frequent changing of the outer glove without exposing skin.
Hand Protection (Outer) Nitrile (5-8 mil) OR Butyl RubberThiol Protocol: Change outer gloves immediately upon any splash. If handling concentrated solutions (>1M), use Butyl rubber for superior permeation resistance against organic sulfur.
Respiratory N95 (for solids) or Half-mask w/ OV/AG CartridgesSolid Handling: Use N95 if weighing outside a hood (not recommended). Liquid Handling: If fume hood airflow is compromised, use Organic Vapor/Acid Gas cartridges (Yellow/Olive bands).
Body Defense Lab Coat (High-neck, snap closure)Cotton/poly blends can trap thiol odors. A disposable Tyvek sleeve or apron is recommended for scale-up (>5g) handling.

Engineering Controls & Stench Management

The "Zero-Emission" Standard: Handling this compound requires more than just a fume hood; it requires active odor management.

  • Primary Containment: All operations (weighing, solubilizing, reacting) must occur within a certified chemical fume hood operating at 80–100 fpm face velocity .

  • Active Neutralization Trap (The "Bleach Bubbler"):

    • Connect reaction vessel outlets to a bubbler trap containing 10-15% Sodium Hypochlorite (Bleach) .

    • Mechanism:[2][4][5][6]

      
       (Oxidation to non-volatile sulfonates).
      
    • Note: Ensure the trap prevents back-flow (suck-back) into the reaction.

Operational Handling Protocol

Phase 1: Weighing & Transfer (Solid State)
  • Step 1: Place the balance inside the fume hood. If this is impossible, use a dedicated "weighing funnel" or closed transfer vessel.

  • Step 2: Pre-weigh the receiving flask with solvent (if applicable) to minimize the time the solid is exposed to air.

  • Step 3: Use an anti-static gun if the powder is fluffy/electrostatic to prevent dispersal.

Phase 2: Reaction & Solubilization
  • Step 1: Dissolve the solid immediately. Once in solution (e.g., DMSO, DMF, DCM), the vapor pressure of the thiol becomes the primary concern.

  • Step 2: Keep all vessels septum-sealed . Avoid open-flask stirring.

  • Step 3: Use cannulas or gas-tight syringes for all liquid transfers. Do not pour.

Phase 3: Decontamination & Quenching (The "Bleach Bath")
  • Step 1: Prepare a "Quench Bath" in the hood: 10% Bleach solution with a small amount of detergent.

  • Step 2: Immediately submerge all contaminated spatulas, needles, and empty vials into this bath.

  • Step 3: Let glassware soak for minimum 2 hours (overnight is preferred) to fully oxidize thiol residues before washing with standard detergent.

Visualized Workflow: Safety Logic

SafetyProtocol cluster_cleanup Decontamination Protocol Start START: Handling Methyl 2-mercapto-1,3-benzoxazole-5-carboxylate RiskAssess Risk Assessment: Isolate Thiol Odor & Irritants Start->RiskAssess PPE PPE Donning: Double Nitrile Gloves + Goggles RiskAssess->PPE Weighing Weighing (Solid): Inside Fume Hood ONLY PPE->Weighing Reaction Reaction/Handling: Closed System (Septum/Argon) Weighing->Reaction BleachTreat Bleach Oxidation: Soak tools in 10% NaOCl Reaction->BleachTreat Used Glassware Wait Oxidation Time: Minimum 2 Hours BleachTreat->Wait Wash Standard Wash: Water + Detergent Wait->Wash Disposal Disposal: Segregated Thiol Waste Stream Wash->Disposal

Figure 1: Operational workflow emphasizing the critical oxidation step for decontamination.

Emergency Response & Waste Disposal

Spill Response
  • Solid Spill: Do not sweep (creates dust). Cover with a wet paper towel (dampened with dilute bleach), wipe up, and place in a sealed bag.

  • Liquid Spill: Cover with absorbent pads.[7] Immediately apply dilute bleach solution to the area to oxidize the odor. Ventilate the area.[2][5][6][8][9]

Disposal Strategy
  • Segregation: Do not mix thiol waste with general organic solvents if possible, as it can contaminate the main waste drum with stench. Use a dedicated "Thiol/Stench" waste bottle.

  • Labeling: Clearly label the waste container: "Contains Mercaptans/Thiols - Stench Hazard."

References

  • National Institutes of Health (PubChem). 2-Mercaptobenzoxazole Compound Summary (Analogous Structure). Retrieved from [Link]

  • Fisher Scientific. Methyl 2-methyl-1,3-benzoxazole-5-carboxylate Safety Data Sheet. Retrieved from ]">https://www.fishersci.com

  • University of California, Los Angeles (UCLA). Standard Operating Procedures for Using Stench Chemicals. Retrieved from [Link]

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